Product packaging for methyl 1H-indazole-3-carboxylate(Cat. No.:CAS No. 43120-28-1)

methyl 1H-indazole-3-carboxylate

Número de catálogo: B044672
Número CAS: 43120-28-1
Peso molecular: 176.17 g/mol
Clave InChI: KWTCVAHCQGKXAZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Methyl 1H-indazole-3-carboxylate is a high-purity, versatile chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a privileged indazole heterocycle, a structural motif frequently found in pharmacologically active molecules. The presence of both the electron-rich nitrogen heterocycle and the methyl ester moiety makes it an ideal precursor for the synthesis of a wide array of derivatives, primarily through nucleophilic substitution or hydrolysis reactions. Researchers utilize this scaffold to develop novel compounds targeting a diverse range of biological pathways, including kinase inhibition, modulation of G-protein-coupled receptors (GPCRs), and enzyme inhibition. Its core structure serves as a fundamental starting point for the exploration of structure-activity relationships (SAR) in the design of potential therapeutic agents for oncology, central nervous system (CNS) disorders, and inflammatory diseases. We provide this intermediate with stringent quality control to ensure reliability and reproducibility in your synthetic workflows, accelerating your research and development efforts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B044672 methyl 1H-indazole-3-carboxylate CAS No. 43120-28-1

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

methyl 1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)8-6-4-2-3-5-7(6)10-11-8/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTCVAHCQGKXAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349685
Record name methyl 1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43120-28-1
Record name methyl 1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1H-indazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Methyl 1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 1H-indazole-3-carboxylate is a pivotal heterocyclic compound, recognized for its versatile applications as a building block in medicinal chemistry and materials science.[1][2] Its indazole core is a key pharmacophore in numerous biologically active molecules, contributing to its significance in drug discovery and development.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization.

Core Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[4] It is stable under standard conditions and should be stored in a dry, well-ventilated place, away from light and heat.[1][5] The compound is soluble in organic solvents such as chloroform, methanol (B129727), acetonitrile, dichloromethane, and ethanol, but it is insoluble in water.[4][5][6]

Summary of Physical and Chemical Data
PropertyValueSource
Molecular FormulaC₉H₈N₂O₂[7][8]
Molecular Weight176.17 g/mol [6][7][8]
Melting Point162-163 °C[5][6][9]
Boiling Point345.2 ± 15.0 °C (Predicted)[5][6][10]
Density1.324 g/cm³[5][6][9]
pKa11.93 ± 0.40 (Predicted)[5]
Flash Point162.6 °C[5][6]
Refractive Index1.648[5][6]
AppearanceWhite to off-white solid[4]

Spectroscopic Profile

The structural integrity of this compound is typically confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[11]

¹H NMR Spectral Data

The proton NMR spectrum provides characteristic signals for the aromatic protons of the indazole ring, the methyl ester protons, and the N-H proton.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
13.91s1HNH[10][12][13]
8.06d, J = 8.2 Hz1HAr-H[10][12][13]
7.65d, J = 8.4 Hz1HAr-H[10][12][13]
7.44ddd, J = 8.3, 6.9, 1.1 Hz1HAr-H[10][12][13]
7.30dd, J = 7.9, 6.9, 0.9 Hz1HAr-H[10][12][13]
3.92s3H-OCH₃[10][12][13]

Spectrum recorded in d6-DMSO at 300 MHz.

Synthesis and Reactivity

This compound is primarily synthesized through the esterification of 1H-indazole-3-carboxylic acid.[4] The indazole ring system itself is stable, but the functional groups offer sites for further chemical modifications.[14]

General Synthesis Workflow

Synthesis_Workflow Indazole_3_Carboxylic_Acid 1H-Indazole-3-carboxylic Acid Reaction Esterification Indazole_3_Carboxylic_Acid->Reaction Methanol Methanol Methanol->Reaction Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, SOCl₂) Acid_Catalyst->Reaction Product This compound Reaction->Product Purification Purification (Recrystallization/ Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Esterification of 1H-Indazole-3-carboxylic Acid

This protocol is based on a common laboratory-scale synthesis.[12][13]

  • Reaction Setup: Dissolve 1H-indazole-3-carboxylic acid (1 equivalent) in methanol at 0 °C.

  • Reagent Addition: Slowly add thionyl chloride (or a catalytic amount of concentrated sulfuric acid) dropwise to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for approximately 1.5 to 16 hours.[12][13] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Neutralization and Extraction: Neutralize the crude product with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (B1210297) (3x).

  • Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Filter and concentrate the filtrate under reduced pressure to yield the final product.

  • Purification: The resulting solid can be further purified by recrystallization if necessary.

Analytical Workflow

A standard workflow for the characterization and quality control of this compound involves a combination of chromatographic and spectroscopic methods.

Analytical_Workflow Sample Synthesized Sample Purity_Analysis Purity Analysis Sample->Purity_Analysis Structural_Elucidation Structural Elucidation Sample->Structural_Elucidation HPLC HPLC/GC Purity_Analysis->HPLC Chromatography Final_Characterization Final Characterization Report HPLC->Final_Characterization NMR ¹H and ¹³C NMR Structural_Elucidation->NMR MS Mass Spectrometry (MS) Structural_Elucidation->MS IR Infrared (IR) Spectroscopy Structural_Elucidation->IR NMR->Final_Characterization MS->Final_Characterization IR->Final_Characterization

Caption: Standard analytical workflow for compound characterization.

Biological Activity and Applications

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, including potential anti-cancer, anti-inflammatory, and antidepressant drugs.[6] It is a key building block for more complex molecules due to the reactivity of the indazole N-H and the ester group.[15]

Notably, this compound and its derivatives have been investigated for their interaction with cannabinoid receptors.[4][8] It is described as a synthetic cannabinoid that can act as a potent activator of the CB2 receptor and also binds to CB1 receptors.[4][8][16] This activity has led to research into its potential therapeutic applications, such as in pain management and as an anti-cancer agent due to its ability to induce apoptosis.[4][8][16]

Simplified Signaling Pathway Interaction

Signaling_Pathway MIC This compound CB1 CB1 Receptor MIC->CB1 Binds CB2 CB2 Receptor MIC->CB2 Activates Cellular_Effects Downstream Cellular Effects CB1->Cellular_Effects CB2->Cellular_Effects Apoptosis Induction of Apoptosis Cellular_Effects->Apoptosis

Caption: Interaction of this compound with cannabinoid receptors.

Safety and Handling

This compound is classified as harmful if swallowed.[7][9] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be done in a well-ventilated area. For detailed safety information, refer to the material safety data sheet (MSDS).

References

An In-depth Technical Guide to Methyl 1H-indazole-3-carboxylate (CAS: 43120-28-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1H-indazole-3-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic indazole core serves as a privileged scaffold for the development of a wide range of biologically active compounds. This technical guide provides a comprehensive overview of its synthesis, physicochemical and spectral properties, and its applications as a key intermediate in the development of therapeutics, particularly in oncology and for the modulation of cannabinoid receptors. Detailed experimental protocols for its synthesis and the synthesis of its derivatives are provided, along with visualizations of relevant synthetic workflows and biological signaling pathways.

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[1] It exhibits slight solubility in organic solvents such as chloroform (B151607) and methanol (B129727).[2] Key physicochemical data are summarized in the table below.

PropertyValueReference(s)
CAS Number 43120-28-1[3]
Molecular Formula C₉H₈N₂O₂[3]
Molecular Weight 176.17 g/mol [3]
Melting Point 162-163 °C[2]
Boiling Point 345.2 ± 15.0 °C (Predicted)[2]
Density 1.324 g/cm³[2]
Appearance White to Off-White Solid[1]
Solubility Chloroform (Slightly), Methanol (Slightly)[2]

Spectroscopic Data

¹H NMR Spectroscopy

A representative ¹H NMR spectrum of this compound in DMSO-d₆ shows the following key signals:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference(s)
13.91s1HN-H (indazole)[4]
8.06d (J = 8.2 Hz)1HAr-H[4]
7.65d (J = 8.4 Hz)1HAr-H[4]
7.44ddd (J = 8.3, 6.9, 1.1 Hz)1HAr-H[4]
7.30dd (J = 7.9, 6.9, 0.9 Hz)1HAr-H[4]
3.92s3H-OCH₃[4]
¹³C NMR Spectroscopy

Predicted ¹³C NMR chemical shifts for this compound are listed below. Experimental data for closely related indazole derivatives suggest these are reasonable approximations.

Chemical Shift (δ) ppm (Predicted)Assignment
~163C=O (ester)
~141C7a
~135C3
~127C5
~123C6
~122C3a
~121C4
~111C7
~52-OCH₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following absorption bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadN-H Stretch
~3100-3000MediumAromatic C-H Stretch
~1720StrongC=O Stretch (Ester)
~1620MediumC=C Stretch (Aromatic)
~1250StrongC-O Stretch (Ester)
Mass Spectrometry

The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at m/z = 176. The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z = 145, followed by the loss of carbon monoxide (-CO) to yield a fragment at m/z = 117.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the esterification of indazole-3-carboxylic acid. Two detailed protocols are provided below.

Experimental Workflow for Synthesis

G cluster_start Starting Material cluster_reaction Esterification cluster_workup Work-up & Purification cluster_product Final Product start Indazole-3-carboxylic Acid reagents Methanol (Solvent & Reagent) + Acid Catalyst (Thionyl Chloride or Sulfuric Acid) start->reagents conditions Reflux reagents->conditions neutralization Neutralization (e.g., NaHCO3) conditions->neutralization extraction Extraction (e.g., Ethyl Acetate) neutralization->extraction purification Purification (Recrystallization or Column Chromatography) extraction->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Protocol 1: Esterification using Thionyl Chloride

This protocol offers a high yield and relatively short reaction time.

Materials:

  • Indazole-3-carboxylic acid

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve indazole-3-carboxylic acid (5.0 g, 30.8 mmol) in methanol (50 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.[4]

  • Slowly add thionyl chloride (15 mL) dropwise to the stirred solution.[4]

  • After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 1.5 hours.[4]

  • Cool the reaction mixture and concentrate it under reduced pressure to obtain the crude product.[4]

  • Neutralize the crude product by adding saturated sodium bicarbonate solution (50 mL).[4]

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[4]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[4]

  • Filter to remove the desiccant and concentrate the filtrate under reduced pressure to afford this compound as a white solid.[4]

Yield: 94%[4]

Protocol 2: Esterification using Sulfuric Acid

This method uses a less harsh acid catalyst.

Materials:

  • Indazole-3-carboxylic acid

  • Methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate (EtOAc)

  • Water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Prepare a solution of indazole-3-carboxylic acid (5.00 g, 30.8 mmol) and concentrated sulfuric acid (0.16 mL, 3.08 mmol) in methanol (100 mL).[4]

  • Heat the solution to reflux for 16 hours.[4]

  • Concentrate the reaction mixture in vacuo.[4]

  • Partition the residue between ethyl acetate and water.[4]

  • Wash the organic layer with saturated sodium bicarbonate solution.[4]

  • Extract the aqueous phase with ethyl acetate.[4]

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[4]

  • Concentrate the solution to yield the final product.[4]

Yield: 93%[4]

Applications in Drug Discovery and Development

This compound is a valuable starting material for the synthesis of a variety of biologically active molecules.

PAK1 Inhibitors for Oncology

Derivatives of the 1H-indazole-3-carboxamide scaffold have been identified as potent inhibitors of p21-activated kinase 1 (PAK1).[5] Aberrant PAK1 signaling is implicated in cancer progression, making it a promising therapeutic target.[5]

Mechanism of Action: 1H-indazole-3-carboxamide derivatives act as ATP-competitive inhibitors of PAK1, binding to the kinase domain and preventing the phosphorylation of its downstream substrates. This inhibition can lead to the suppression of cancer cell migration and invasion.[5]

PAK1_Pathway cluster_upstream Upstream Activators cluster_pak1 PAK1 Kinase cluster_downstream Downstream Effects RTK RTKs / GPCRs RhoGTPases Rac/Cdc42 RTK->RhoGTPases PAK1 PAK1 RhoGTPases->PAK1 Activation CellMotility Cytoskeletal Remodeling (e.g., LIMK) PAK1->CellMotility Proliferation Cell Proliferation (e.g., Raf-MEK-ERK) PAK1->Proliferation Survival Cell Survival (e.g., BAD) PAK1->Survival Inhibitor Indazole-3-carboxamide Derivatives Inhibitor->PAK1 Inhibition

Caption: Simplified PAK1 signaling pathway and the inhibitory action of indazole-3-carboxamide derivatives.

A representative potent PAK1 inhibitor derived from the indazole-3-carboxamide scaffold, compound 30l , has an IC₅₀ of 9.8 nM.[6]

Experimental Protocol: Synthesis of 1H-indazole-3-carboxamide Derivatives

The synthesis of 1H-indazole-3-carboxamide derivatives from this compound typically involves a two-step process: hydrolysis of the ester to the carboxylic acid, followed by amide coupling.

Step 1: Hydrolysis of this compound

  • Dissolve this compound in a mixture of THF, methanol, and water.

  • Add lithium hydroxide (B78521) (LiOH) and heat the mixture.

  • Monitor the reaction by TLC until completion.

  • Acidify the reaction mixture to precipitate the indazole-3-carboxylic acid.

  • Filter, wash, and dry the solid.

Step 2: Amide Coupling

  • Dissolve the indazole-3-carboxylic acid in DMF.

  • Add a coupling agent (e.g., HATU or HOBt/EDC) and a base (e.g., DIPEA or TEA).

  • Stir the mixture to activate the carboxylic acid.

  • Add the desired primary or secondary amine.

  • Stir the reaction at room temperature until completion.

  • Perform an aqueous work-up and purify the product by column chromatography or recrystallization.[2]

Synthetic Cannabinoids

This compound is a key precursor in the synthesis of several indazole-3-carboxamide-based synthetic cannabinoids, which are potent agonists of the cannabinoid receptors CB1 and CB2.[7]

The general structure involves N-alkylation of the indazole ring followed by amidation of the carboxylate group (after hydrolysis) with an amino acid or a similar fragment.

Examples of Synthetic Cannabinoids and their Receptor Affinities:

CompoundR¹ GroupR² GroupCB₁ EC₅₀ (nM)CB₂ EC₅₀ (nM)Reference(s)
AB-FUBINACA 4-fluorobenzyl(S)-1-amino-3-methyl-1-oxobutan-2-yl--[7]
AMB-FUBINACA 4-fluorobenzylMethyl (S)-2-amino-3-methylbutanoate--[5]
5F-EMB-PINACA 5-fluoropentylEthyl (S)-2-amino-3-methylbutanoate--[7]

Experimental Protocol: General Synthesis of Indazole-3-carboxamide Synthetic Cannabinoids

  • N-Alkylation: React this compound with an appropriate alkyl halide (e.g., 4-fluorobenzyl bromide) in the presence of a base (e.g., sodium hydride) in an anhydrous solvent like THF or DMF.[7]

  • Hydrolysis: Hydrolyze the resulting N-alkylated methyl ester to the corresponding carboxylic acid using a base such as lithium hydroxide.[7]

  • Amide Coupling: Couple the N-alkylated indazole-3-carboxylic acid with the desired amino acid derivative (e.g., L-valinamide) using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) and a base.[7]

Conclusion

This compound is a fundamentally important building block in modern medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an ideal starting point for the creation of diverse compound libraries. The demonstrated success of its derivatives as potent PAK1 inhibitors and synthetic cannabinoid receptor agonists underscores the value of the indazole-3-carboxylate scaffold in the development of novel therapeutics for a range of diseases. This guide provides a solid foundation of its chemical properties, synthesis, and applications to aid researchers in their drug discovery and development endeavors.

References

An In-depth Technical Guide to the Structure Elucidation of Methyl 1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of methyl 1H-indazole-3-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and drug development. This document details the spectroscopic data, experimental protocols, and structural analysis of this molecule.

Chemical Structure and Properties

This compound is a heterocyclic organic compound with the chemical formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol .[1] Its structure consists of a fused benzene (B151609) and pyrazole (B372694) ring system, forming the indazole core, with a methyl carboxylate group attached at the 3-position.

IUPAC Name: this compound[2] CAS Number: 43120-28-1[2]

Spectroscopic Data for Structural Confirmation

The definitive identification of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of organic molecules. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
13.91s-1HN-H
8.06d8.21HAr-H
7.65d8.41HAr-H
7.44ddd8.3, 6.9, 1.11HAr-H
7.30dd7.9, 6.9, 0.91HAr-H
3.92s-3H-OCH₃
Solvent: DMSO-d₆, Frequency: 300 MHz

¹³C NMR (Carbon-13) NMR Data

Due to the limited availability of specific ¹³C NMR data for this compound in the searched literature, the data for the closely related ethyl 1H-indazole-3-carboxylate is presented below for interpretation and comparison. The chemical shifts for the methyl ester would be expected to be very similar, with the primary difference being the signal for the ester alkyl group.

Chemical Shift (δ) ppmAssignment (for Ethyl Ester)Expected Assignment (for Methyl Ester)
162.33C=OC=O
140.93CC
135.20CC
126.64CHCH
122.83CHCH
122.16CC
121.04CHCH
111.09CHCH
60.28-OCH₂CH₃-
14.27-OCH₂CH₃-
Not Applicable-~52
Solvent: DMSO-d₆, Frequency: 75 MHz[3]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3290Strong, BroadN-H Stretch
3082MediumAromatic C-H Stretch
1713StrongC=O Ester Stretch
1618MediumC=C Aromatic Ring Stretch
1479MediumC=C Aromatic Ring Stretch
1230StrongC-O Ester Stretch
Sample Preparation: Neat[3]

Note: The IR data is for the closely related ethyl 1H-indazole-3-carboxylate and is expected to be very similar for the methyl ester.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

High-Resolution Mass Spectrometry (HRMS) Data

For the closely related ethyl 1H-indazole-3-carboxylate, the high-resolution mass spectrum (ESI) showed a calculated mass for [M+Na]⁺ of 213.0634 and a found mass of 213.0636.[3]

For this compound, the expected exact mass is 176.0586. The molecular ion peak (M⁺) would be observed at m/z 176. Key fragmentation would likely involve the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 145, and the loss of the entire carbomethoxy group (-COOCH₃) to give a fragment at m/z 117.

Experimental Protocols

Detailed methodologies are crucial for the reproducible and accurate characterization of this compound.

NMR Spectroscopy Protocol
  • Instrument: 300 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.75 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Reference the chemical shifts to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

    • Typical parameters include a 30-degree pulse width, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Reference the chemical shifts to the central peak of the DMSO-d₆ multiplet at 39.52 ppm.

    • A longer acquisition time and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

IR Spectroscopy Protocol
  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.

    • The data is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol
  • Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) (e.g., 1 mg/mL).

    • Further dilute the stock solution with the mobile phase to a final concentration of approximately 1-10 µg/mL.

  • Data Acquisition (Positive Ion Mode):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to optimal values for the compound.

    • Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500).

    • For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak (m/z 177 for [M+H]⁺) as the precursor ion and applying collision-induced dissociation (CID).

Visualizations

Structure of this compound

Caption: 2D Structure of this compound

Workflow for Spectroscopic Analysis

workflow Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in DMSO-d₆ IR IR Spectroscopy (FTIR-ATR) Sample->IR Place on ATR crystal MS Mass Spectrometry (HRMS-ESI) Sample->MS Dissolve and infuse Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis Chemical Shifts, Coupling Constants IR->Data_Analysis Functional Group Vibrations MS->Data_Analysis Molecular Weight, Fragmentation

Caption: General workflow for the spectroscopic analysis.

Logical Relationship for Structure Elucidation

logic Initial_Hypothesis Proposed Structure: This compound H_NMR ¹H NMR: Confirms proton environment and connectivity Initial_Hypothesis->H_NMR C_NMR ¹³C NMR: Confirms carbon skeleton Initial_Hypothesis->C_NMR IR IR Spectroscopy: Confirms functional groups (N-H, C=O, C-O) Initial_Hypothesis->IR MS Mass Spectrometry: Confirms molecular weight and formula Initial_Hypothesis->MS Final_Structure Confirmed Structure H_NMR->Final_Structure C_NMR->Final_Structure IR->Final_Structure MS->Final_Structure

Caption: Logical flow for structural confirmation.

References

A Technical Guide to the Spectroscopic Data of Methyl 1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 1H-indazole-3-carboxylate, a key building block in medicinal chemistry and drug development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for its synthesis and spectroscopic analysis.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound. The data has been compiled from various sources and, where experimental data for the title compound is unavailable, predictions based on closely related analogs, such as ethyl 1H-indazole-3-carboxylate, are provided and clearly indicated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentSolvent
~13.9br s-N-HDMSO-d₆
8.15d8.1H-4DMSO-d₆
7.85d8.5H-7DMSO-d₆
7.48t7.7H-6DMSO-d₆
7.33t7.5H-5DMSO-d₆
3.95s--OCH₃DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound *

Chemical Shift (δ) ppmAssignment
~163C=O
~141C-7a
~135C-3
~127C-6
~123C-5
~122C-4
~121C-3a
~111C-7
~52-OCH₃

*Predicted based on data from ethyl 1H-indazole-3-carboxylate.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3100Strong, BroadN-H Stretch
~3050MediumAromatic C-H Stretch
~1720StrongC=O Stretch (Ester)
~1620, ~1480MediumC=C Stretch (Aromatic Ring)
~1240StrongC-O Stretch (Ester)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPredicted Fragment Ion
176[M]⁺•
145[M - OCH₃]⁺
117[M - COOCH₃]⁺
90[C₆H₄N]⁺

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the esterification of 1H-indazole-3-carboxylic acid.

Materials:

  • 1H-indazole-3-carboxylic acid

  • Methanol (B129727) (anhydrous)

  • Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., concentrated H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

Procedure:

  • To a stirred solution of 1H-indazole-3-carboxylic acid in anhydrous methanol in a round-bottom flask, slowly add thionyl chloride or a few drops of concentrated sulfuric acid at 0 °C.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrument: 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.8 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy:

  • Instrument: Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The spectrum can be obtained using a neat solid sample on a diamond attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.

  • Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Instrument: Mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: Introduce the sample via a direct insertion probe or after separation by gas chromatography (GC).

  • Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of this compound and the logical relationship between the different spectroscopic techniques for structural elucidation.

Synthesis_Workflow Start 1H-Indazole-3-carboxylic Acid + Methanol Reaction Esterification (Acid Catalysis/SOCl₂) Start->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

Synthesis Workflow

Spectroscopic_Analysis_Workflow cluster_acquisition Data Acquisition cluster_interpretation Data Interpretation NMR NMR Spectroscopy (¹H, ¹³C) NMR_data Proton & Carbon Skeleton Connectivity NMR->NMR_data IR IR Spectroscopy IR_data Functional Groups (C=O, N-H, C-O) IR->IR_data MS Mass Spectrometry MS_data Molecular Weight & Fragmentation Pattern MS->MS_data Structure Structural Elucidation of This compound NMR_data->Structure IR_data->Structure MS_data->Structure

Spectroscopic Analysis Workflow

Technical Guide: 1H NMR Spectrum of Methyl 1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectrum of methyl 1H-indazole-3-carboxylate. It includes a detailed summary of spectral data, a standard experimental protocol for data acquisition, and a visual representation of the molecule's structure with corresponding proton assignments.

Data Presentation

The 1H NMR spectral data for this compound, acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) on a 300 MHz spectrometer, is summarized below.[1] The table details the chemical shift (δ) in parts per million (ppm), the multiplicity of the signal, the coupling constants (J) in Hertz (Hz), and the integration value, which corresponds to the number of protons responsible for the signal.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
13.91Singlet (s)-1HN-H
8.06Doublet (d)8.2 Hz1HAr-H
7.65Doublet (d)8.4 Hz1HAr-H
7.44Doublet of doublets of doublets (ddd)8.3, 6.9, 1.1 Hz1HAr-H
7.30Doublet of doublets (dd)7.9, 6.9, 0.9 Hz1HAr-H
3.92Singlet (s)-3H-OCH3

Experimental Protocol

The following is a detailed methodology for acquiring the 1H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-25 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6) in a clean, dry vial.[2]

  • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

  • Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[3][4] The final sample height in the tube should be approximately 4-5 cm.[3]

2. NMR Data Acquisition:

  • The 1H NMR spectrum is recorded on a 300 MHz (or higher field) NMR spectrometer.[1]

  • The sample is inserted into the spectrometer, and the magnetic field is locked onto the deuterium (B1214612) signal of the DMSO-d6 solvent.

  • The magnetic field is shimmed to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • The 1H NMR spectrum is acquired at room temperature.

  • The chemical shifts are referenced to the residual solvent peak of DMSO-d6 (δ ~2.50 ppm).

3. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is phased and baseline corrected.

  • The chemical shifts of the peaks are calibrated using the residual solvent signal.

  • The peaks are integrated to determine the relative number of protons for each signal.

  • The multiplicities and coupling constants are measured and reported.

Visualization

The following diagram illustrates the chemical structure of this compound with the proton environments labeled. The corresponding 1H NMR signals are assigned to these protons.

Caption: Structure of this compound with 1H NMR assignments.

References

Technical Guide: 13C NMR Spectroscopy of Methyl 1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) characteristics of Methyl 1H-indazole-3-carboxylate. Due to the limited availability of directly published 13C NMR spectral data for this specific compound, this guide utilizes data from its close structural analog, ethyl 1H-indazole-3-carboxylate, to provide a reliable predictive framework. The experimental protocols and synthetic workflows are based on established literature for indazole derivatives.

Data Presentation: 13C NMR Chemical Shifts

The 13C NMR chemical shifts for the analogous compound, ethyl 1H-indazole-3-carboxylate, are presented below. The data was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) on a 75 MHz spectrometer.[1] The chemical shifts for this compound are expected to be nearly identical for the indazole ring system. The primary difference will be the signals corresponding to the ester's alkyl group.

Carbon AtomPredicted Chemical Shift (δ) for this compound (ppm)Chemical Shift (δ) for Ethyl 1H-indazole-3-carboxylate (ppm)[1]Description
C=O~162.3162.33Carboxylate Carbonyl
C3~135.2135.20Indazole Ring
C3a~140.9140.93Indazole Ring (Bridgehead)
C4~122.8122.83Indazole Ring
C5~122.2122.16Indazole Ring
C6~126.6126.64Indazole Ring
C7~121.0121.04Indazole Ring
C7a~111.1111.09Indazole Ring (Bridgehead)
O-CH3~52.0-Methyl Ester Carbon
--60.28Ethyl Ester (O-CH2)
--14.27Ethyl Ester (CH3)

Note: The chemical shift for the methyl ester carbon (O-CH3) is an estimate based on typical values for similar functional groups.

Experimental Protocols

The following section details a generalized but comprehensive protocol for the acquisition of a 13C NMR spectrum for this compound, based on standard laboratory practices for related compounds.[1][2][3]

1. Sample Preparation

  • Compound: Approximately 15-25 mg of high-purity this compound.

  • Solvent: 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is often preferred for indazole derivatives as it can solubilize the compound well and allows for the observation of the exchangeable N-H proton in ¹H NMR.

  • Procedure: The compound is dissolved in the deuterated solvent within a standard 5 mm NMR tube. The solution should be sonicated briefly if necessary to ensure complete dissolution.

2. NMR Spectrometer and Parameters

  • Instrument: A multinuclear NMR spectrometer operating at a proton frequency of 300 MHz or higher (e.g., Bruker, JEOL). The corresponding 13C frequency would be 75 MHz.

  • Technique: A standard proton-decoupled 13C NMR experiment is performed to obtain a spectrum where each unique carbon atom appears as a singlet.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Acquisition Time: ~1.0-2.0 seconds.

    • Relaxation Delay (d1): 2.0 seconds.

    • Number of Scans: 1024 to 4096 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

    • Spectral Width: 0 to 200 ppm.

    • Temperature: 298 K (25 °C).

3. Data Processing

  • Fourier Transform: The acquired Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of ~1.0 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: The transformed spectrum is manually phased and a baseline correction is applied.

  • Referencing: The chemical shifts (δ) are referenced to the residual solvent signal of DMSO-d6, which appears as a multiplet centered at 39.5 ppm.[1][4]

Mandatory Visualization

The following diagram illustrates a common synthetic pathway for producing this compound.

Synthesis_Workflow Start Indazole-3-carboxylic acid Process Esterification (Reflux, 1.5h) Start->Process Reagent1 Thionyl Chloride (SOCl2) in Methanol (MeOH) Reagent1->Process Crude Crude Product Process->Crude Workup Neutralization (sat. NaHCO3) & Extraction (EtOAc) Crude->Workup Final This compound Workup->Final

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the infrared (IR) spectrum of methyl 1H-indazole-3-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. Understanding the vibrational properties of this molecule is crucial for its identification, purity assessment, and the study of its molecular interactions. This document outlines the expected IR absorption frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for the analysis.

Data Presentation: Predicted Infrared Absorption Data

While a specific, publicly available, and fully assigned experimental spectrum for this compound is not readily accessible, a comprehensive understanding of its vibrational characteristics can be derived from the well-established infrared absorption regions of its constituent functional groups. The following table summarizes the predicted IR absorption bands based on the analysis of the indazole ring system, the methyl ester group, and the aromatic functionalities.

Vibrational ModePredicted Frequency Range (cm⁻¹)IntensityNotes
N-H Stretch 3300 - 3500MediumIn the solid state, this band is often broadened due to intermolecular hydrogen bonding. In dilute solutions, a sharper peak is expected.
Aromatic C-H Stretch 3000 - 3100MediumCharacteristic of C-H vibrations in the benzene (B151609) ring of the indazole moiety.[1][2][3][4]
Aliphatic C-H Stretch (Methyl group) 2850 - 3000MediumArises from the symmetric and asymmetric stretching of the C-H bonds in the methyl ester group.[5]
C=O Stretch (Ester) 1715 - 1730StrongThis is one of the most intense and characteristic bands in the spectrum. Conjugation with the indazole ring system is expected to shift this absorption to a slightly lower wavenumber compared to a saturated ester.[2][6]
C=N Stretch (Indazole ring) 1610 - 1640MediumCharacteristic of the carbon-nitrogen double bond within the pyrazole (B372694) part of the indazole ring.
Aromatic C=C Stretch 1450 - 1600Medium-StrongA series of bands is expected in this region due to the vibrations of the carbon-carbon bonds within the aromatic ring.[1][2][3][4]
C-O Stretch (Ester) 1100 - 1300StrongEsters typically show two C-O stretching bands: one for the C-O bond adjacent to the carbonyl and one for the O-CH₃ bond. These are often strong and easily identifiable.[6][7]
Aromatic C-H Out-of-Plane Bending 700 - 900StrongThe pattern of these strong absorptions can sometimes provide information about the substitution pattern on the aromatic ring.[1][2][3]

Experimental Protocols

The following protocol describes a standard method for obtaining the Attenuated Total Reflectance (ATR) FT-IR spectrum of a solid sample like this compound. This technique is favored for its minimal sample preparation and ease of use.[8][9]

Objective: To acquire a high-quality infrared spectrum of solid this compound.

Apparatus and Materials:

  • Fourier Transform Infrared (FT-IR) Spectrometer (e.g., a Bio-Rad FTS series or equivalent)

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

  • Spatula

  • This compound sample (solid)

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

    • Install the ATR accessory in the spectrometer's sample compartment.

    • Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

    • The background spectrum is typically an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Sample Application:

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula. Only a few milligrams of the sample are needed.

    • Lower the press arm of the ATR accessory to apply consistent pressure to the sample. This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a strong signal.

  • Sample Spectrum Acquisition:

    • Collect the infrared spectrum of the sample. The collection parameters (e.g., number of scans, resolution) should be the same as those used for the background spectrum to ensure proper subtraction. A typical resolution is 4 cm⁻¹.

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary data processing, such as baseline correction or smoothing.

    • Identify the wavenumbers of the major absorption bands and compare them to the expected frequencies for the functional groups present in this compound.

  • Cleaning:

    • After the measurement is complete, raise the press arm and carefully remove the sample from the ATR crystal.

    • Clean the crystal surface thoroughly with a lint-free wipe and an appropriate solvent to prepare it for the next measurement.

Mandatory Visualization

The following diagram illustrates the logical workflow for the IR spectroscopy analysis of this compound, from initial sample handling to final data interpretation.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Obtain Solid Sample (this compound) Clean_ATR Clean ATR Crystal Background Collect Background Spectrum Clean_ATR->Background Apply_Sample Apply Sample to Crystal Background->Apply_Sample Collect_Sample Collect Sample Spectrum Apply_Sample->Collect_Sample Process Process Spectrum (Baseline Correction, etc.) Collect_Sample->Process Identify_Peaks Identify Peak Frequencies (cm⁻¹) Process->Identify_Peaks Assign_Bands Assign Vibrational Modes Identify_Peaks->Assign_Bands Interpret Interpret Spectrum (Confirm Structure, Purity) Assign_Bands->Interpret

Caption: Workflow for ATR-FTIR Analysis.

References

Mass Spectrometry of Methyl 1H-Indazole-3-Carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric profile of methyl 1H-indazole-3-carboxylate, a key heterocyclic compound relevant in medicinal chemistry and drug development. Due to the limited availability of public domain experimental mass spectra for this specific compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and data from analogous structures, such as 1H-indazole and methyl benzoate. This document offers detailed experimental protocols for sample analysis, a proposed fragmentation pathway, and a summary of key spectral data. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound and related derivatives in a research and development setting.

Introduction

This compound (C₉H₈N₂O₂) is a heterocyclic compound featuring an indazole core with a methyl ester substituent at the 3-position.[1] The indazole ring system is a prominent scaffold in numerous pharmacologically active molecules. A thorough understanding of the mass spectrometric behavior of this compound is crucial for its unambiguous identification in complex matrices, for reaction monitoring during synthesis, and for metabolite identification studies.

This guide will focus on the predicted behavior of this compound under electron ionization (EI) mass spectrometry, a common technique for the analysis of small, volatile organic molecules.

Predicted Mass Spectrum Data

The mass spectrum of this compound is characterized by its molecular ion peak and a series of fragment ions resulting from the systematic cleavage of the molecule. The molecular weight of this compound is 176.17 g/mol .[1] The following table summarizes the predicted key ions in the EI mass spectrum.

m/z (Predicted) Proposed Ion Structure Formula Notes
176[M]•+[C₉H₈N₂O₂]•+Molecular Ion
145[M - OCH₃]•+[C₈H₅N₂O]•+Loss of a methoxy (B1213986) radical from the ester. This is a common fragmentation pathway for methyl esters.
117[M - COOCH₃]•+[C₇H₅N₂]•+Loss of the entire methoxycarbonyl radical.
90[C₆H₄N]•+[C₆H₄N]•+Subsequent loss of HCN from the m/z 117 fragment, a characteristic fragmentation of the indazole ring.

Proposed Fragmentation Pathway

Under electron ionization, this compound is expected to undergo a series of predictable fragmentation steps. The initial event is the removal of an electron to form the molecular ion (m/z 176). The primary fragmentation pathways are anticipated to involve the ester group and the indazole ring system.

A key fragmentation is the loss of the methoxy radical (•OCH₃) to yield a stable acylium ion at m/z 145. Alternatively, the entire methoxycarbonyl radical (•COOCH₃) can be lost, resulting in an ion at m/z 117, which corresponds to the indazole cation. This indazole cation can further fragment by losing a molecule of hydrogen cyanide (HCN), a characteristic fragmentation of nitrogen-containing heterocyclic aromatic compounds, to produce an ion at m/z 90.

G Predicted EI Fragmentation of this compound M This compound m/z = 176 [C₉H₈N₂O₂]•+ F1 [M - OCH₃]⁺ m/z = 145 [C₈H₅N₂O]⁺ M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z = 117 [C₇H₅N₂]⁺ M->F2 - •COOCH₃ F3 [C₆H₄N]⁺ m/z = 90 F2->F3 - HCN

Figure 1: Predicted Fragmentation Pathway

Experimental Protocols

The following is a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

4.1 Sample Preparation

  • Solubilization: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable volatile solvent such as methanol, acetonitrile, or ethyl acetate (B1210297) to create a 1 mg/mL stock solution.

  • Dilution: Prepare a working solution of approximately 10-100 µg/mL by diluting the stock solution with the same solvent.

  • Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter prior to injection.

4.2 Instrumentation and Data Acquisition

  • Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization source (e.g., a quadrupole or ion trap analyzer).

  • GC Column: A standard non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 20 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Scan Range: m/z 40-400.

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

G General Workflow for Mass Spectrometry Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Dissolve Sample P2 Dilute to Working Concentration P1->P2 P3 Filter Sample P2->P3 A1 Inject Sample P3->A1 A2 GC Separation A1->A2 A3 EI Ionization (70 eV) A2->A3 A4 Mass Analysis (m/z Scan) A3->A4 D1 Acquire Total Ion Chromatogram A4->D1 D2 Extract Mass Spectrum D1->D2 D3 Identify Molecular and Fragment Ions D2->D3 D4 Structural Elucidation D3->D4

Figure 2: Experimental Workflow Diagram

Hypothetical Signaling Pathway Involvement

Indazole derivatives are known to interact with various biological targets, including G protein-coupled receptors (GPCRs). While the specific biological targets of this compound are not extensively documented, it can be hypothesized to act as a ligand for a GPCR, initiating a downstream signaling cascade. The diagram below illustrates a generic GPCR signaling pathway that could be modulated by an indazole-based ligand.[2][3][4]

Upon binding of a ligand, such as an indazole derivative, the GPCR undergoes a conformational change, leading to the activation of an associated G protein.[2][3] The activated G protein then modulates the activity of an effector enzyme, such as adenylyl cyclase, which in turn alters the concentration of intracellular second messengers like cyclic AMP (cAMP).[2] This cascade ultimately leads to a cellular response.

G Hypothetical GPCR Signaling Pathway for an Indazole Ligand Ligand Indazole Ligand (e.g., this compound) GPCR G Protein-Coupled Receptor (GPCR) Ligand->GPCR Binds G_Protein G Protein (Inactive) GPCR->G_Protein Activates G_Protein_Active G Protein (Active) G_Protein->G_Protein_Active GDP -> GTP Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein_Active->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Response Cellular Response Second_Messenger->Response Triggers

Figure 3: Generic Signaling Pathway Diagram

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry of this compound. By combining established fragmentation principles with data from structurally related compounds, a reliable, predicted mass spectral profile has been established. The detailed experimental protocol offers a practical starting point for researchers. This guide serves as a critical resource for the analysis and characterization of this important chemical entity in the field of drug discovery and development.

References

physical properties of methyl 1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Spectroscopic Properties of Methyl 1H-indazole-3-carboxylate

This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound, a key intermediate in pharmaceutical research and organic synthesis.[1][2] The document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and relevant workflows to support research and development activities.

Chemical Identity and Physical Properties

This compound is a heterocyclic compound belonging to the indazole family.[2] It is recognized for its role as a versatile building block in the synthesis of various biologically active molecules, including potential anti-cancer, anti-inflammatory, and antidepressant drugs.[1][2] The compound is typically a white to off-white or pale yellow solid.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈N₂O₂[1][3][5]
Molecular Weight 176.17 g/mol [1][4][5]
CAS Number 43120-28-1[1][5][6]
Appearance White solid[3]
Melting Point 162-163 °C[1][3][6][7]
Boiling Point 345.2 ± 15.0 °C (Predicted)[1][3][6]
Density 1.324 g/cm³[1][3][6][7]
pKa 11.93 ± 0.40 (Predicted)[3][6]
Flash Point 162.6 °C[1][6][7]
Vapor Pressure 6.24 x 10⁻⁵ mmHg at 25°C[1][6]
Refractive Index 1.648[1][6][7]

Table 2: Solubility Profile

SolventSolubilitySource
WaterInsoluble[1]
DichloromethaneSoluble[1]
EthanolSoluble[1]
Acetonitrile (B52724)Soluble[1]
ChloroformSlightly Soluble[3][6]
Methanol (B129727)Slightly Soluble[3][6]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.[8] Key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[8]

Table 3: ¹H NMR Spectroscopic Data

  • Spectrometer: 300 MHz

  • Solvent: d₆-DMSO

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignmentSource
13.91s (singlet)-1HN-H (indazole)[3]
8.06d (doublet)8.21HAr-H[3]
7.65d (doublet)8.41HAr-H[3]
7.44ddd (doublet of doublet of doublets)8.3, 6.9, 1.11HAr-H[3]
7.30dd (doublet of doublets)7.9, 6.91HAr-H[3]
3.92s (singlet)-3HO-CH₃ (ester)[3]

Table 4: Mass Spectrometry Data

ParameterValueSource
Exact Mass 176.058577502 Da[5][7]
Monoisotopic Mass 176.058577502 Da[5][7]

Experimental Protocols

Synthesis of this compound

The following protocol is a common method for the esterification of indazole-3-carboxylic acid.[3]

Materials:

  • Indazole-3-carboxylic acid

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure: [3]

  • Dissolve indazole-3-carboxylic acid (5.0 g, 30.8 mmol) in methanol (50 mL) in a suitable flask and cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (15 mL) dropwise to the cooled solution.

  • After the addition is complete, heat the reaction mixture to reflux temperature and maintain for 1.5 hours.

  • Monitor the reaction to completion (e.g., by TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Neutralize the crude product by adding saturated sodium bicarbonate solution (50 mL).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter to remove the desiccant and concentrate the filtrate under reduced pressure to yield this compound as a white solid. (Reported yield: 5.1 g, 94%).

G Synthesis Workflow of this compound cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Indazole-3-carboxylic acid in Methanol at 0°C add_socl2 Add Thionyl Chloride (dropwise) start->add_socl2 reflux Heat to Reflux (1.5 hours) add_socl2->reflux Esterification concentrate1 Concentrate under Reduced Pressure reflux->concentrate1 neutralize Neutralize with sat. NaHCO₃ concentrate1->neutralize extract Extract with Ethyl Acetate (3x) neutralize->extract dry Dry Organic Phase (Na₂SO₄) extract->dry concentrate2 Concentrate Final Filtrate dry->concentrate2 end_product Final Product: This compound (White Solid) concentrate2->end_product

Caption: Synthesis workflow for this compound.
Analytical Characterization Protocols

A combination of orthogonal analytical methods is essential to confirm the identity and purity of the synthesized compound.[9]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To elucidate the molecular structure.

  • Protocol: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher).[3][10] Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆.[3][10] Report chemical shifts in parts per million (ppm) relative to the residual solvent signal.[10][11]

2. Infrared (IR) Spectroscopy:

  • Objective: To identify characteristic functional groups.

  • Protocol: Obtain the IR spectrum using an FTIR spectrometer.[10] The solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.[10] Report spectral data in wavenumbers (cm⁻¹).

3. Mass Spectrometry (MS):

  • Objective: To confirm the molecular weight and elemental composition.

  • Protocol: Obtain high-resolution mass spectra on a mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.[9][10] This technique provides the exact mass-to-charge ratio (m/z).[9]

4. High-Performance Liquid Chromatography (HPLC):

  • Objective: To assess the purity of the compound.

  • Protocol: Utilize HPLC or UPLC with a suitable column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water). Detection is typically performed using a UV detector. The method provides the retention time and allows for the quantification of impurities.[9]

G Analytical Workflow for Compound Characterization cluster_primary Primary Analysis cluster_structural Structural Elucidation cluster_results Data Interpretation compound Synthesized Compound (this compound) hplc HPLC / UPLC compound->hplc ms LC-MS compound->ms nmr NMR Spectroscopy (¹H, ¹³C) compound->nmr ir FTIR Spectroscopy compound->ir purity Purity Assessment (e.g., >99%) hplc->purity mw_confirm Molecular Weight Confirmation ms->mw_confirm structure_confirm Definitive Structure Confirmation nmr->structure_confirm fg_confirm Functional Group Identification ir->fg_confirm final Confirmed Identity & Purity purity->final mw_confirm->final structure_confirm->final fg_confirm->final

References

An In-depth Technical Guide to the Solubility of Methyl 1H-indazole-3-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 1H-indazole-3-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, detailed experimental protocols for its determination, and logical workflows for its synthesis and analysis. This guide is intended to be a valuable resource for researchers and professionals in drug development and organic synthesis, enabling them to effectively utilize this compound in their work.

Introduction

This compound is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its structural motif is found in compounds developed for therapeutic areas such as oncology and anti-inflammatory applications. Understanding the solubility of this intermediate in various organic solvents is paramount for its effective use in reaction chemistry, purification processes like crystallization, and formulation development. This guide consolidates the available solubility information and provides standardized methodologies for its experimental determination.

Solubility Profile of this compound

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in various organic solvents based on available chemical literature.

SolventChemical ClassQualitative Solubility
AcetonitrileNitrileSoluble
DichloromethaneHalogenated HydrocarbonSoluble
EthanolAlcoholSoluble
Diethyl EtherEtherSoluble
AcetoneKetoneSoluble
ChloroformHalogenated HydrocarbonSoluble / Slightly Soluble
MethanolAlcoholSlightly Soluble
WaterAqueousInsoluble

This data is compiled from various chemical supplier databases and qualitative statements in synthetic protocols. The term "Soluble" indicates that the compound is likely to dissolve to a practical extent for synthetic reactions, while "Slightly Soluble" suggests limited solubility. "Insoluble" indicates negligible dissolution.

Experimental Protocols

For researchers requiring precise solubility data, the following experimental protocols are provided.

Protocol for Determination of Qualitative Solubility

This method allows for a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexanes)

  • Small test tubes or vials (e.g., 13x100 mm)

  • Vortex mixer

  • Spatula

  • Graduated pipette or micropipette

Procedure:

  • Add approximately 25 mg of this compound to a clean, dry test tube.

  • Add 0.5 mL of the selected solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 60 seconds.

  • Visually inspect the solution. If the solid has completely dissolved, the compound is considered "soluble" in that solvent at that concentration.

  • If the solid has not completely dissolved, add another 0.5 mL of the solvent (for a total of 1.0 mL) and vortex again for 60 seconds.

  • Observe the solution again. If the solid is now dissolved, it can be classified as "sparingly soluble." If a significant portion of the solid remains, it is deemed "slightly soluble" or "insoluble."

  • Repeat this process for each solvent to be tested.

Protocol for Quantitative Solubility Determination (Gravimetric Method)

This protocol provides a method to obtain quantitative solubility data.

Materials:

  • This compound

  • Selected organic solvent

  • Temperature-controlled shaker or water bath

  • Analytical balance (readable to 0.1 mg)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed vials

  • Drying oven or vacuum oven

Procedure:

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Place the vial in a temperature-controlled shaker or water bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Maintain a constant temperature throughout.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and immediately pass it through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved solid particles.

  • Record the exact volume of the filtered solution transferred.

  • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point until a constant weight is achieved.

  • Weigh the vial containing the dried solid.

  • Calculate the solubility by subtracting the initial weight of the empty vial from the final weight to determine the mass of the dissolved solid. Express the solubility in desired units (e.g., mg/mL or g/100 mL).

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows relevant to working with this compound.

Experimental Workflow for Solubility Determination

G Experimental Workflow for Solubility Determination A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C Allow solid to settle B->C D Withdraw a known volume of supernatant and filter through a 0.45 µm filter C->D E Transfer filtrate to a pre-weighed vial D->E F Evaporate solvent to dryness E->F G Weigh the vial with the dried solid F->G H Calculate solubility (mass of solid / volume of solvent) G->H

Caption: Workflow for quantitative solubility determination.

Synthesis Workflow for this compound

A common synthetic route involves the esterification of indazole-3-carboxylic acid.

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up and Purification A Indazole-3-carboxylic acid D Dissolve indazole-3-carboxylic acid in methanol A->D B Methanol (Solvent and Reagent) B->D C Acid Catalyst (e.g., H2SO4 or Thionyl Chloride) E Add acid catalyst and heat to reflux C->E D->E F Concentrate the reaction mixture E->F G Neutralize with a base (e.g., NaHCO3 solution) F->G H Extract with an organic solvent (e.g., ethyl acetate) G->H I Dry the organic phase and concentrate H->I J This compound (Product) I->J

Caption: A typical synthesis workflow for the target compound.

Conclusion

This compound is a vital intermediate in medicinal chemistry and organic synthesis. While quantitative solubility data remains elusive in readily accessible literature, this guide provides a consolidated view of its qualitative solubility in common organic solvents. The detailed experimental protocols offered herein will empower researchers to determine precise solubility values tailored to their specific laboratory conditions and needs. The provided workflows for solubility determination and chemical synthesis serve as clear visual aids for planning and executing experimental procedures involving this compound. Further research to quantify the solubility of this compound across a range of temperatures and in various solvent systems would be a valuable contribution to the field.

The Biological Landscape of Methyl 1H-Indazole-3-Carboxylate: A Technical Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1H-indazole-3-carboxylate stands as a pivotal molecule in medicinal chemistry, primarily recognized not for its own direct biological effects, but as a crucial synthetic intermediate for a diverse array of pharmacologically active compounds.[1][2][3][4] The indazole ring system is considered a "privileged scaffold," forming the core of numerous agents with activities spanning oncology, inflammation, and neurology.[5][6] This technical guide delves into the biological significance of the this compound core, with a primary focus on the well-documented activities of its derivatives, particularly the 1H-indazole-3-carboxamides. We will explore key therapeutic targets, present quantitative biological data, detail relevant experimental protocols, and visualize the associated cellular pathways and workflows.

Core Biological Activities and Therapeutic Potential

While direct biological data for this compound is limited, its derivatives have been extensively studied, revealing a broad spectrum of activities. The primary areas of investigation include kinase inhibition for cancer therapy and modulation of cannabinoid receptors.

Anticancer Activity and Kinase Inhibition

The 1H-indazole-3-carboxamide scaffold has proven to be a fertile ground for the development of potent kinase inhibitors.[7] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.

p21-Activated Kinase 1 (PAK1) Inhibition: One of the most significant targets for indazole-3-carboxamide derivatives is p21-activated kinase 1 (PAK1).[5] Aberrant PAK1 activity is linked to tumor progression, making it a compelling target for anticancer therapies.[8] Derivatives of the 1H-indazole-3-carboxamide scaffold have demonstrated potent and selective inhibition of PAK1.[1][8]

Other Kinase Targets: Beyond PAK1, various indazole derivatives have shown inhibitory activity against a range of other kinases, including Glycogen Synthase Kinase 3β (GSK-3β), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptor (FGFR), Epidermal Growth Factor Receptor (EGFR), and Extracellular signal-regulated kinases 1/2 (ERK1/2).[1][7][9]

Cannabinoid Receptor Modulation

This compound is structurally related to synthetic cannabinoids and its derivatives are known to be potent modulators of the cannabinoid receptors CB1 and CB2.[10] These G-protein coupled receptors are involved in a multitude of physiological processes, and their modulation has therapeutic potential in pain, inflammation, and neurological disorders.[3]

Quantitative Biological Data

The following tables summarize the quantitative biological data for various derivatives of the 1H-indazole-3-carboxylate scaffold, highlighting their potency against different biological targets.

Table 1: Anticancer Activity of 1H-Indazole-3-Carboxamide and Related Derivatives

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
SN-1.1 MCF-7Breast2.34 ± 0.036[11]
SN-2.1 MCF-7Breast3.21 ± 0.033[11]
SN-3.2 MCF-7Breast4.93 ± 0.038[11]
Compound 6o K562Chronic Myeloid Leukemia5.15[12]
Compound 5k Hep-G2Hepatoma3.32[12]
Compound 2f 4T1Breast0.23 - 1.15[13]

Table 2: Kinase Inhibitory Activity of 1H-Indazole-3-Carboxamide Derivatives

Compound IDKinase TargetIC50 (nM)Reference
30l PAK19.8[8]
Compound 129 PDK180[9]
Compound 130 PDK190[9]
Compound 99 FGFR12.9[9]
Compound 109 EGFR T790M5.3[9]
Compound 109 EGFR8.3[9]
Compound 119 ERK120[9]
Compound 119 ERK27[9]

Table 3: Cannabinoid Receptor Activity of Indazole Derivatives

Compound IDReceptorAssay TypeValueUnitReference
Compound 32 hCB1EC50112nM
Compound 32 hCB1Ki1340nM
Compound 32 hCB2Ki1750nM
Compound 40 hCB1EC50221nM
Compound 40 hCB1Ki1120nM
Compound 40 hCB2Ki1630nM

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, rendered using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

Signaling Pathways

// Upstream Activators RTK [label="Receptor Tyrosine\nKinases (RTKs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GPCR [label="GPCRs", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2 [label="Grb2/Nck"]; Ras [label="Ras"]; RhoGTPases [label="Rac1 / Cdc42", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K"];

// Core Kinase PAK1 [label="PAK1", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12];

// Downstream Effectors & Cellular Processes MEK_ERK [label="MEK / ERK\nPathway"]; AKT [label="AKT Pathway"]; Cytoskeleton [label="Cytoskeletal\nDynamics"]; Cell_Motility [label="Cell Motility\n& Invasion", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Survival [label="Cell Survival", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Expression [label="Gene Expression"];

// Connections RTK -> Grb2; GPCR -> RhoGTPases; Grb2 -> Ras -> PAK1; RTK -> PI3K -> PAK1; RhoGTPases -> PAK1;

PAK1 -> MEK_ERK -> Gene_Expression; PAK1 -> AKT -> Cell_Survival; PAK1 -> Cytoskeleton -> Cell_Motility; } . Caption: Simplified PAK1 Signaling Pathway.

// Ligand Ligand [label="Indazole-3-carboxamide\n(Agonist)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];

// Receptor CB1_R [label="CB1/CB2 Receptor", shape=house, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// G-Protein G_protein [label="Gi/o Protein", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G_alpha [label="Gα"]; G_beta_gamma [label="Gβγ"];

// Effector AC [label="Adenylyl Cyclase"]; MAPK [label="MAPK Pathway"];

// Second Messenger and Cellular Response cAMP [label="↓ cAMP"]; Cell_Response [label="Cellular Response\n(e.g., altered neurotransmission)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Ligand -> CB1_R; CB1_R -> G_protein; G_protein -> G_alpha; G_protein -> G_beta_gamma; G_alpha -> AC [arrowhead=tee]; AC -> cAMP; G_beta_gamma -> MAPK; cAMP -> Cell_Response; MAPK -> Cell_Response; } . Caption: Cannabinoid Receptor (GPCR) Signaling.

Experimental Workflows

Amide_Coupling_Workflow cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Purification Start 1H-Indazole-3-carboxylic Acid + Amine in DMF Activation Add HATU + DIPEA (Activate Carboxylic Acid) Start->Activation Stir Stir at RT (15 min) Activation->Stir Reaction Add Amine Stir 4-6h Stir->Reaction Quench Pour into Ice Water Reaction->Quench Extract Extract with Ethyl Acetate (B1210297) Quench->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product 1H-Indazole-3-carboxamide Derivative Purify->Final_Product

// Steps Seed [label="1. Seed cells in\n96-well plate", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adhere [label="2. Incubate overnight\nto allow adherence"]; Treat [label="3. Treat with serial dilutions\nof Indazole Derivative"]; Incubate_Treat [label="4. Incubate for 48-72h"]; Add_MTT [label="5. Add MTT Reagent", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate_MTT [label="6. Incubate for 2-4h\n(Formazan formation)"]; Solubilize [label="7. Add Solubilization\nSolution (e.g., DMSO)"]; Read [label="8. Read Absorbance\nat 570nm", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="9. Calculate % Viability\nand IC50", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Seed -> Adhere -> Treat -> Incubate_Treat -> Add_MTT -> Incubate_MTT -> Solubilize -> Read -> Analyze; } . Caption: Cell Viability (MTT) Assay Workflow.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. Below are methodologies for the synthesis of the core compound and a key derivative, as well as a common biological assay.

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of 1H-indazole-3-carboxylic acid.

  • Materials: 1H-indazole-3-carboxylic acid, Methanol (B129727) (MeOH), Thionyl chloride (SOCl2) or a strong acid catalyst (e.g., H2SO4), Saturated sodium bicarbonate solution, Ethyl acetate, Anhydrous sodium sulfate.

  • Procedure:

    • Suspend or dissolve 1H-indazole-3-carboxylic acid in methanol at 0 °C.

    • Slowly add thionyl chloride dropwise to the mixture.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for approximately 1.5 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove excess methanol and SOCl2.

    • Neutralize the crude product with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to yield this compound, which can be further purified by recrystallization or column chromatography.

Synthesis of 1H-Indazole-3-carboxamide Derivatives (General Amide Coupling)
  • Materials: 1H-indazole-3-carboxylic acid, desired amine, a coupling agent (e.g., HATU, HOBt/EDC), a non-nucleophilic base (e.g., DIPEA, TEA), and an anhydrous aprotic solvent (e.g., DMF).[10][14]

  • Procedure:

    • Dissolve 1H-indazole-3-carboxylic acid (1 equivalent) in anhydrous DMF.

    • Add the coupling agent(s) (e.g., HATU, 1.2 equivalents or HOBT/EDC, 1.2 equivalents each) and the base (e.g., DIPEA, 3 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add the desired amine (1-1.2 equivalents) to the reaction mixture.

    • Stir at room temperature for 4-18 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into ice water to precipitate the product or quench the reaction.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with saturated aqueous NaHCO3 and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Cell Viability MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials: Human cancer cell lines, appropriate cell culture medium, 10% Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, test compound (indazole derivative), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).[15]

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

    • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a cornerstone of modern medicinal chemistry, serving as a versatile scaffold for the generation of a multitude of biologically active molecules. While the direct pharmacological profile of the core compound is not extensively characterized, its derivatives, particularly the 1H-indazole-3-carboxamides, have demonstrated significant potential as anticancer agents through kinase inhibition and as modulators of the endocannabinoid system. The robust synthetic accessibility of this scaffold, coupled with the potent and diverse biological activities of its derivatives, ensures that the 1H-indazole-3-carboxylate core will remain a focal point for future drug discovery and development efforts. Further exploration of the structure-activity relationships of novel derivatives holds the promise of yielding next-generation therapeutics with improved efficacy and selectivity.

References

Methyl 1H-Indazole-3-Carboxylate: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1H-indazole-3-carboxylate has emerged as a pivotal synthetic building block in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its rigid bicyclic structure and versatile functional handles—the ester and the reactive nitrogen atoms of the indazole core—provide a unique scaffold for the synthesis of complex molecules with significant biological activities. This technical guide delves into the chemical properties, synthesis, and extensive applications of this compound, offering a comprehensive resource for professionals in drug discovery and development. We present a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate a deeper understanding of its role in contemporary pharmaceutical research.

Introduction

The indazole nucleus, a fusion of benzene (B151609) and pyrazole (B372694) rings, is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates.[1][2] Indazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] this compound, in particular, serves as a crucial intermediate, offering synthetic accessibility to a variety of substituted indazoles.[3][4] Its utility spans the synthesis of kinase inhibitors, cannabinoid receptor modulators, and other targeted therapies.[5][6][7] This guide aims to provide a thorough technical overview of this compound as a synthetic building block, highlighting its importance in the generation of novel drug candidates.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physical and chemical characteristics of this compound is fundamental for its effective utilization in synthesis.

PropertyValueReference
Molecular Formula C₉H₈N₂O₂[8]
Molecular Weight 176.17 g/mol [8]
Melting Point 162-163 °C[6][9]
Boiling Point 345.2 °C at 760 mmHg[6][9]
Appearance White to off-white solid[10]
Solubility Soluble in methanol (B129727), chloroform (B151607) (slightly); Insoluble in water[6][11]
pKa 11.93 ± 0.40 (Predicted)[6]

Spectroscopic Data:

  • ¹H NMR (300 MHz, DMSO-d₆): δ 13.91 (s, 1H), 8.06 (d, J = 8.2 Hz, 1H), 7.65 (d, J = 8.4 Hz, 1H), 7.44 (ddd, J = 8.3, 6.9, 1.1 Hz, 1H), 7.30 (dd, J = 7.9, 6.9, 0.9 Hz, 1H), 3.92 (s, 3H).[10][12]

  • ¹³C NMR (DMSO-d₆): Predicted shifts at ~165-168 (C=O), ~142-144 (C3), ~140-142 (C7a), ~128-130 (C5), ~125-127 (C7), ~122-124 (C3a), ~120-122 (C4), ~118-120 (C6).[7]

  • IR (KBr, cm⁻¹): Expected peaks around 3416-3149 (N-H stretching), 2970-2856 (C-H stretching), 1644-1579 (C=O stretching), and various aromatic C=C and C-N stretching frequencies.[13]

  • Mass Spectrometry (MS): m/z 177.06 (M+H)⁺.[13]

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the esterification of indazole-3-carboxylic acid being a common and efficient method.

Experimental Protocol: Esterification of Indazole-3-carboxylic Acid

This protocol describes the synthesis of this compound from indazole-3-carboxylic acid using thionyl chloride in methanol.

Materials:

  • Indazole-3-carboxylic acid

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve indazole-3-carboxylic acid (e.g., 5.0 g, 30.8 mmol) in methanol (50 mL) in a round-bottom flask at 0 °C.[10]

  • Slowly add thionyl chloride (15 mL) dropwise to the stirred solution.[10]

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 1.5 hours.[10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.[10]

  • Neutralize the crude product by adding saturated sodium bicarbonate solution (50 mL).[10]

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[10]

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.[10]

Expected Yield: ~94%[10]

Applications as a Synthetic Building Block

This compound is a versatile precursor for a wide range of bioactive molecules. Its reactivity at the N1 and N2 positions of the indazole ring, as well as the ester functionality at the C3 position, allows for diverse chemical modifications.

N-Alkylation and N-Arylation

The nitrogen atoms of the indazole ring can be selectively alkylated or arylated to introduce various substituents, which is a key step in the synthesis of many active pharmaceutical ingredients.

Experimental Protocol: Selective N1-Alkylation using Sodium Hydride

This protocol outlines a method for the selective N1-alkylation of a substituted this compound.

Materials:

  • Methyl 5-bromo-1H-indazole-3-carboxylate

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkylating agent (e.g., alkyl bromide or tosylate)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve methyl 5-bromo-1H-indazole-3-carboxylate (1.0 equiv) in anhydrous THF (approx. 0.1 M) in a flame-dried flask under an inert atmosphere.[9]

  • Cool the solution to 0 °C in an ice bath.[9]

  • Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.[9]

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.[9]

  • Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.[9]

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS.[9]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[9]

  • Extract the aqueous layer with ethyl acetate (3x).[9]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9]

  • Purify the crude residue by flash column chromatography on silica (B1680970) gel to yield the pure N1-alkylated product.[9]

Amide Bond Formation

The methyl ester group at the C3 position can be readily converted to an amide, a common functional group in many drug molecules. This is typically achieved by hydrolysis of the ester to the carboxylic acid followed by amide coupling.

Experimental Protocol: Synthesis of 1H-Indazole-3-carboxamides

This protocol describes the synthesis of 1H-indazole-3-carboxamide derivatives from 1H-indazole-3-carboxylic acid.

Materials:

  • 1H-Indazole-3-carboxylic acid

  • Dimethylformamide (DMF)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Triethylamine (TEA)

  • Substituted aryl or aliphatic amine

  • Ice water

  • 10% Methanol in Chloroform

Procedure:

  • To a solution of 1H-indazole-3-carboxylic acid (1 equiv) in DMF, add HOBt (1.2 equiv), EDC·HCl (1.2 equiv), and TEA (3 equiv).[13]

  • Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.[13]

  • Add the desired substituted amine (1 equiv) to the reaction mixture at room temperature and stir for 4-6 hours.[13]

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into ice water (20 mL).[13]

  • Extract the product with 10% methanol in chloroform (2 x 30 mL).[13]

  • Combine the organic layers, dry, and concentrate to obtain the 1H-indazole-3-carboxamide derivative.[13]

Applications in the Synthesis of Bioactive Molecules

This compound is a key starting material for the synthesis of a variety of compounds with therapeutic potential.

Kinase Inhibitors

Many kinase inhibitors feature the indazole scaffold. Derivatives of this compound have been developed as potent inhibitors of various kinases, including p21-activated kinase 1 (PAK1) and Fibroblast Growth Factor Receptor 1 (FGFR1).[7][14]

Compound IDTarget KinaseIC₅₀ (nM)Reference
30l PAK19.8[7]
102 FGFR130.2 ± 1.9[14]
82a Pim-10.4[14]
82a Pim-21.1[14]
82a Pim-30.4[14]
127 (Entrectinib) ALK12[14]
Cannabinoid Receptor Modulators

The indazole-3-carboxamide scaffold is also prevalent in synthetic cannabinoids that target the cannabinoid receptors CB1 and CB2.[15][16] this compound is a common precursor for the synthesis of these compounds.[15]

CompoundReceptorKᵢ (nM)Reference
(S)-form of a synthetic cannabinoid CB₁78.4[17]
Anticancer Agents

Derivatives of this compound have shown promise as anticancer agents. For instance, N-phenylindazole diarylureas, synthesized from a derivative of this compound, have demonstrated potent in vitro activity against various cancer cell lines.[18]

CompoundCell LineIC₅₀ (µM)Reference
N-phenylindazole diarylurea derivatives Murine metastatic breast cancer 4T10.4 - 50[18]
N-phenylindazole diarylurea derivatives Murine glioblastoma GL2610.4 - 50[18]
Compound 6o Chronic myeloid leukemia (K562)5.15[19]

Signaling Pathways

The therapeutic effects of molecules synthesized from this compound are often mediated through their interaction with specific signaling pathways.

Endocannabinoid Signaling Pathway

Synthetic cannabinoids derived from this compound primarily act on the endocannabinoid system by modulating the activity of CB1 and CB2 receptors. Activation of these G-protein coupled receptors can lead to a variety of downstream effects, including the inhibition of adenylyl cyclase and modulation of ion channels.[6][20]

Endocannabinoid_Signaling Ligand Synthetic Cannabinoid (e.g., from Indazole) CB1R CB1 Receptor Ligand->CB1R binds CB2R CB2 Receptor Ligand->CB2R binds G_protein Gi/o Protein CB1R->G_protein activates CB2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits IonChannel Ion Channels (e.g., Ca²⁺, K⁺) G_protein->IonChannel modulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response (e.g., altered neurotransmission) PKA->CellularResponse IonChannel->CellularResponse

Endocannabinoid Signaling Pathway

p21-activated Kinase 1 (PAK1) Signaling Pathway

PAK1 is a serine/threonine kinase that plays a crucial role in cell proliferation, survival, and motility. Inhibitors derived from this compound can block the aberrant activation of PAK1 in cancer cells.[3][8]

PAK1_Signaling GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase GrowthFactors->RTK Ras Ras RTK->Ras Rac_Cdc42 Rac/Cdc42 RTK->Rac_Cdc42 PAK1 PAK1 Ras->PAK1 activates Rac_Cdc42->PAK1 activates MEK_ERK MEK/ERK Pathway PAK1->MEK_ERK activates Cytoskeleton Cytoskeletal Dynamics PAK1->Cytoskeleton regulates Inhibitor Indazole-based PAK1 Inhibitor Inhibitor->PAK1 inhibits CellProliferation Cell Proliferation & Survival MEK_ERK->CellProliferation Cytoskeleton->CellProliferation

PAK1 Signaling Pathway

Calcium Release-Activated Calcium (CRAC) Channel Signaling

The indazole-3-carboxamide scaffold has been identified in inhibitors of CRAC channels, which are important for calcium signaling and immune responses.[21][22]

CRAC_Channel_Signaling Agonist Agonist Receptor Plasma Membrane Receptor Agonist->Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER binds to IP₃R on STIM1 STIM1 ER->STIM1 Ca²⁺ depletion activates Orai1 Orai1 (CRAC Channel) STIM1->Orai1 activates Ca_influx Ca²⁺ Influx Orai1->Ca_influx Inhibitor Indazole-based CRAC Inhibitor Inhibitor->Orai1 inhibits Downstream Downstream Signaling (e.g., NFAT activation) Ca_influx->Downstream

CRAC Channel Signaling Pathway

Conclusion

This compound stands as a testament to the power of heterocyclic chemistry in modern drug discovery. Its synthetic tractability and the diverse biological activities of its derivatives have cemented its status as a high-value building block. From potent kinase inhibitors for cancer therapy to modulators of the endocannabinoid system, the applications of this scaffold continue to expand. This technical guide provides a foundational resource for researchers, empowering them with the knowledge of its synthesis, reactivity, and broad utility in the ongoing quest for novel therapeutics. The detailed protocols and compiled data herein are intended to streamline synthetic efforts and inspire the design of the next generation of indazole-based medicines.

References

The Versatile Scaffold: Unlocking the Potential of Methyl 1H-indazole-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole-3-carboxylate moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with significant therapeutic potential. Methyl 1H-indazole-3-carboxylate, as a key synthetic intermediate, provides a versatile platform for the development of novel therapeutic agents targeting a range of diseases.[1] This technical guide delves into the potential applications of this compound in drug discovery, with a focus on its role in the development of inhibitors for p21-activated kinase 1 (PAK1), human neutrophil elastase (HNE), and prostanoid EP4 receptors. This document provides a comprehensive overview of the synthesis, biological activity, and relevant signaling pathways associated with derivatives of this core structure, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes.

Introduction: The Significance of the Indazole Scaffold

Indazole and its derivatives have garnered substantial interest in pharmaceutical research due to their wide array of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2] The fused benzopyrazole ring system of indazole provides a rigid and tunable framework for interaction with various biological targets. This compound, with its reactive methyl ester group, serves as a crucial building block for the synthesis of a diverse library of bioactive molecules.[3] Its structural features allow for modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting drug candidates.

Therapeutic Targets and Applications

Derivatives of this compound have shown promise in modulating the activity of several key therapeutic targets. This guide will focus on three such targets: p21-activated kinase 1 (PAK1), human neutrophil elastase (HNE), and the prostanoid EP4 receptor.

p21-Activated Kinase 1 (PAK1) Inhibition

Aberrant activation of PAK1, a serine/threonine kinase, is strongly associated with tumor progression, making it a compelling target for the development of novel anticancer therapies.[4] The 1H-indazole-3-carboxamide scaffold has been identified as a potent inhibitor of PAK1.[4]

The following table summarizes the in vitro inhibitory activity of representative 1H-indazole-3-carboxamide derivatives against PAK1.

Compound IDR Group (at N of carboxamide)PAK1 IC50 (nM)Reference
Analog 1 (2,4-dichlorophenyl)52[5]
Analog 2 (4-chloro-2-fluorophenyl)16[5]
Analog 3 (2-chloro-4-fluorophenyl)159[5]
Analog 4 (4-phenoxyphenyl)9.8[5]

PAK1 is a key downstream effector of the Rho family of small GTPases, including Cdc42 and Rac1. It plays a crucial role in several signaling pathways that regulate cell survival, proliferation, and cytoskeletal dynamics. Inhibition of PAK1 by 1H-indazole-3-carboxamide derivatives is expected to modulate these pathways, leading to an anti-tumor effect.

PAK1_Signaling_Pathway RTK Receptor Tyrosine Kinases (RTKs) Ras Ras RTK->Ras PI3K PI3K Ras->PI3K Raf Raf Ras->Raf Rac_Cdc42 Rac/Cdc42 PI3K->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 PAK1->Raf Akt Akt PAK1->Akt Cytoskeletal_Rearrangement Cytoskeletal Rearrangement PAK1->Cytoskeletal_Rearrangement MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Survival Cell Survival & Proliferation ERK->Cell_Survival Akt->Cell_Survival Indazole_Inhibitor 1H-indazole-3-carboxamide Derivatives Indazole_Inhibitor->PAK1

PAK1 Signaling Pathway and Inhibition.
Human Neutrophil Elastase (HNE) Inhibition

Human neutrophil elastase is a serine protease involved in inflammatory processes. Uncontrolled HNE activity can lead to tissue damage and is implicated in various inflammatory diseases.[6][7] N-benzoylindazole derivatives, which are structurally related to derivatives of this compound, have been identified as potent HNE inhibitors.[8]

The following table summarizes the in vitro inhibitory activity of representative N-benzoylindazole derivatives against HNE. Note: These compounds are structurally related to, but not direct derivatives of, this compound.

Compound IDR Group (at indazole position 5)HNE IC50 (nM)Reference
20f Acylamino~10[8]
5b Cyano (at position 3)7[8]

HNE is a serine protease that degrades a variety of extracellular matrix proteins. Its activity is tightly regulated by endogenous inhibitors. In inflammatory conditions, an excess of HNE can overwhelm these inhibitors, leading to tissue destruction. HNE inhibitors based on the indazole scaffold act by binding to the active site of the enzyme, preventing substrate access and subsequent degradation of matrix proteins.

HNE_Mechanism Neutrophil Activated Neutrophil HNE Human Neutrophil Elastase (HNE) Neutrophil->HNE releases ECM Extracellular Matrix (e.g., Elastin) HNE->ECM degrades Degradation Matrix Degradation Inflammation Inflammation & Tissue Damage Degradation->Inflammation Indazole_Inhibitor Indazole-based Inhibitor Indazole_Inhibitor->HNE inhibits

Inhibition of HNE-mediated tissue damage.
Prostanoid EP4 Receptor Antagonism

The prostanoid EP4 receptor, a G-protein coupled receptor, is involved in inflammation and carcinogenesis. Antagonists of the EP4 receptor are being investigated for their potential in treating various cancers and inflammatory disorders.[9] 2H-indazole-3-carboxamide derivatives have been identified as potent and selective EP4 receptor antagonists.[9][10]

The following table summarizes the in vitro antagonist activity of a representative 2H-indazole-3-carboxamide derivative against the EP4 receptor.

Compound IDEP4 IC50 (nM)Reference
Compound 14 2.1[10]

The EP4 receptor is primarily coupled to the Gs alpha subunit of G proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[4] This signaling cascade is involved in various physiological and pathological processes. EP4 antagonists block the binding of the endogenous ligand, prostaglandin (B15479496) E2 (PGE2), thereby inhibiting downstream signaling.

EP4_Signaling_Pathway PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor PGE2->EP4 G_Protein Gs Protein EP4->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression (Inflammation, Proliferation) CREB->Gene_Expression Indazole_Antagonist 2H-indazole-3-carboxamide Antagonist Indazole_Antagonist->EP4 Synthesis_Workflow cluster_0 Synthesis of this compound Start Indazole-3-carboxylic Acid Step1 Esterification (MeOH, SOCl₂) Start->Step1 Step2 Workup (NaHCO₃, EtOAc) Step1->Step2 End This compound Step2->End

References

The Discovery and History of Methyl 1H-Indazole-3-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1H-indazole-3-carboxylate is a pivotal heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid bicyclic structure serves as a versatile scaffold for the development of potent therapeutic agents, most notably kinase inhibitors for oncology. This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and applications of this compound, with a focus on its role in modern drug development. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to serve as a valuable resource for researchers in the field.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader exploration of the indazole ring system. The indazole scaffold was first synthesized and characterized in the late 19th and early 20th centuries by pioneering chemists such as Emil Fischer. These early investigations laid the groundwork for the synthesis of a vast array of indazole derivatives.

While the precise first synthesis of this compound is not prominently documented in early literature, its development is a logical extension of the work on its parent compound, 1H-indazole-3-carboxylic acid. The synthesis of 1-methyl-1H-indazole-3-carboxylic acid was described by K. v. Auwers and R. Dereser in 1919, indicating that functionalization of the indazole-3-carboxylic acid core was an area of interest in that era. The methyl ester itself likely emerged as a key intermediate as synthetic methodologies advanced, providing a stable and reactive handle for further chemical modifications. Today, it is a commercially available and widely utilized building block in the synthesis of complex pharmaceutical agents.[1]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its application in synthesis and drug design. The key quantitative data for this compound are summarized in the tables below.

Table 1: Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C₉H₈N₂O₂[2][3]
Molecular Weight 176.17 g/mol [2][3]
Melting Point 162-163 °C
Boiling Point 345.2 ± 15.0 °C (Predicted)
Density 1.324 g/cm³
Solubility Slightly soluble in Chloroform and Methanol (B129727). Insoluble in water.
pKa 11.93 ± 0.40 (Predicted)
Table 2: Spectroscopic Data
SpectroscopyDataReference(s)
¹H NMR (300 MHz, DMSO-d₆) δ 13.91 (s, 1H), 8.06 (d, J = 8.2 Hz, 1H), 7.65 (d, J = 8.4 Hz, 1H), 7.44 (ddd, J = 8.3, 6.9, 1.1 Hz, 1H), 7.30 (dd, J = 7.9, 6.9, 0.9 Hz, 1H), 3.92 (s, 3H)[4]
¹³C NMR (75 MHz, DMSO-d₆) δ 162.33, 140.93, 135.20, 126.64, 122.83, 122.16, 121.04, 111.09, 60.28, 14.27 (for ethyl ester, methyl ester data is similar)[5]
IR (KBr, cm⁻¹) 3290, 3082, 1713, 1618, 1479, 1230 (for ethyl ester)[5]
Mass Spectrometry HRMS (ESI) Calcd for C₁₀H₁₀N₂O₂ (M+Na)⁺ 213.0634. Found 213.0636 (for ethyl ester)[5]

Synthesis and Experimental Protocols

The most common and practical synthesis of this compound involves the esterification of 1H-indazole-3-carboxylic acid. This precursor can be synthesized through various methods, including the cyclization of o-nitroacetophenone derivatives or the nitrosation of indoles.[6]

Synthesis of 1H-Indazole-3-carboxylic Acid

A common route to the precursor acid involves the nitrosation of an indole (B1671886) derivative, followed by oxidation.

Experimental Protocol: Synthesis of 7-Methyl-1H-indazole-3-carboxylic acid

  • Nitrosation: 7-methyl-indole is dissolved in a mixture of DMF and water. The solution is cooled to 0°C, and a solution of sodium nitrite (B80452) in aqueous HCl is added slowly. The reaction is stirred at room temperature for 12 hours. The product, 7-Methyl-1H-indazole-3-carboxaldehyde, is extracted with ethyl acetate (B1210297) and purified by column chromatography.[7]

  • Oxidation: The resulting aldehyde is dissolved in a mixture of tert-butanol (B103910) and water. 2-methyl-2-butene (B146552) is added, followed by a slow addition of a solution of sodium chlorite (B76162) and sodium dihydrogen phosphate (B84403) in water. The reaction is stirred at room temperature until completion. After quenching with sodium sulfite, the carboxylic acid is precipitated by acidification with HCl, filtered, and dried.[7]

Esterification to this compound

Experimental Protocol 1: Using Thionyl Chloride

  • 1H-Indazole-3-carboxylic acid (1.0 eq) is suspended in methanol at 0°C.

  • Thionyl chloride (excess) is added dropwise to the suspension.

  • The reaction mixture is heated to reflux for 1.5 hours.

  • The solvent is removed under reduced pressure.

  • The crude product is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound as a white solid.[4]

Experimental Protocol 2: Using Sulfuric Acid

  • A solution of 1H-indazole-3-carboxylic acid (1.0 eq) and a catalytic amount of concentrated sulfuric acid in methanol is heated to reflux for 16 hours.

  • The reaction mixture is concentrated in vacuo.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with saturated aqueous sodium bicarbonate solution and brine, then dried over magnesium sulfate.

  • Concentration of the organic layer yields the final product.[4]

Applications in Drug Discovery and Development

The 1H-indazole-3-carboxylate scaffold is a privileged structure in medicinal chemistry, primarily due to its ability to form key hydrogen bond interactions with the hinge region of protein kinases. This has led to the development of numerous kinase inhibitors for the treatment of cancer and other diseases.[6][8]

Kinase Inhibition

Derivatives of this compound have been investigated as inhibitors of a variety of kinases, including:

  • p21-activated kinase 1 (PAK1): Involved in cell proliferation and migration.

  • Glycogen synthase kinase-3β (GSK-3β): A key regulator in multiple cellular processes.

  • FLT3, PDGFRα, and Kit: Receptor tyrosine kinases implicated in various cancers.[8]

The functionalization at the 3-position, often as a carboxamide, is crucial for achieving high potency and selectivity.

G RTK Receptor Tyrosine Kinase (e.g., PDGFR, FLT3, Kit) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation RAF RAF RAS->RAF PAK1 PAK1 RAS->PAK1 Activation MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Cycle Cell Cycle Progression ERK->Cell_Cycle Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt GSK3b GSK-3β Akt->GSK3b Inhibition Survival Survival Akt->Survival Migration Migration PAK1->Migration Indazole_Deriv Indazole-3-Carboxamide Derivatives Indazole_Deriv->RTK Inhibition Indazole_Deriv->GSK3b Inhibition Indazole_Deriv->PAK1 Inhibition

Caption: Signaling pathways targeted by indazole-3-carboxamide derivatives.

Experimental and Synthetic Workflow

The development of drugs based on the this compound scaffold follows a structured workflow from initial synthesis to biological evaluation.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_derivatization Derivatization for Biological Screening cluster_screening Biological Evaluation Start Starting Material (e.g., Indole derivative) Step1 Synthesis of 1H-Indazole-3-carboxylic acid Start->Step1 Step2 Esterification Step1->Step2 Product This compound Step2->Product Purify Purification (Chromatography/Recrystallization) Product->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize Amidation Amidation Characterize->Amidation Derivatives Library of Indazole-3-carboxamides Amidation->Derivatives Screening In vitro Kinase Assays Derivatives->Screening Cell_based Cell-based Assays Screening->Cell_based Lead_Opt Lead Optimization Cell_based->Lead_Opt

Caption: General experimental workflow for the synthesis and evaluation of indazole-based compounds.

Conclusion

This compound has evolved from a simple heterocyclic compound to a cornerstone in modern drug discovery. Its straightforward synthesis and versatile reactivity make it an ideal starting point for the creation of complex and highly active pharmaceutical agents. The continued exploration of the indazole scaffold, with this compound as a key intermediate, promises to yield novel therapeutics for a range of diseases, particularly in the field of oncology. This guide serves as a foundational resource for researchers aiming to harness the potential of this remarkable molecule.

References

Methyl 1H-indazole-3-carboxylate: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for methyl 1H-indazole-3-carboxylate (CAS No. 43120-28-1). The following sections detail the hazardous properties of this compound and outline the necessary precautions for its safe use in a laboratory or research setting.

Hazard Identification and Classification

This compound is classified as harmful if swallowed.[1][2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classification:

GHS Classification:

Hazard ClassCategory
Acute Toxicity, OralCategory 4

GHS Label Elements:

  • Pictogram:

    • alt text

  • Signal Word: Warning[2]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2]

    • Some suppliers also list H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

    • P264: Wash skin thoroughly after handling.[1][2]

    • P270: Do not eat, drink or smoke when using this product.[1][2]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

    • P330: Rinse mouth.[1][2]

    • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol [2]
Appearance White to off-white solid
Melting Point 162-163 °C[1]
Boiling Point 345.2 °C at 760 mmHg[1]
Density 1.324 g/cm³[1]
Solubility Soluble in organic solvents.

Toxicological Information

The primary toxicological concern for this compound is its acute oral toxicity.[1][2]

Route of ExposureHazard Classification
Oral Acute Toxicity, Category 4
Dermal Data not available
Inhalation Data not available (some suppliers suggest it may be harmful)
Experimental Protocols for Toxicological Assessment

While specific experimental studies for this compound are not publicly available, the "Acute Toxicity, Oral - Category 4" classification is typically determined through standardized protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure

This method is a common approach to assess acute oral toxicity. The general procedure involves:

  • Dosing: A single, fixed dose of the substance is administered to a small number of animals (usually rats, typically females).

  • Observation: The animals are observed for a set period (typically 14 days) for any signs of toxicity, including changes in behavior, weight, and overall health. Mortalities are also recorded.

  • Dose Adjustment: Based on the outcome of the initial dose, the dose for the next group of animals may be adjusted up or down.

  • Classification: The substance is classified into a GHS category based on the dose at which toxicity or mortality is observed. For Category 4, this typically corresponds to a dose that causes harm but is not fatal to the majority of the test animals.

Safety and Handling Precautions

Proper handling of this compound is essential to minimize exposure and ensure a safe working environment.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection:

    • Wear a lab coat.

    • Use compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

Hygiene Measures
  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled, processed, or stored.

  • Remove contaminated clothing and wash it before reuse.

First Aid Measures

In the event of exposure, follow these first aid procedures:

  • If Swallowed:

    • Rinse mouth with water.

    • Call a POISON CENTER or doctor/physician immediately.

    • Do NOT induce vomiting.

  • If on Skin:

    • Remove contaminated clothing.

    • Wash the affected area with soap and plenty of water.

    • If skin irritation occurs, seek medical attention.

  • If in Eyes:

    • Rinse cautiously with water for several minutes.

    • Remove contact lenses, if present and easy to do. Continue rinsing.

    • If eye irritation persists, get medical advice/attention.

  • If Inhaled:

    • Move the person to fresh air and keep them comfortable for breathing.

    • If experiencing respiratory symptoms, call a POISON CENTER or doctor/physician.

Storage and Disposal

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Some suppliers recommend refrigeration for long-term storage.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material may be disposed of by incineration in a licensed facility.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to emergency response.

SafeHandlingWorkflow cluster_assessment Hazard Assessment cluster_preparation Preparation cluster_handling Handling & Use cluster_emergency Emergency Procedures Identify_Compound Identify: This compound Review_SDS Review Safety Data Sheet (SDS) Identify_Compound->Review_SDS GHS_Classification Note GHS Classification: - Acute Oral Toxicity (Cat. 4) - Potential Skin/Eye/Resp Irritant Review_SDS->GHS_Classification Engineering_Controls Implement Engineering Controls: - Fume Hood - Eyewash/Shower Station GHS_Classification->Engineering_Controls Select_PPE Select Appropriate PPE: - Goggles - Gloves - Lab Coat - Respirator (if needed) GHS_Classification->Select_PPE Safe_Handling Follow Safe Handling Practices: - Avoid creating dust - No eating/drinking/smoking Engineering_Controls->Safe_Handling Select_PPE->Safe_Handling Storage Store Properly: - Cool, dry, well-ventilated - Tightly sealed container Safe_Handling->Storage First_Aid First Aid Measures: - Ingestion - Skin/Eye Contact - Inhalation Safe_Handling->First_Aid In case of exposure Spill_Cleanup Spill Cleanup: - Evacuate area - Wear PPE - Absorb and collect for disposal Safe_Handling->Spill_Cleanup In case of spill Disposal Waste Disposal: - Follow regulations - Use licensed facility Storage->Disposal End of lifecycle Spill_Cleanup->Disposal

Caption: Logical workflow for the safe handling of this compound.

This guide is intended to provide essential safety and handling information. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before any new or modified procedure involving this compound. Always refer to the most current Safety Data Sheet (SDS) provided by your supplier for the most detailed and up-to-date information.

References

Methodological & Application

Synthesis of Methyl 1H-indazole-3-carboxylate: A Comparative Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the synthesis of methyl 1H-indazole-3-carboxylate, a key building block in pharmaceutical research and drug development, from indazole-3-carboxylic acid. Two primary esterification methods are presented: a classic Fischer-Speier esterification using an acid catalyst and a higher-yield route involving activation with thionyl chloride. This document offers a comparative analysis of these methods, including detailed experimental procedures, quantitative data on yields, and comprehensive characterization of the final product. The information is intended to guide researchers in selecting the most suitable synthetic route based on their specific requirements for yield, purity, and reaction conditions.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds widely utilized in medicinal chemistry due to their diverse biological activities. Specifically, this compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules, including kinase inhibitors and anti-inflammatory agents. The efficient and scalable synthesis of this ester is therefore of significant interest to the drug discovery and development community. This note details and compares two common methods for its preparation from indazole-3-carboxylic acid.

Comparative Analysis of Synthetic Methods

Two principal methods for the esterification of indazole-3-carboxylic acid are presented: Fischer-Speier esterification and a method utilizing thionyl chloride.

  • Method A: Fischer-Speier Esterification: This is a well-established, one-step acid-catalyzed esterification. It involves heating the carboxylic acid in an excess of methanol (B129727) with a strong acid catalyst. While straightforward, it is an equilibrium-limited reaction, which can result in moderate yields.

  • Method B: Thionyl Chloride Method: This two-step, one-pot procedure involves the initial conversion of the carboxylic acid to its more reactive acyl chloride derivative using thionyl chloride. Subsequent reaction with methanol affords the desired ester. This method is generally associated with higher yields as the reaction is irreversible.

A summary of the key quantitative data for each method is presented in Table 1.

ParameterMethod A: Fischer EsterificationMethod B: Thionyl Chloride
Catalyst/Reagent Methanesulfonic AcidThionyl Chloride
Solvent MethanolMethanol
Reaction Temperature Reflux0 °C to Room Temperature
Reaction Time 5 hoursNot explicitly stated, but typically faster
Reported Yield 60%[1]94%[2]
Purity Not explicitly statedNot explicitly stated, but generally high

Table 1. Comparison of Synthetic Methods for this compound.

Experimental Protocols

Materials and Methods
  • Indazole-3-carboxylic acid (Reagent grade, ≥98%)

  • Methanol (Anhydrous, ≥99.8%)

  • Methanesulfonic acid (≥99.5%)

  • Thionyl chloride (≥99%)

  • Sodium bicarbonate (Saturated aqueous solution)

  • Methylene (B1212753) chloride (DCM, HPLC grade)

  • Magnesium sulfate (B86663) (Anhydrous)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Method A: Fischer-Speier Esterification

This protocol is adapted from the procedure described by PrepChem.[1]

Procedure:

  • To a stirred mixture of indazole-3-carboxylic acid (5.00 g, 30.8 mmol) in methanol (100 mL), add methanesulfonic acid (1 mL).

  • Heat the mixture at reflux temperature for 5 hours.

  • Concentrate the reaction mixture to a volume of approximately 30 mL using a rotary evaporator.

  • Neutralize the concentrated solution by treating it with an excess of saturated aqueous sodium bicarbonate solution.

  • Add water to a total volume of 200 mL to precipitate the product.

  • Collect the suspended solid by filtration.

  • Dissolve the wet solid in methylene chloride (200 mL).

  • Separate the organic layer from any residual water and insoluble material.

  • Dry the methylene chloride solution over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure to yield this compound.

Expected Yield: 3.25 g (60%).[1]

Method B: Thionyl Chloride Method

This protocol is adapted from the procedure found on ChemicalBook.[2]

Procedure:

  • Dissolve indazole-3-carboxylic acid (5.0 g, 30.8 mmol) in methanol (50 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly and dropwise, add thionyl chloride (15 mL) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Remove the desiccant by filtration and concentrate the filtrate under reduced pressure to afford this compound as a white solid.

Expected Yield: 5.1 g (94%).[2]

Characterization of this compound

The synthesized product can be characterized by various spectroscopic methods to confirm its identity and purity.

Parameter Data
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol [3][4][5]
Appearance White to off-white or light yellow crystalline powder
Melting Point 162-163 °C[3]
¹H NMR (300 MHz, DMSO-d₆) δ (ppm) 13.91 (s, 1H), 8.06 (d, J = 8.2 Hz, 1H), 7.65 (d, J = 8.4 Hz, 1H), 7.44 (ddd, J = 8.3, 6.9, 1.1 Hz, 1H), 7.30 (dd, J = 7.9, 6.9, 0.9 Hz, 1H), 3.92 (s, 3H)[2]
¹³C NMR (75 MHz, DMSO-d₆) δ (ppm) (Reference: Ethyl Ester) 162.33, 140.93, 135.20, 126.64, 122.83, 122.16, 121.04, 111.09, 60.28 (OCH₂CH₃), 14.27 (OCH₂CH₃)
IR (neat) cm⁻¹ (Reference: Ethyl Ester) 3290, 3082, 1713, 1618, 1479, 1230

Table 2. Physicochemical and Spectroscopic Data for this compound. Note: ¹³C NMR and IR data are for the corresponding ethyl ester and are provided as a reference.

Workflow and Pathway Diagrams

Synthesis_Workflow cluster_start Starting Material cluster_methodA Method A: Fischer Esterification cluster_methodB Method B: Thionyl Chloride cluster_end Product Indazole-3-carboxylic_Acid Indazole-3-carboxylic Acid Reagents_A Methanol, Methanesulfonic Acid Indazole-3-carboxylic_Acid->Reagents_A Reacts with Reagents_B1 Thionyl Chloride Indazole-3-carboxylic_Acid->Reagents_B1 Reacts with Conditions_A Reflux, 5h Reagents_A->Conditions_A Under Product This compound Conditions_A->Product Yields (60%) Intermediate Indazole-3-carbonyl chloride Reagents_B1->Intermediate Forms Reagents_B2 Methanol Intermediate->Reagents_B2 Reacts with Reagents_B2->Product Yields (94%)

Caption: Comparative workflow for the synthesis of this compound.

Reaction_Pathway cluster_A Method A: Fischer Esterification cluster_B Method B: Thionyl Chloride reactant Indazole-3-carboxylic Acid (C₈H₆N₂O₂) catalyst_A + CH₃OH (H⁺ catalyst) reagent_B1 + SOCl₂ product This compound (C₉H₈N₂O₂) catalyst_A->product H₂O intermediate Indazole-3-carbonyl chloride reagent_B1->intermediate -SO₂, -HCl reagent_B2 + CH₃OH reagent_B2->product -HCl

Caption: Chemical pathways for the synthesis of this compound.

Conclusion

Both the Fischer-Speier esterification and the thionyl chloride method are effective for the synthesis of this compound. The choice of method will depend on the specific needs of the researcher. The Fischer esterification is a simpler, one-step process, but the yield is moderate. The thionyl chloride method, while involving an intermediate, offers a significantly higher yield and may be more suitable for large-scale synthesis or when maximizing product output is critical. For all synthesized compounds, it is recommended to perform thorough purification and characterization using techniques such as column chromatography, HPLC, NMR, IR, and mass spectrometry to ensure the material is of suitable quality for downstream applications in drug discovery and development.

References

Application Notes and Protocols: Synthesis of Methyl 1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 1H-indazole-3-carboxylate is a crucial building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various biologically active compounds. This document provides a detailed experimental protocol for the synthesis of this compound via the esterification of 1H-indazole-3-carboxylic acid. The protocols outlined below are intended for researchers, scientists, and professionals in the field of drug development.

Reaction Scheme

The primary transformation involves the esterification of the carboxylic acid group of 1H-indazole-3-carboxylic acid to a methyl ester. This can be achieved using several methods, with two common protocols detailed below.

Reaction_Scheme Indazole_Acid 1H-Indazole-3-carboxylic Acid Methyl_Ester This compound Indazole_Acid->Methyl_Ester Esterification Reagents Methanol (B129727), Acid Catalyst Reagents->Indazole_Acid

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Two primary methods for the synthesis of this compound are presented here. Both methods start from commercially available 1H-indazole-3-carboxylic acid.

Method A: Thionyl Chloride in Methanol

This method utilizes thionyl chloride as a reagent to form the acyl chloride in situ, which then readily reacts with methanol.

Materials:

  • 1H-indazole-3-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1H-indazole-3-carboxylic acid (e.g., 5.0 g, 30.8 mmol) in methanol (50 mL) and cool the solution to 0 °C in an ice bath.[1]

  • Slowly and dropwise, add thionyl chloride (15 mL) to the cooled solution.[1]

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain the reflux for 1.5 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.[1]

  • Neutralize the crude product by adding a saturated sodium bicarbonate solution (50 mL).[1]

  • Extract the product with ethyl acetate (3 x 50 mL).[1]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[1]

  • Filter off the desiccant and concentrate the filtrate under reduced pressure to yield this compound as a white solid.[1]

Method B: Sulfuric Acid in Methanol

This protocol employs concentrated sulfuric acid as a catalyst for the Fischer esterification.

Materials:

  • 1H-indazole-3-carboxylic acid

  • Methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate (EtOAc)

  • Water

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a solution of 1H-indazole-3-carboxylic acid (e.g., 4 g, 24.66 mmol) in methanol (40 mL) at room temperature, add a catalytic amount of concentrated sulfuric acid.[2]

  • Heat the resulting solution to reflux and stir for 2 hours.[2]

  • Monitor the reaction by TLC. For a more complete reaction, the reflux can be extended up to 16 hours.[1]

  • After completion, cool the mixture to room temperature and evaporate the methanol under reduced pressure.[2]

  • Treat the residue with ice water (50 mL) and extract the precipitated product with ethyl acetate (80 mL).[2]

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.[1][2]

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[1][2]

  • Filter and concentrate the organic layer under vacuum to obtain the final product.[2]

Data Presentation

The following table summarizes the quantitative data from the described synthetic methods.

ParameterMethod A (Thionyl Chloride)Method B (Sulfuric Acid)
Starting Material 1H-indazole-3-carboxylic acid1H-indazole-3-carboxylic acid
Reagents SOCl₂, MeOHH₂SO₄ (cat.), MeOH
Reaction Time 1.5 hours2 - 16 hours
Temperature RefluxReflux
Yield 94%93%
Product Purity White solidOff-white solid
Reference [1][1][2]

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start: 1H-indazole-3-carboxylic acid dissolve Dissolve in Methanol start->dissolve reagent Add Acid Catalyst (SOCl₂ or H₂SO₄) dissolve->reagent reflux Reflux Reaction Mixture (1.5 - 16 h) reagent->reflux concentrate Concentrate in vacuo reflux->concentrate neutralize Neutralize with NaHCO₃ (aq) concentrate->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry evaporate Evaporate Solvent dry->evaporate product Final Product: This compound evaporate->product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Thionyl chloride and concentrated sulfuric acid are highly corrosive and toxic. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Methanol is flammable and toxic. Avoid inhalation and contact with skin.

  • All reactions should be performed under an inert atmosphere if sensitive to moisture, although for this specific reaction, it is not strictly necessary but good practice.

This detailed protocol provides a reliable and reproducible method for the synthesis of this compound, a valuable intermediate for further chemical synthesis in drug discovery and development.

References

Application Notes and Protocols: N-alkylation of Methyl 1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylated indazoles are a prominent structural motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The regioselective alkylation of the indazole ring system is a critical synthetic step that often presents challenges due to the presence of two nucleophilic nitrogen atoms, N1 and N2.[1] This can lead to the formation of isomeric mixtures, complicating purification and reducing yields.[1][2] The precise control of N-alkylation is therefore essential for the efficient synthesis of biologically active molecules.[3][4]

These application notes provide detailed protocols for the selective N-alkylation of methyl 1H-indazole-3-carboxylate, a versatile intermediate in drug discovery.[1][3] The methodologies described herein offer pathways to selectively achieve either N1 or N2 alkylation by carefully selecting the appropriate reaction conditions.

Factors Influencing Regioselectivity

The outcome of the N-alkylation of this compound is highly dependent on the reaction conditions. Key factors that influence the N1 versus N2 regioselectivity include:

  • Base and Solvent System: The choice of base and solvent plays a pivotal role. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (B95107) (THF) generally favor N1-alkylation.[1][4][5] This is often attributed to the formation of a sodium-chelated intermediate with the C3-carboxylate group, which sterically hinders attack at the N2 position.[1] In contrast, conditions employing bases like potassium carbonate (K2CO3) in polar aprotic solvents such as N,N-dimethylformamide (DMF) can lead to mixtures of N1 and N2 isomers.[1][2] Cesium carbonate (Cs2CO3) in dioxane has also been shown to be effective for selective N1-alkylation.[1][3]

  • Nature of the Electrophile: The type of alkylating agent used can also influence the regioselectivity.[1]

  • Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the isomeric ratio.[6]

Data Presentation: Regioselectivity under Various Conditions

The following table summarizes the quantitative data from various studies on the N-alkylation of indazole-3-carboxylate intermediates, highlighting the impact of different reaction parameters on the product distribution.

EntryStarting MaterialBase (equiv.)SolventAlkylating Agent (equiv.)Temp. (°C)Time (h)N1:N2 RatioCombined Yield (%)Reference(s)
1Methyl 5-bromo-1H-indazole-3-carboxylateNaHDMFIsopropyl iodideRT-38:4684[3]
2This compoundCs2CO3 (2.0)DMFn-pentyl bromide (1.1)20161.5:185 (conversion)[6]
3This compoundNaH (1.1)THFn-pentyl bromide (1.1)5016>99:189 (conversion)[3][6]
4Methyl 5-bromo-1H-indazole-3-carboxylateCs2CO3 (2.0)DioxaneAlkyl tosylate (1.5)902N1 selective90-98[3]
5Methyl 5-bromo-1H-indazole-3-carboxylate-THFAlcohol (2.3), PPh3 (2.0), DEAD (2.0)502N2 selective90-97[3]

Experimental Protocols

Protocol 1: Selective N1-Alkylation using Sodium Hydride in THF

This protocol is optimized for achieving high N1-regioselectivity.[1][4]

Materials:

  • This compound (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl bromide or tosylate (1.1 equiv)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv) and dissolve it in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.[7]

  • Extract the aqueous layer three times with ethyl acetate.[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.[1]

Protocol 2: Selective N1-Alkylation using Cesium Carbonate in Dioxane

This method is particularly effective for the N1-alkylation with alkyl tosylates, providing high yields of the N1-isomer.[1][3]

Materials:

  • This compound derivative (e.g., methyl 5-bromo-1H-indazole-3-carboxylate) (1.0 equiv)

  • Cesium carbonate (Cs2CO3, 2.0 equiv)

  • Dioxane

  • Alkyl tosylate (1.5 equiv)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the this compound derivative (1.0 equiv) in dioxane at room temperature, add cesium carbonate (2.0 equiv).

  • Add the corresponding alkyl tosylate (1.5 equiv) to the mixture.

  • Heat the resulting mixture to 90 °C and stir for 2 hours, or until the reaction is complete as monitored by TLC/LC-MS.[1]

  • Cool the mixture to room temperature and pour it into ethyl acetate.

  • Wash the organic phase with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.[1]

  • Purify the residue by flash column chromatography on silica gel to afford the pure N1-alkylated product.[3]

Protocol 3: Selective N2-Alkylation via Mitsunobu Reaction

The Mitsunobu reaction provides a reliable and high-yielding route to the N2-regioisomer.[1][3]

Materials:

  • This compound derivative (e.g., methyl 5-bromo-1H-indazole-3-carboxylate) (1.0 equiv)

  • Triphenylphosphine (B44618) (PPh3, 2.0 equiv)

  • Desired alcohol (2.3 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (2.0 equiv)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the this compound derivative (1.0 equiv), triphenylphosphine (2.0 equiv), and the desired alcohol (2.3 equiv) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD (2.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 10 minutes.

  • Warm the reaction to 50 °C and stir for 2 hours, monitoring for completion by TLC/LC-MS.[1][3]

  • After completion, remove the solvent under reduced pressure.

  • Purify the resulting residue directly by flash column chromatography on silica gel to isolate the pure N2-alkylated product.[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Starting Materials: - this compound - Base (e.g., NaH, Cs2CO3) - Solvent (e.g., THF, Dioxane) - Alkylating Agent reaction N-alkylation Reaction (Controlled Temperature and Time) start->reaction Mixing quench Quenching reaction->quench Completion extraction Extraction quench->extraction drying Drying extraction->drying purification Column Chromatography drying->purification product Pure N-alkylated Product purification->product

Caption: General workflow for the N-alkylation of this compound.

logical_relationship cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_outcome Regioselective Outcome indazole This compound conditions Temperature Time indazole->conditions base Base (e.g., NaH, Cs2CO3) base->conditions alkylating_agent Alkylating Agent (e.g., Alkyl Halide, Tosylate) alkylating_agent->conditions solvent Solvent (e.g., THF, Dioxane) solvent->conditions n1_product N1-alkylated Product conditions->n1_product e.g., NaH/THF n2_product N2-alkylated Product conditions->n2_product e.g., Mitsunobu

Caption: Logical relationship of components for regioselective N-alkylation.

References

Application Notes and Protocols: Hydrolysis of Methyl 1H-Indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the hydrolysis of methyl 1H-indazole-3-carboxylate to synthesize its corresponding carboxylic acid, a crucial intermediate in the development of various therapeutic agents. The protocols outlined below are based on established chemical literature and offer guidance on reaction conditions, reagents, and purification methods.

Introduction

1H-indazole-3-carboxylic acid and its derivatives are prominent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. They are known to act as kinase inhibitors, anti-inflammatory agents, and serotonin (B10506) receptor antagonists, among other functions. The hydrolysis of the methyl ester precursor is a fundamental step in the synthesis of many of these active pharmaceutical ingredients. This process, typically achieved through base-catalyzed saponification or acid-catalyzed hydrolysis, cleaves the ester bond to yield the free carboxylic acid. The choice of hydrolytic method can significantly impact reaction efficiency, yield, and purity of the final product.

Data Presentation: Comparison of Hydrolysis Protocols

The following table summarizes various conditions for the hydrolysis of methyl esters, including those of heterocyclic compounds similar to this compound, as direct comparative studies on the target substrate are limited in published literature. This data is intended to provide a comparative overview to guide the selection of an appropriate protocol.

CatalystReagents & SolventsTemperatureTimeYieldSubstrate/Notes
LiOH2.0-2.3 equiv. LiOH, THF/H₂O (3:2)Room Temp.1 hCompletion by TLCGeneral protocol for methyl esters with sensitive functional groups.
NaOH3.0 equiv. NaOH, CH₂Cl₂/MeOH (9:1)Room Temp.Not SpecifiedQuantitativeEfficient for sterically hindered esters.[1]
LiOH1M LiOH, THF/H₂OReflux3 hQuantitativeHydrolysis of a methyl ester on a pancratistatin (B116903) framework.
LiOH·H₂O1.0 equiv. LiOH·H₂O, Methanol/H₂ORoom Temp.30 min>99% by HPLCHydrolysis of a Boc-protected amino acid methyl ester.
NaOH(aq)NaOH(aq), MethanolRoom Temp.21 h82% (isolated)Hydrolysis of an amide-coupled ester in the synthesis of a synthetic cannabinoid metabolite.[2]
H₂SO₄Catalytic H₂SO₄, MethanolReflux2 hNot ApplicableConditions for the reverse reaction (esterification), implying acid hydrolysis is feasible with excess water.[3]

Note: Yields and reaction times are highly substrate-dependent and the above data should be used as a guideline. Optimization of the reaction conditions for this compound is recommended.

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis (Saponification) using Lithium Hydroxide (B78521)

This protocol is a widely used and generally high-yielding method for the saponification of methyl esters.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) in a mixture of THF and deionized water (e.g., a 3:1 to 1:1 ratio).

  • Add lithium hydroxide monohydrate (1.5 - 3.0 equiv.) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 1M HCl. A precipitate of 1H-indazole-3-carboxylic acid should form.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1H-indazole-3-carboxylic acid.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: Acid-Catalyzed Hydrolysis

This method is an alternative to base-catalyzed hydrolysis, particularly if the substrate is sensitive to strong bases.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Dioxane or Acetic Acid

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) in a mixture of an organic solvent like dioxane or acetic acid and water.

  • Add a catalytic amount of a strong acid such as concentrated sulfuric acid or hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the reaction was performed in acetic acid, concentrate the mixture under reduced pressure.

  • Dilute the residue with water and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude 1H-indazole-3-carboxylic acid.

  • Purify the product by recrystallization as described in Protocol 1.

Visualizations

Experimental Workflow for Base-Catalyzed Hydrolysis

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Methyl 1H-indazole-3-carboxylate in THF/Water add_base Add LiOH start->add_base react Stir at RT or Heat add_base->react monitor Monitor by TLC react->monitor remove_thf Remove THF monitor->remove_thf acidify Acidify with HCl remove_thf->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize concentrate->recrystallize final_product 1H-indazole-3-carboxylic acid recrystallize->final_product

Caption: Workflow for the base-catalyzed hydrolysis of this compound.

Signaling Pathway: Kinase Inhibition by an Indazole-3-Carboxamide Derivative

Many biologically active derivatives of 1H-indazole-3-carboxylic acid are kinase inhibitors. These molecules often function by competing with ATP for binding to the active site of the kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling.

G cluster_kinase Kinase Active Site cluster_substrates Binding Molecules cluster_products Downstream Effect Kinase Kinase Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Catalyzes No_Phosphorylation No Substrate Phosphorylation Kinase->No_Phosphorylation Inhibition ATP ATP ATP->Kinase Binds Inhibitor Indazole-3-carboxamide Derivative Inhibitor->Kinase Competitively Binds Signaling Downstream Signaling Phosphorylation->Signaling Leads to Blocked_Signaling Blocked Downstream Signaling No_Phosphorylation->Blocked_Signaling Leads to

Caption: Competitive inhibition of a kinase by an indazole-3-carboxamide derivative.

References

Application Notes and Protocols: Derivatization of Methyl 1H-Indazole-3-Carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of methyl 1H-indazole-3-carboxylate, a versatile scaffold for the development of biologically active compounds. These protocols and the accompanying data are intended to guide researchers in the synthesis and evaluation of novel indazole derivatives for potential therapeutic applications.

Introduction

The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] this compound serves as a key starting material for the synthesis of diverse libraries of compounds through derivatization at the N1/N2 positions of the indazole ring and modification of the C3-carboxylate group. This document outlines common derivatization strategies and protocols for biological screening of the resulting compounds.

Derivatization Strategies

The primary points of diversification for this compound are the indazole nitrogen atoms and the methyl ester at the C3 position.

  • N-Alkylation: The presence of two nucleophilic nitrogen atoms (N1 and N2) allows for the introduction of various alkyl or aryl substituents. The regioselectivity of this reaction is highly dependent on the reaction conditions, such as the choice of base and solvent.

  • Amide Coupling: The methyl ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to generate a diverse library of amides. This approach has been successfully employed to synthesize potent bioactive molecules.

Experimental Protocols

Protocol 1: General Procedure for N1-Alkylation of this compound

This protocol is optimized for the selective N1-alkylation of the indazole ring.

Materials:

  • This compound

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N1-alkylated product.

Protocol 2: Synthesis of 1H-Indazole-3-Carboxamide Derivatives via Amide Coupling

This protocol describes the hydrolysis of the methyl ester followed by amide coupling.

Step 2a: Hydrolysis of this compound

Materials:

  • This compound

  • Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)

  • Methanol or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1N

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF/methanol and water.

  • Add LiOH (2.0 eq) or NaOH (2.0 eq) and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • After completion, remove the organic solvent under reduced pressure.

  • Acidify the aqueous solution to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 1H-indazole-3-carboxylic acid.

Step 2b: Amide Coupling

Materials:

  • 1H-indazole-3-carboxylic acid (from Step 2a)

  • Desired amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Add DIPEA (3.0 eq) or TEA (3.0 eq) and stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Pour the reaction mixture into ice water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1H-indazole-3-carboxamide derivative.

Biological Screening Protocols

Protocol 3: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

Materials:

  • Cancer cell line of interest (e.g., A549, K562, PC-3, Hep-G2)[1][5][6]

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • 96-well cell culture plates

  • Synthesized indazole derivatives

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the synthesized indazole derivatives in cell culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • Synthesized indazole derivatives

  • DMSO

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [γ-³²P]ATP)

  • Microplate reader (luminescence, fluorescence, or scintillation counter depending on the detection method)

Procedure:

  • Prepare serial dilutions of the synthesized indazole derivatives in kinase reaction buffer from a stock solution in DMSO.

  • In a microplate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature or 30°C for a specified period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution or by heating.

  • Add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.

  • Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Data Presentation

The biological activity of synthesized this compound derivatives is summarized in the tables below.

Table 1: Anticancer Activity of Indazole Derivatives
Compound IDModificationCancer Cell LineIC₅₀ (µM)Reference
2f 3,5-dimethoxystyryl at C3, 6-(4-(4-methylpiperazin-1-yl)phenyl) at C64T1 (murine breast cancer)0.23 - 1.15[7]
6o Amide derivativeK562 (chronic myeloid leukemia)5.15[1][5][6]
6o Amide derivativeHEK-293 (normal human embryonic kidney)33.2[1][5][6]
5k Mercapto-acetamide derivativeHep-G2 (hepatoma)3.32[1]
97 N-phenylurea derivativeSK-MEL-3 (melanoma)1.12[8]
97 N-phenylurea derivativeNB-4 (acute promyelocytic leukemia)1.34[8]
15k Hydroxamic acid derivativeHCT-116 (colon cancer)-[9]
15m Hydroxamic acid derivativeHeLa (cervical cancer)-[9]
Table 2: Kinase Inhibitory Activity of Indazole Derivatives
Compound IDTarget KinaseIC₅₀ (nM)Reference
99 FGFR12.9[8]
102 FGFR130.2[8]
29 JNK35[10]
Analog 4 PAK19.8[11]
15k HDAC12.7[9]
15m HDAC13.1[9]
15k HDAC24.2[9]
15m HDAC23.6[9]
15k HDAC83.6[9]
15m HDAC83.3[9]
Table 3: Antimicrobial Activity of Indazole Derivatives
Compound IDOrganismMIC (µg/mL)Reference
Indole-3-carboxamide-polyamine conjugate 3 S. aureus16-32[12]
Indole-3-carboxamide-polyamine conjugate 12-18 S. aureus (MRSA)-[12]
2-phenyl-2H-indazole derivative 8 G. intestinalis-[13]
2-phenyl-2H-indazole derivative 10 E. histolytica-[13]
2,3-diphenyl-2H-indazole derivative 18 T. vaginalis-[13]

Visualizations

Derivatization Workflow

G cluster_start Starting Material cluster_derivatization Derivatization Strategies cluster_screening Biological Screening start This compound N_alkylation N-Alkylation (Protocol 1) start->N_alkylation Alkyl Halide, Base hydrolysis Hydrolysis (Protocol 2a) start->hydrolysis LiOH or NaOH cytotoxicity Cytotoxicity Assay (MTT, Protocol 3) N_alkylation->cytotoxicity kinase Kinase Inhibition Assay (Protocol 4) N_alkylation->kinase antimicrobial Antimicrobial Assay N_alkylation->antimicrobial amide_coupling Amide Coupling (Protocol 2b) hydrolysis->amide_coupling Amine, EDC, HOBt amide_coupling->cytotoxicity amide_coupling->kinase amide_coupling->antimicrobial

Caption: General workflow for the derivatization of this compound and subsequent biological screening.

Signaling Pathway: p53/MDM2 and Apoptosis

G cluster_cell Cancer Cell Indazole_Derivative Indazole Derivative (e.g., Compound 6o) MDM2 MDM2 Indazole_Derivative->MDM2 inhibits Bcl2 Bcl-2 Indazole_Derivative->Bcl2 inhibits p53 p53 MDM2->p53 inhibits degradation p53->Bcl2 inhibits Bax Bax p53->Bax activates Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: Simplified signaling pathway showing the potential mechanism of action of anticancer indazole derivatives.[1][5][6]

References

Application of Methyl 1H-Indazole-3-carboxylate in Kinase Inhibitor Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1H-indazole-3-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. The indazole scaffold is recognized as a "privileged" structure, capable of interacting with the ATP-binding site of a wide range of kinases. This document provides a detailed overview of the application of this compound in the synthesis of potent and selective kinase inhibitors, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Application in Kinase Inhibitor Synthesis

The primary application of this compound in this context is as a precursor to 1H-indazole-3-carboxamides. The synthesis generally proceeds through a two-step sequence: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a variety of amine-containing fragments. This modular approach allows for the systematic exploration of the chemical space around the indazole core to optimize potency, selectivity, and pharmacokinetic properties. Derivatives of 1H-indazole-3-carboxamide have shown significant inhibitory activity against several important kinase targets implicated in cancer and other diseases, including p21-activated kinase 1 (PAK1), Glycogen Synthase Kinase-3β (GSK-3β), and Akt (Protein Kinase B).

Data Presentation: Inhibitory Activity of 1H-Indazole-3-carboxamide Derivatives

The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors synthesized from a 1H-indazole-3-carboxamide scaffold.

Table 1: Inhibitory Activity against p21-activated kinase 1 (PAK1)

Compound IDTarget KinaseIC50 (nM)Reference
30lPAK19.8[1]
Analog 1PAK152
Analog 2PAK116
Analog 4PAK19.8

Table 2: Inhibitory Activity against Glycogen Synthase Kinase-3β (GSK-3β)

Compound IDTarget KinaseIC50 (µM)Reference
Hit 1GSK-3β1.26
Hit 2GSK-3β0.32
Hit 3GSK-3β0.50

Table 3: Inhibitory Activity against Akt (Protein Kinase B)

Compound IDTarget Kinase% Inhibition @ 10 µMReference
Derivative 7aAkt85
Derivative 7bAkt78
Derivative 7cAkt92

Experimental Protocols

This section provides detailed methodologies for the synthesis of 1H-indazole-3-carboxamide-based kinase inhibitors, starting from this compound.

Protocol 1: Hydrolysis of this compound to 1H-Indazole-3-carboxylic acid

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol and water.

  • Add sodium hydroxide (2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Acidify the aqueous residue to pH 3-4 with 1N HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 1H-indazole-3-carboxylic acid.

  • Alternatively, the product can be extracted with ethyl acetate, the organic layers washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Protocol 2: Synthesis of 1H-Indazole-3-carboxamide Derivatives via Amide Coupling

Materials:

  • 1H-Indazole-3-carboxylic acid (from Protocol 1)

  • Substituted amine (1.0-1.2 eq)

  • N,N-Dimethylformamide (DMF)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU) or a combination of 1-Hydroxybenzotriazole (HOBt) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) as a coupling agent.

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) as a base.

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine

Procedure:

  • Dissolve 1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the coupling agent (e.g., HATU, 1.2 eq or EDC·HCl/HOBt, 1.2 eq each) and the base (e.g., DIPEA or TEA, 2.0-3.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the desired substituted amine (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 1H-indazole-3-carboxamide derivative.[2][3]

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by kinase inhibitors derived from this compound.

PAK1_Signaling_Pathway RTK Receptor Tyrosine Kinases (RTKs) Ras Ras RTK->Ras Rac_Cdc42 Rac/Cdc42 Ras->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activation MEK MEK PAK1->MEK Cytoskeleton Cytoskeletal Reorganization PAK1->Cytoskeleton ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 1H-Indazole-3-carboxamide Inhibitor Inhibitor->PAK1

Caption: p21-activated kinase 1 (PAK1) signaling pathway and its inhibition.

GSK3B_Signaling_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3B GSK-3β Dsh->GSK3B Inhibition Beta_Catenin β-catenin GSK3B->Beta_Catenin Degradation Degradation Beta_Catenin->Degradation Gene_Expression Target Gene Expression Beta_Catenin->Gene_Expression Inhibitor 1H-Indazole-3-carboxamide Inhibitor Inhibitor->GSK3B

Caption: Wnt/β-catenin signaling pathway showing the role of GSK-3β.

Akt_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Growth mTOR->Cell_Survival Inhibitor 1H-Indazole-3-carboxamide Inhibitor Inhibitor->Akt

Caption: PI3K/Akt signaling pathway and its inhibition.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of 1H-indazole-3-carboxamide-based kinase inhibitors.

Experimental_Workflow Start Methyl 1H-indazole- 3-carboxylate Hydrolysis Step 1: Hydrolysis Start->Hydrolysis Carboxylic_Acid 1H-Indazole-3- carboxylic acid Hydrolysis->Carboxylic_Acid Amide_Coupling Step 2: Amide Coupling Carboxylic_Acid->Amide_Coupling Library Library of 1H-indazole- 3-carboxamides Amide_Coupling->Library Screening In vitro Kinase Inhibition Assay Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Compound Lead Compound Identification SAR->Lead_Compound

Caption: General workflow for kinase inhibitor synthesis and evaluation.

References

Application Notes: Employing Methyl 1H-Indazole-3-carboxylate in the Synthesis of Oncology Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in oncology. Its unique physicochemical properties allow it to serve as a versatile pharmacophore, often targeting the ATP-binding pocket of protein kinases. Methyl 1H-indazole-3-carboxylate is a readily available and highly versatile starting material for the synthesis of a wide array of substituted indazole derivatives. This application note details the utility of this key building block in the synthesis of potent oncology drug candidates, using the multi-targeted tyrosine kinase inhibitor Axitinib as a primary example. Detailed protocols for synthesis, in vitro kinase inhibition, and cell viability assays are provided, alongside quantitative data and pathway diagrams to support drug discovery and development efforts.

Introduction to the Indazole Scaffold in Oncology

Indazole-containing compounds have emerged as a significant class of therapeutics, with several gaining FDA approval for treating various cancers.[1][2] Drugs such as Axitinib, Pazopanib, and Niraparib feature this heterocyclic core.[1] The indazole moiety is adept at forming critical hydrogen bond interactions within the hinge region of kinase active sites, making it an ideal scaffold for designing kinase inhibitors.[1] These inhibitors can modulate signaling pathways that are frequently dysregulated in cancer, such as those involved in angiogenesis, cell proliferation, and survival.

Axitinib is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3) and Platelet-Derived Growth Factor Receptor (PDGFR).[3][4] By blocking these pathways, Axitinib inhibits tumor growth, angiogenesis, and metastasis, and is approved for the treatment of advanced renal cell carcinoma.[4] The synthesis of Axitinib and related molecules often relies on the strategic functionalization of a pre-formed indazole ring, for which this compound serves as an excellent precursor.

Synthesis of Indazole-Based Kinase Inhibitors: The Axitinib Case Study

The synthesis of Axitinib involves the construction of a complex molecule around the indazole core. While multiple synthetic routes exist, a common strategy involves the preparation of a key intermediate such as 3-amino or 3-iodo-1H-indazole, which can be derived from this compound. The following workflow illustrates a conceptual pathway.

G cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_axitinib Axitinib Core Assembly start This compound hydrolysis 1. Saponification start->hydrolysis NaOH amide_form 2. Amide Formation hydrolysis->amide_form SOCl₂, then NH₃ rearrange 3. Hofmann/Curtius Rearrangement amide_form->rearrange NaOBr amino_indazole 3-Amino-1H-indazole Derivative rearrange->amino_indazole buchwald 4. Buchwald-Hartwig Coupling amino_indazole->buchwald w/ 2-mercapto- N-methylbenzamide (after functionalization) heck 5. Heck Reaction buchwald->heck w/ 2-vinylpyridine axitinib Axitinib heck->axitinib

Caption: Conceptual synthetic workflow from this compound to Axitinib.

Mechanism of Action: Inhibition of VEGFR/PDGFR Signaling

VEGF and PDGF are key signaling proteins that promote angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3][5] These ligands bind to their respective receptor tyrosine kinases (VEGFRs and PDGFRs) on the cell surface, causing the receptors to dimerize and autophosphorylate. This activation triggers downstream intracellular signaling cascades, including the PI3K/AKT and RAS/MAPK pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[6]

Axitinib functions by competitively binding to the ATP pocket of the intracellular kinase domain of VEGFR and PDGFR, preventing receptor phosphorylation and blocking downstream signal transduction.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response VEGFR VEGFR / PDGFR PI3K PI3K VEGFR->PI3K Phosphorylation RAS RAS VEGFR->RAS Axitinib Axitinib Axitinib->VEGFR Inhibition inhibit_line AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Response Angiogenesis Proliferation Survival mTOR->Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression ERK->Gene Gene->Response VEGF VEGF / PDGF (Ligand) VEGF->VEGFR Binding & Dimerization

Caption: Axitinib inhibits VEGFR/PDGFR signaling, blocking downstream pro-angiogenic pathways.

Quantitative Biological Data

Axitinib demonstrates potent inhibition of key kinases involved in angiogenesis and shows significant anti-proliferative effects in various cancer cell models.

Table 1: In Vitro Kinase Inhibitory Activity of Axitinib

Target Kinase IC₅₀ (nM) Assay System
VEGFR-1 0.1 Cell-free
VEGFR-2 0.2 Cell-free
VEGFR-3 0.1 - 0.3 Cell-free
PDGFRβ 1.6 Cell-free
c-KIT 1.7 Cell-free

Data sourced from multiple references.[3][7][8][9][10]

Table 2: Anti-proliferative Activity of Axitinib in Human Cancer Cell Lines

Cell Line Cancer Type IC₅₀ / GI₅₀ (µM)
SH-SY5Y Neuroblastoma 0.274
IGR-NB8 Neuroblastoma 0.849
MCF7 Breast Cancer 0.97
MDA-MB-468 Breast Cancer 1.3
HCC1954 Breast Cancer 2.7

Data sourced from multiple references.[3][8]

Experimental Protocols

Protocol 1: Synthesis of 2-(3-amino-1H-indazol-6-ylthio)-N-methylbenzamide (Key Intermediate)

This protocol describes a key palladium-catalyzed C-S cross-coupling reaction to form a central intermediate for Axitinib synthesis, adapted from published procedures.[11]

  • Reagents & Materials :

    • 6-bromo-1H-indazol-3-amine

    • 2-mercapto-N-methylbenzamide

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

    • Cesium carbonate (Cs₂CO₃)

    • 1,4-Dioxane (B91453) (anhydrous)

    • Nitrogen gas supply

  • Procedure :

    • To a dry reaction vessel, add 6-bromo-1H-indazol-3-amine (1.0 equiv), 2-mercapto-N-methylbenzamide (1.2 equiv), Cs₂CO₃ (2.0 equiv), Xantphos (0.1 equiv), and Pd₂(dba)₃ (0.05 equiv).

    • Evacuate and backfill the vessel with nitrogen three times.

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the reaction mixture to 90-100 °C and stir under nitrogen for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and filter it through a pad of celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica (B1680970) gel (e.g., using a dichloromethane/methanol gradient) to yield the desired product.

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a method to determine the IC₅₀ of a test compound against VEGFR-2 using an ATP-consumption assay (e.g., Kinase-Glo®).[2][5]

  • Reagents & Materials :

    • Recombinant human VEGFR-2 kinase

    • Poly (Glu, Tyr) 4:1 peptide substrate

    • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Adenosine 5'-triphosphate (ATP)

    • Test compound (e.g., Axitinib) dissolved in DMSO

    • Kinase-Glo® Luminescence Assay Kit

    • White, opaque 96-well assay plates

    • Luminometer

  • Procedure :

    • Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration in the assay should be ≤1%.

    • In a 96-well plate, add 5 µL of each compound dilution to the appropriate wells. Add 5 µL of buffer with DMSO to "positive control" (100% activity) and "blank" (no enzyme) wells.

    • Prepare an enzyme/substrate mixture by diluting VEGFR-2 and the peptide substrate in kinase buffer. Add 20 µL of this mixture to the test and positive control wells. Add 20 µL of buffer with substrate only to the blank wells.

    • Prepare an ATP solution in kinase buffer. Initiate the kinase reaction by adding 25 µL of the ATP solution to all wells.

    • Incubate the plate at 30°C for 45-60 minutes.

    • Allow the plate to equilibrate to room temperature.

    • Add 50 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate for 10 minutes in the dark.

    • Measure luminescence using a plate reader.

    • Calculate percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by plotting the data using a sigmoidal dose-response curve.

Protocol 3: Cell Viability and Proliferation (MTT Assay)

This protocol describes the use of a colorimetric MTT assay to measure the effect of a compound on cancer cell viability.[6][12][13]

  • Reagents & Materials :

    • Human cancer cell line (e.g., HCT-116, MCF-7)

    • Complete cell culture medium

    • Test compound dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well clear, flat-bottom tissue culture plates

    • Microplate reader (absorbance at ~570 nm)

  • Procedure :

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

    • Add 10 µL of MTT solution to each well and incubate for another 3-4 hours, allowing viable cells to metabolize MTT into purple formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Conclusion

This compound is a cornerstone building block for the synthesis of complex, biologically active molecules for oncology research. Its facile conversion into key intermediates, such as 3-aminoindazoles, provides a robust entry point for the development of potent kinase inhibitors like Axitinib. The protocols and data presented herein provide a comprehensive guide for researchers aiming to leverage this versatile scaffold in the discovery and development of next-generation cancer therapeutics.

References

Application Note: High-Purity Isolation of Methyl 1H-indazole-3-carboxylate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 1H-indazole-3-carboxylate is a key heterocyclic building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of various pharmacologically active agents.[1][2] Its derivatives have been investigated for a range of therapeutic applications, including as inhibitors of protein kinases and human neutrophil elastase.[2][3] Achieving high purity of this intermediate is critical for the successful synthesis of downstream targets and for ensuring the reliability of biological assay results. This application note provides a detailed protocol for the purification of crude this compound using silica (B1680970) gel column chromatography.

Experimental Protocol: Column Chromatography Purification

This protocol outlines the materials and step-by-step methodology for the purification of this compound.

Materials and Reagents
  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl Acetate (B1210297) (HPLC grade)

  • Dichloromethane (B109758) (DCM, ACS grade)

  • Methanol (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass chromatography column

  • Fraction collection tubes

  • Rotary evaporator

  • Standard laboratory glassware and equipment

Method Development: TLC Analysis

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using Thin Layer Chromatography (TLC).

  • Spotting: Dissolve a small amount of the crude material in dichloromethane or ethyl acetate and spot it onto a TLC plate.

  • Elution: Develop several TLC plates using different solvent systems of varying polarity (e.g., n-Hexane:Ethyl Acetate ratios like 9:1, 4:1, 2:1).

  • Visualization: Visualize the separated spots under UV light (254 nm).

  • Selection: The ideal solvent system is one that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound, with good separation from impurities.[4]

Column Preparation (Slurry Method)
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., n-Hexane:Ethyl Acetate 9:1).[4]

  • Column Packing: Secure the glass column in a vertical position. Pour the silica slurry into the column, allowing the silica to settle evenly without trapping air bubbles.[4] Gently tap the column to ensure uniform packing.

  • Equilibration: Once packed, pass 2-3 column volumes of the initial eluent through the column to equilibrate the stationary phase.

Sample Loading (Dry Loading Method)
  • Adsorption: Dissolve the crude this compound (e.g., 1.0 g) in a minimal volume of a suitable solvent like dichloromethane. Add a small amount of silica gel (approx. 2-3 g) to this solution.

  • Solvent Removal: Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column, creating a uniform, flat layer. Add a thin layer of sand on top to prevent disturbance during solvent addition.

Elution and Fraction Collection
  • Initiate Elution: Carefully add the mobile phase to the top of the column. A gradient elution is recommended for optimal separation.[4][5] Start with a non-polar mobile phase (e.g., 95:5 n-Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Collect Fractions: Begin collecting fractions as the solvent elutes from the column. The fraction size will depend on the column dimensions.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product. Spot every few fractions on a single TLC plate to track the elution profile.

Product Isolation
  • Combine Fractions: Combine all fractions that contain the pure this compound, as determined by TLC analysis.

  • Solvent Evaporation: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product as a white to off-white solid.[1][3]

  • Drying: Dry the solid under high vacuum to remove any residual solvent.

  • Characterization: Confirm the purity and identity of the final product using analytical techniques such as NMR, HPLC, and melting point analysis.[4]

Data Presentation

The following tables summarize the typical parameters and expected results for the purification process.

Table 1: Chromatographic Conditions and Results

ParameterValue / DescriptionReference
Stationary Phase Silica Gel (60 Å, 230-400 mesh)[4][6]
Mobile Phase Gradient: n-Hexane / Ethyl Acetate (95:5 to 70:30)[6][7]
TLC Rf of Pure Product ~0.35 (in 4:1 n-Hexane:Ethyl Acetate)[4][6]
Typical Load 1-2 g crude material per 100 g silica gelGeneral Practice
Expected Yield 85-95%[3][6]
Purity (by HPLC) >98%[8]
Appearance White to off-white crystalline powder[1]

Table 2: Troubleshooting Common Column Chromatography Issues

ProblemPossible CauseSolutionReference
Poor Separation Incorrect mobile phase polarity.Optimize the eluent system using TLC. Employ a shallower gradient during elution.[4]
Compound Won't Elute Mobile phase is too non-polar.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).[4]
Cracked/Channeled Column Improper packing of the stationary phase.Ensure the silica slurry is homogenous and allowed to settle evenly. Do not let the column run dry.[4]
Broad Elution Bands Sample overload; poor sample solubility in the mobile phase.Reduce the amount of crude material loaded. Ensure the sample is loaded in a minimal volume of solvent as a concentrated band.General Practice

Visualized Workflow and Diagrams

The following diagrams illustrate the logical workflow of the purification protocol.

G cluster_prep Preparation Stage cluster_run Execution Stage cluster_post Isolation Stage TLC 1. TLC Method Development (Optimize Eluent) Slurry 2. Prepare Silica Slurry TLC->Slurry Define Starting Eluent Pack 3. Pack Chromatography Column Slurry->Pack Load 4. Prepare and Load Sample (Dry Loading) Pack->Load Elute 5. Gradient Elution (Hexane/EtOAc) Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate 9. Evaporate Solvent Combine->Evaporate Dry 10. Dry Under Vacuum Evaporate->Dry Analyze 11. Purity & Identity Analysis (HPLC, NMR) Dry->Analyze Final Product

Caption: Experimental workflow for the purification of this compound.

G start Poor Separation on TLC? change_ratio Adjust Hexane/EtOAc Ratio start->change_ratio Yes proceed Proceed to Column Chromatography start->proceed No (Rf ≈ 0.3) change_ratio->start Re-evaluate change_solvent Try Alternative Solvent (e.g., DCM/Methanol) change_ratio->change_solvent If still poor change_solvent->start Re-evaluate

Caption: Decision-making process for mobile phase optimization using TLC.

References

Application Note and Protocol: Recrystallization Method for Purifying Methyl 1H-Indazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1H-indazole-3-carboxylate is a key intermediate in the synthesis of a variety of pharmacologically active compounds, including inhibitors of human neutrophil elastase and protein kinase/Akt.[1][2] The purity of this intermediate is critical for the successful synthesis of downstream targets and for ensuring the accuracy of biological screening data. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[3] This method relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. This application note provides a detailed protocol for the purification of this compound using the recrystallization method, based on established procedures for closely related indazole derivatives.

Principle of Recrystallization

The fundamental principle of recrystallization is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. As the solution slowly cools, the solubility of the target compound decreases, leading to the formation of crystals. The impurities, which are present in smaller concentrations, ideally remain dissolved in the solvent (mother liquor). The purified crystals are then isolated by filtration. The choice of solvent is crucial; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3]

Materials and Equipment

  • Crude this compound

  • Recrystallization solvent (e.g., Toluene (B28343), Ethyl Acetate (B1210297), Ethanol, or Acetone)

  • Erlenmeyer flasks

  • Heating source (hot plate with stirring capability)

  • Reflux condenser

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Ice bath

  • Drying oven or vacuum desiccator

Experimental Protocol

This protocol is a generalized procedure. The optimal solvent and specific volumes should be determined on a small scale before proceeding with a large-scale purification.

1. Solvent Selection:

  • Begin by testing the solubility of a small amount of crude this compound in various potential solvents at room temperature and upon heating.

  • Potential solvents for indazole derivatives include toluene, ethyl acetate, ethanol, and acetone.[3][4][5] Toluene is effective for the closely related ethyl 1H-indazole-3-carboxylate[5], and ethyl acetate has also been used for crystallization of similar derivatives[6].

  • The target compound is reportedly soluble in ethanol, acetone, and chloroform, and slightly soluble in methanol.[2][7]

  • Choose the solvent that shows high solubility at its boiling point and low solubility at room temperature or in an ice bath.

2. Dissolution:

  • Place the crude this compound into an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent. For example, for the related ethyl ester, approximately 4 mL of toluene was used per gram of product.[5]

  • Heat the mixture to the solvent's boiling point while stirring to facilitate dissolution.[3] If necessary, attach a reflux condenser to prevent solvent loss.

  • If the solid does not completely dissolve, add small portions of hot solvent until a clear, saturated solution is obtained.[3] Avoid adding a large excess of solvent, as this will reduce the recovery yield.

3. Hot Filtration (Optional):

  • If insoluble impurities are present in the hot solution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[3]

  • Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[3]

5. Isolation of Crystals:

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.[3]

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.[3]

6. Drying:

  • Dry the crystals thoroughly to remove residual solvent. This can be done by air drying on the filter paper, followed by drying in a vacuum oven or desiccator.[3] The melting point of pure this compound is 162-163°C.[2]

Data Presentation

CompoundSolvent(s)Purity AchievedReference
Ethyl 1H-indazole-3-carboxylateTolueneAnalytically Pure[5]
1H-Indazole-3-carboxylic acid derivativesEthanol, Methanol, Acetic AcidHigh[4]
7-Methyl-1H-indazole-3-carboxamideEthanol, Methanol, Ethyl AcetateHigh[3]
Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylateEthyl AcetateCrystal Grade[6]

Mandatory Visualization

The following diagram illustrates the general workflow for the recrystallization process.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying start Start with Crude This compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional, if solids present) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end_node Pure Crystalline Product dry->end_node

Caption: Workflow for the recrystallization of this compound.

Troubleshooting

  • Oiling Out: If an oil forms instead of crystals, it may be due to the solution being too saturated or cooling too quickly. Reheat the solution, add a small amount of additional hot solvent, and allow it to cool more slowly.[3]

  • No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Evaporate some of the solvent to increase the concentration and attempt cooling again. Alternatively, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization.[3]

  • Low Recovery: An excessive amount of solvent used for dissolution or washing will lead to low recovery. Use the minimum amount of solvent necessary. The mother liquor can be concentrated to obtain a second crop of crystals, which may be of slightly lower purity.[3]

References

Application Notes and Protocols for the Analytical Characterization of Methyl 1H-indazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 1H-indazole-3-carboxylate and its derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry and drug development due to their diverse biological activities.[1] Accurate and comprehensive characterization of these molecules is critical for ensuring their identity, purity, and quality, which are fundamental aspects of drug discovery and development. This document provides detailed application notes and experimental protocols for the key analytical techniques used to characterize these compounds: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. A multi-faceted analytical approach, employing several of these orthogonal techniques, is recommended for unambiguous confirmation of the structure and purity of this compound derivatives.[2]

Data Presentation: Summary of Analytical Data

The following table summarizes the typical quantitative data obtained from the analytical characterization of a representative this compound derivative.

Analytical TechniqueParameterTypical Value/RangeSignificance
HPLC Retention Time (t R)2 - 15 minPurity assessment and quantification.[2]
Purity>98%Quantification of the main compound and impurities.[2]
Mass Spectrometry Mass-to-Charge Ratio (m/z)[M+H] + , [M+Na] +Molecular weight confirmation and elemental composition (HRMS).[2][3]
Fragmentation PatternDerivative-specificStructural elucidation of the molecule.[3]
NMR Spectroscopy ¹H Chemical Shift (δ)1.0 - 13.0 ppmElucidation of the proton environment and connectivity.[4]
¹³C Chemical Shift (δ)100 - 170 ppmCharacterization of the carbon skeleton.[4][5]
Coupling Constants (J)1 - 10 HzInformation on the connectivity of neighboring protons.[4]
FTIR Spectroscopy Vibrational Frequency (cm⁻¹)3400 - 1200 cm⁻¹Identification of key functional groups.[2][6]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for separating and quantifying components in a mixture, making it ideal for assessing the purity of synthesized this compound derivatives.[6]

Methodology:

  • Instrumentation: A standard HPLC or UPLC system equipped with a UV detector is suitable.[2]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]

  • Mobile Phase: A gradient elution is often employed for optimal separation. A typical mobile phase consists of:

  • Gradient Program: A linear gradient from 10% to 90% Solvent B over 20 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the indazole core has strong absorbance, typically around 254 nm or 280 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 10% acetonitrile/water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Structural Elucidation

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound with high accuracy.[3] When coupled with a separation technique like liquid chromatography (LC-MS), it can also be used for impurity profiling.[2]

Methodology:

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is ideal for these typically polar compounds.[3] High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements.[3]

  • Ionization Mode: Positive ion mode is generally preferred to observe the protonated molecule [M+H]⁺.

  • Sample Preparation: For direct infusion, dissolve the sample in a suitable solvent such as methanol or acetonitrile to a concentration of 10-100 µg/mL. For LC-MS, the sample preparation is the same as for HPLC analysis. Sample cleanliness is crucial for obtaining high-quality MS data.[7]

  • Mass Range: Scan a mass range that encompasses the expected molecular weight of the derivative (e.g., m/z 100-1000).[3]

  • Data Analysis:

    • Determine the monoisotopic mass of the parent ion.

    • For HRMS data, calculate the elemental composition to confirm the molecular formula.

    • In tandem MS (MS/MS) experiments, analyze the fragmentation pattern to gain structural insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[4][6]

Methodology:

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical chemical shifts for the aromatic protons of the indazole ring appear between δ 7.0 and 8.5 ppm.[8]

    • The methyl ester protons will be a sharp singlet around δ 3.9-4.0 ppm.

    • The N-H proton of the indazole ring often appears as a broad singlet at a downfield chemical shift (>10 ppm) and can be confirmed by a D₂O exchange experiment.[9]

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon-13 NMR spectrum.

    • The carbonyl carbon of the ester will appear around δ 160-165 ppm.[8]

    • Aromatic carbons typically resonate in the range of δ 110-140 ppm.[8]

  • 2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish proton-proton and proton-carbon correlations, respectively, for unambiguous assignment of all signals.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule.[2][6]

Methodology:

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory), or as a KBr pellet.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Vibrational Bands:

    • N-H stretch: A broad band around 3300-3100 cm⁻¹ corresponding to the indazole N-H.[8]

    • C=O stretch: A strong, sharp band around 1720-1700 cm⁻¹ for the ester carbonyl group.[8]

    • C=C and C=N stretches: Aromatic ring vibrations in the 1620-1450 cm⁻¹ region.[8]

    • C-O stretch: A band in the 1300-1100 cm⁻¹ region for the ester C-O bond.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC (Purity) Purification->HPLC Purity Check MS Mass Spectrometry (Molecular Weight) HPLC->MS Identity Confirmation NMR NMR Spectroscopy (Structure) MS->NMR Detailed Structural Elucidation FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR Functional Group Confirmation Final_Report Final Characterization Report FTIR->Final_Report Comprehensive Data

Caption: Experimental workflow for the characterization of a novel this compound derivative.

Logical_Relationships center Derivative Characterization HPLC HPLC (Purity & Quantification) center->HPLC Is it pure? MS Mass Spec (Molecular Weight) center->MS What is its mass? NMR NMR (Definitive Structure) center->NMR What is the exact structure? FTIR FTIR (Functional Groups) center->FTIR What functional groups are present? HPLC->MS LC-MS NMR->MS Complementary Structural Data

Caption: Logical relationships of analytical techniques for comprehensive characterization.

References

Application Notes and Protocols for the Use of Methyl 1H-Indazole-3-carboxylate in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing methyl 1H-indazole-3-carboxylate as a versatile scaffold in structure-activity relationship (SAR) studies for drug discovery. The indazole core is a privileged structure in medicinal chemistry, forming the basis of numerous inhibitors targeting a range of enzymes and receptors implicated in various diseases.[1] This document outlines detailed experimental protocols, presents quantitative SAR data for key derivatives, and visualizes relevant signaling pathways to facilitate the design and evaluation of novel therapeutic agents based on the this compound framework.

Introduction to this compound in SAR Studies

This compound serves as a crucial starting material and molecular scaffold for the synthesis of a diverse library of bioactive compounds.[2][3] Its structural features, including the fused bicyclic aromatic system and the reactive ester group, allow for systematic modifications to explore the chemical space around the indazole core. These modifications are instrumental in understanding the interactions between the synthesized analogs and their biological targets, thereby guiding the optimization of potency, selectivity, and pharmacokinetic properties.

Derivatives of this compound have shown significant potential as inhibitors of various protein kinases, such as p21-activated kinase 1 (PAK1), and enzymes like carbonic anhydrase.[4][5] Furthermore, this scaffold has been explored for developing agents with anti-inflammatory, anticancer, and neuroprotective properties.

Data Presentation: Structure-Activity Relationship Data

The following tables summarize the quantitative data for various derivatives of 1H-indazole-3-carboxamide, a close analog of this compound, highlighting the impact of different substituents on their biological activity.

Table 1: SAR of 1H-Indazole-3-carboxamide Derivatives as Kinase Inhibitors

Compound IDTarget KinaseR Group (Substitution on Carboxamide)IC50 (nM)Reference
1a PAK14-Phenoxyphenyl9.8[4]
1b Pim-13-(2-aminopiperidin-1-yl)pyrazin-2-yl3[6]
1c Pim-12-aminopyrimidin-4-yl11[6]
1d Pim-23-(2-aminopiperidin-1-yl)pyrazin-2-yl70[6]
1e TTK/Mps1N-(1-(3-aminopropyl)piperidin-4-yl)2.9[7]
1f TTK/Mps1N-(1-(2-aminoethyl)piperidin-4-yl)5.9[7]

Table 2: SAR of Indazole Derivatives as Hepcidin (B1576463) Production Inhibitors

Compound IDR1 GroupR2 GroupHepcidin Production IC50 (µM)Reference
2a H4-phenoxyphenyl0.13[8]
2b H3-fluoro-4-phenoxyphenyl0.25[8]
2c H4-(4-fluorophenoxy)phenyl0.18[8]

Table 3: SAR of Indazole-3-carboxamide Derivatives as CRAC Channel Blockers

Compound IDR Group (Substitution on Carboxamide)Ca2+ Influx IC50 (µM)TNFα Production IC50 (µM)Reference
3a 2,6-difluorophenyl1.51Sub-µM[9]
3b 3-fluoro-4-pyridyl0.670.28[9]
3c 2-fluoro-4-pyridyl12.8N/A[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core scaffold and key in vitro assays to evaluate the biological activity of its derivatives.

Synthesis of this compound

This protocol describes the esterification of 1H-indazole-3-carboxylic acid to yield the methyl ester.

Materials:

  • 1H-indazole-3-carboxylic acid

  • Methanol (B129727) (MeOH)

  • Sulfuric acid (H₂SO₄, catalytic amount) or Methanesulfonic acid

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Rotary evaporator

  • Separatory funnel

Procedure: [8][10]

  • To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in methanol in a round-bottom flask, add a catalytic amount of concentrated sulfuric acid.

  • Heat the resulting solution at reflux for 2-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

  • Treat the residue with ice water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Synthesis of 1H-Indazole-3-carboxamide Derivatives

This protocol outlines a general procedure for the amide coupling of 1H-indazole-3-carboxylic acid (obtained from the hydrolysis of the methyl ester) with various amines.

Materials:

  • 1H-indazole-3-carboxylic acid

  • Substituted aryl or aliphatic amine (1 equivalent)

  • N,N-Dimethylformamide (DMF)

  • 1-Hydroxybenzotriazole (HOBT) (1.2 equivalents)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)

  • Triethylamine (TEA) (3 equivalents) or Diisopropylethylamine (DIPEA)

  • Standard laboratory glassware and purification equipment

Procedure: [11]

  • Dissolve 1H-indazole-3-carboxylic acid in DMF in a round-bottom flask.

  • Add HOBT, EDC·HCl, and TEA to the solution.

  • Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the desired substituted amine to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Extract the product with an organic solvent such as a mixture of chloroform (B151607) and methanol.

  • Wash the combined organic layers with 10% sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In Vitro p21-activated Kinase 1 (PAK1) Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay measures the inhibitory activity of test compounds against PAK1 by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human PAK1 enzyme

  • PAK1 substrate (e.g., generic kinase substrate peptide)

  • Adenosine triphosphate (ATP)

  • Test compounds (indazole derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase buffer.

  • In a 384-well plate, add 1 µL of the inhibitor solution (or 5% DMSO for control).

  • Add 2 µL of the PAK1 enzyme solution.

  • Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition relative to the DMSO control and determine the IC50 values by plotting the inhibition percentage against the compound concentration.

In Vitro Carbonic Anhydrase (CA) Inhibition Assay

This assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP).

Materials:

  • Purified carbonic anhydrase (e.g., human CA IX)

  • p-Nitrophenyl acetate (p-NPA) as substrate

  • Test compounds (indazole derivatives)

  • Known CA inhibitor (e.g., Acetazolamide) as a positive control

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • DMSO for dissolving compounds

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 400-405 nm

Procedure:

  • Prepare stock solutions of the test compounds and positive control in DMSO.

  • Prepare serial dilutions of the inhibitor working solutions in the Assay Buffer.

  • In a 96-well plate, add the assay buffer, the test compound dilution (or DMSO for control), and the CA working solution.

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow inhibitor-enzyme binding.

  • Initiate the reaction by adding the p-NPA substrate solution to all wells.

  • Immediately measure the change in absorbance at 400-405 nm over time (kinetic read).

  • The rate of the reaction is determined from the linear portion of the absorbance curve.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.

Cell-Based Hepcidin Production Inhibition Assay

This protocol describes a method to assess the ability of indazole derivatives to inhibit hepcidin expression in a human hepatoma cell line.

Materials:

  • HepG2 cells (or other suitable human hepatoma cell line)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Test compounds (indazole derivatives)

  • Bone Morphogenetic Protein 6 (BMP6) to induce hepcidin expression

  • Cell lysis buffer

  • RNA extraction kit

  • qRT-PCR reagents and instrument

  • Hepcidin ELISA kit

Procedure:

  • Cell Culture and Treatment:

    • Seed HepG2 cells in 24-well plates and allow them to adhere overnight.

    • Starve the cells in a serum-free medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with BMP6 (e.g., 10 ng/mL) for 6-24 hours to induce hepcidin expression.

  • Analysis of Hepcidin mRNA Expression (qRT-PCR):

    • After treatment, wash the cells with PBS and lyse them.

    • Extract total RNA using a commercial kit.

    • Perform reverse transcription to synthesize cDNA.

    • Quantify hepcidin (HAMP) mRNA levels by qRT-PCR, using a housekeeping gene (e.g., GAPDH) for normalization.

    • Calculate the relative fold change in hepcidin expression compared to the BMP6-stimulated control.

  • Analysis of Secreted Hepcidin (ELISA):

    • Collect the cell culture supernatant after the treatment period.

    • Measure the concentration of secreted hepcidin using a commercially available hepcidin ELISA kit, following the manufacturer's instructions.

    • Determine the IC50 value for the inhibition of hepcidin production.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by indazole derivatives and a general experimental workflow.

PAK1_Signaling_Pathway GPCR GPCRs Rac_Cdc42 Rac/Cdc42 GPCR->Rac_Cdc42 RTK RTKs RTK->Rac_Cdc42 Integrins Integrins Integrins->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activation Cytoskeleton Cytoskeletal Remodeling PAK1->Cytoskeleton Cell_Motility Cell Motility PAK1->Cell_Motility Cell_Survival Cell Survival PAK1->Cell_Survival Gene_Expression Gene Expression PAK1->Gene_Expression Indazole_Inhibitor Indazole-3-carboxylate Derivatives Indazole_Inhibitor->PAK1 Inhibition

Caption: Simplified p21-activated kinase 1 (PAK1) signaling pathway and its inhibition.

CRAC_Channel_Activation ER_Store ER Ca2+ Store STIM1 STIM1 ER_Store->STIM1 Depletion leads to STIM1 activation Orai1 Orai1 STIM1->Orai1 Clustering and binding Ca_Influx Ca2+ Influx Orai1->Ca_Influx Channel Opening Downstream Downstream Signaling (e.g., NFAT activation) Ca_Influx->Downstream Indazole_Inhibitor Indazole-3-carboxamide Blockers Indazole_Inhibitor->Orai1 Blockade

Caption: Activation of the CRAC channel and its inhibition by indazole derivatives.

Hepcidin_Regulation_Pathway cluster_0 Hepatocyte BMP6 BMP6 BMPR BMP Receptor Complex BMP6->BMPR Binding SMAD SMAD 1/5/8 BMPR->SMAD Phosphorylation SMAD4 SMAD4 SMAD->SMAD4 Complex Formation Hepcidin_Gene Hepcidin Gene (HAMP) SMAD4->Hepcidin_Gene Transcription Activation Nucleus Nucleus Indazole_Inhibitor Indazole Derivatives Indazole_Inhibitor->BMPR Inhibition of Signaling

Caption: Simplified BMP/SMAD signaling pathway for hepcidin regulation.

Experimental_Workflow Synthesis Synthesis of Indazole Derivatives Screening Primary Screening (e.g., Kinase Assay) Synthesis->Screening SAR SAR Analysis Screening->SAR Hit_to_Lead Hit-to-Lead Optimization SAR->Hit_to_Lead Hit_to_Lead->Synthesis Iterative Design In_Vivo In Vivo Studies Hit_to_Lead->In_Vivo

Caption: General experimental workflow for SAR studies of indazole derivatives.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Methyl 1H-Indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1H-indazole-3-carboxylate is a pivotal intermediate in the synthesis of various pharmaceuticals, including synthetic cannabinoids and kinase inhibitors.[1][2][3] This document provides detailed protocols for the laboratory-scale synthesis of this compound, primarily focusing on the esterification of 1H-indazole-3-carboxylic acid. An efficient method for the preparation of the carboxylic acid precursor is also described. The protocols are designed to be clear and reproducible for researchers in organic synthesis and medicinal chemistry.

Introduction

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-tumor, and potent kinase inhibition properties.[2] Specifically, functionalization at the 3-position of the indazole ring has led to the development of several marketed drugs.[4] this compound serves as a versatile building block for the synthesis of these complex molecules.[1][5] The following protocols detail reliable methods for its preparation in a laboratory setting.

Synthesis Pathway Overview

The primary synthetic route involves two key stages:

  • Synthesis of 1H-Indazole-3-carboxylic Acid: This precursor can be synthesized from a protected indazole.

  • Esterification: The carboxylic acid is then converted to its corresponding methyl ester.

Synthesis_Workflow Indazole Indazole SEM_Protected_Indazole SEM-Protected Indazole Indazole->SEM_Protected_Indazole SEM-Cl Indazole_Carboxylic_Acid 1H-Indazole-3-carboxylic Acid SEM_Protected_Indazole->Indazole_Carboxylic_Acid 1. n-BuLi, CO2 2. TBAF Methyl_Ester This compound Indazole_Carboxylic_Acid->Methyl_Ester Methanol (B129727), H+ or SOCl2

Caption: Overall synthetic route for this compound.

Experimental Protocols

Protocol 1: Synthesis of 1H-Indazole-3-carboxylic Acid

This protocol is adapted from a procedure involving the carboxylation of a protected indazole followed by deprotection.[6]

Materials:

  • SEM-protected Indazole

  • Dry Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (2.5 M in hexane)

  • Carbon Dioxide (CO2) gas

  • Ammonium (B1175870) chloride solution

  • Tetrabutylammonium fluoride (B91410) (TBAF) (1 M in THF)

  • 10% Sodium Bicarbonate (NaHCO3) solution

  • Diethyl ether

  • Citric acid solution

Procedure:

  • To a solution of SEM-protected indazole (11 g, 44.33 mmol) in dry THF (60 mL) at -70 °C under a nitrogen atmosphere, add n-BuLi (19.49 mL, 48.76 mmol, 1.1 equiv) dropwise.

  • Stir the resulting bright yellow solution at -70 °C for 30 minutes.

  • Warm the reaction mixture to 0 °C for 10 minutes, then re-cool to -40 °C.

  • Bubble CO2 gas through the reaction mixture at -40 °C for 90 minutes.

  • Quench the reaction with ammonium chloride solution.

  • The crude protected carboxylic acid is then dissolved in a mixture of DMF (5 mL) and THF (50 mL) and treated with TBAF (1 M in THF, 98 mL).

  • Reflux the reaction mixture at 80 °C for 4 hours, monitoring by TLC.

  • After evaporation of THF, basify the residue with 10% NaHCO3 solution and wash with diethyl ether (2 x 50 mL).

  • Acidify the aqueous layer with citric acid solution to precipitate the solid product.

  • Filter the solid and dry in an oven at 35 °C to afford 1H-indazole-3-carboxylic acid.[6]

Protocol 2: Synthesis of this compound (Method A: Thionyl Chloride)

This protocol describes the esterification of 1H-indazole-3-carboxylic acid using thionyl chloride in methanol.[7]

Materials:

  • 1H-Indazole-3-carboxylic acid

  • Methanol

  • Thionyl chloride (SOCl2)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1H-indazole-3-carboxylic acid (5.0 g, 30.8 mmol) in methanol (50 mL) and cool to 0 °C in an ice bath.

  • Slowly add thionyl chloride (15 mL) dropwise to the solution.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 1.5 hours.

  • Monitor the reaction to completion (e.g., by TLC).

  • Concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Neutralize the crude product by adding saturated sodium bicarbonate solution (50 mL).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter to remove the desiccant and concentrate the filtrate under reduced pressure to yield this compound as a white solid.[7]

Protocol 3: Synthesis of this compound (Method B: Sulfuric Acid)

This protocol provides an alternative esterification method using sulfuric acid as a catalyst.[7]

Materials:

  • 1H-Indazole-3-carboxylic acid

  • Methanol

  • Concentrated sulfuric acid (H2SO4)

  • Ethyl acetate

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate

Procedure:

  • Prepare a solution of 1H-indazole-3-carboxylic acid (5.00 g, 30.8 mmol) and concentrated sulfuric acid (0.16 mL, 3.08 mmol) in methanol (100 mL).

  • Heat the solution to reflux for 16 hours.

  • After the reaction is complete, concentrate the mixture in vacuo.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated sodium bicarbonate solution.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over magnesium sulfate.

  • Concentrate the solution to yield the final product.[7]

Data Presentation

Compound Synthesis Step Starting Material Method Yield (%) Physical Appearance Reference
1H-Indazole-3-carboxylic AcidDeprotectionSEM-protected Indazole-3-carboxylic acidTBAF in THF/DMF98Solid[6]
This compoundEsterification1H-Indazole-3-carboxylic acidThionyl chloride in Methanol94White solid[7]
This compoundEsterification1H-Indazole-3-carboxylic acidSulfuric acid in Methanol93-[7]

Spectroscopic Data for this compound: [7]

  • ¹H NMR (300 MHz, d6-DMSO): δ 13.91 (s, 1H), 8.06 (d, J = 8.2 Hz, 1H), 7.65 (d, J = 8.4 Hz, 1H), 7.44 (ddd, J = 8.3 Hz, 6.9 Hz, 1.1 Hz, 1H), 7.30 (dd, J = 7.9 Hz, 6.9 Hz, 0.9 Hz, 1H), 3.92 (s, 3H).

Troubleshooting and Optimization

  • Low Yield in Carboxylation: Ensure strictly anhydrous conditions and a fresh bottle of n-BuLi. The temperature control during addition and CO2 bubbling is critical.

  • Incomplete Esterification: The reaction time for the sulfuric acid-catalyzed method is significantly longer. Ensure the reaction is monitored to completion by TLC before workup. The thionyl chloride method is generally faster.

  • Purification: If the final product is not sufficiently pure after workup, column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and petroleum ether can be employed for purification.[8]

Safety Precautions

  • n-Butyllithium is highly pyrophoric and reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE), including fire-retardant lab coat, safety glasses, and gloves.

  • Thionyl chloride is corrosive and lachrymatory. Handle in a well-ventilated fume hood with appropriate PPE.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care and appropriate PPE.

  • All reactions should be performed in a well-ventilated fume hood.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of methyl 1H-indazole-3-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and recommended method for synthesizing this compound?

A1: The most prevalent and straightforward method is the Fischer esterification of 1H-indazole-3-carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[1] This method is often favored for its simplicity and the use of readily available reagents.

Q2: What are the expected yields for the Fischer esterification?

A2: Yields can vary significantly based on the reaction conditions and purification methods. However, with optimized protocols, yields can be quite high, often in the range of 90-95%.[1]

Q3: What are the main challenges and side reactions to be aware of during this synthesis?

A3: The primary challenges include incomplete reactions leading to low yields, and the formation of impurities that can complicate purification. A significant side reaction to be mindful of is the potential for N-alkylation of the indazole ring, which can lead to the formation of N-1 and N-2 methyl regioisomers, although this is more of a concern in syntheses involving alkylating agents other than the esterification itself.[2][3] Under harsh acidic conditions, decarboxylation of the starting carboxylic acid can also occur.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot corresponding to the starting material (1H-indazole-3-carboxylic acid) will diminish as a new, less polar spot for the methyl ester product appears.

Q5: What are the best methods for purifying the final product?

A5: The most common and effective purification methods are recrystallization and column chromatography. Recrystallization from a suitable solvent system, such as ethanol (B145695) or ethyl acetate (B1210297)/hexanes, can yield highly pure crystalline product. For removing more persistent impurities, silica (B1680970) gel column chromatography is recommended.[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield
Probable Cause Recommended Solution
Incomplete reaction - Increase reaction time: Fischer esterification is an equilibrium reaction and can be slow. Ensure the reaction is refluxed for a sufficient duration (typically 2-16 hours).[1] - Increase catalyst concentration: A catalytic amount of strong acid is crucial. If the reaction is sluggish, a slight increase in the amount of H₂SO₄ or other catalyst may be beneficial. - Use an excess of methanol: Using methanol as the solvent helps to drive the equilibrium towards the product side according to Le Châtelier's principle.[5]
Loss of product during workup - Incomplete extraction: Ensure thorough extraction of the product from the aqueous phase after quenching the reaction. Use an appropriate organic solvent like ethyl acetate and perform multiple extractions. - Precipitation issues: When neutralizing the reaction mixture, ensure the pH is adjusted carefully to avoid making the product too soluble in the aqueous layer.
Degradation of starting material or product - Avoid excessive heat: While reflux is necessary, excessively high temperatures for prolonged periods can lead to decomposition. Monitor the reaction temperature closely.
Issue 2: Presence of Impurities in the Final Product
Probable Cause Recommended Solution
Unreacted 1H-indazole-3-carboxylic acid - Optimize reaction conditions: As mentioned above, drive the reaction to completion by increasing the reaction time or using an excess of methanol. - Aqueous wash: During the workup, washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) will help to remove the acidic starting material.
Formation of N-methylated byproducts - Use appropriate esterification method: Fischer esterification under acidic conditions primarily leads to O-methylation (ester formation). Avoid using strong bases and methylating agents like methyl iodide if N-methylation is to be avoided.
Residual solvent - Thorough drying: After purification, ensure the product is dried under vacuum to remove any residual solvent, which can appear as an impurity in NMR analysis and affect the melting point.[4]

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid

This protocol is a general method for the synthesis of this compound.

Materials:

  • 1H-indazole-3-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in methanol (typically used as the solvent), add a catalytic amount of concentrated sulfuric acid at room temperature.[1]

  • Stir the resulting solution at reflux temperature for 2-4 hours, monitoring the reaction by TLC.[1]

  • After the reaction is complete, cool the mixture to room temperature and evaporate the methanol under reduced pressure.[1]

  • Treat the residue with ice water and extract the product with ethyl acetate.[1]

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Esterification of 1H-indazole-3-carboxylic Acid

Catalyst Alcohol Temperature Reaction Time Yield Reference
H₂SO₄ (catalytic)MethanolReflux2 hoursHigh (not quantified)[1]
SOCl₂MethanolReflux1.5 hours94%ChemicalBook
POCl₃MethanolRoom Temp.2 hoursQuantitativeDer Pharma Chemica

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve 1H-indazole-3-carboxylic acid in Methanol start->dissolve add_catalyst Add H2SO4 (catalytic) dissolve->add_catalyst reflux Reflux for 2-4h (Monitor by TLC) add_catalyst->reflux workup Aqueous Workup (Extraction & Washes) reflux->workup purify Purification (Recrystallization or Chromatography) workup->purify product This compound purify->product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_workflow start Low Yield or Impure Product check_reaction Was the reaction complete by TLC? start->check_reaction check_workup Was the workup performed correctly? check_reaction->check_workup Yes incomplete_sol Increase reaction time or catalyst amount. Use excess methanol. check_reaction->incomplete_sol No check_purity What is the nature of the impurity? check_workup->check_purity Yes workup_sol Re-extract aqueous layer. Ensure correct pH during washes. check_workup->workup_sol No unreacted_sm Unreacted Starting Material check_purity->unreacted_sm byproduct Side-product Formation check_purity->byproduct unreacted_sm_sol Improve reaction completion. Use basic wash during workup. unreacted_sm->unreacted_sm_sol byproduct_sol Optimize reaction conditions to minimize side reactions. Purify by chromatography. byproduct->byproduct_sol

Caption: A logical flow for troubleshooting common synthesis problems.

Common Side Reactions

side_reactions cluster_side_reactions Potential Side Reactions main_reaction 1H-Indazole-3-carboxylic Acid + Methanol -> this compound decarboxylation Decarboxylation (Harsh Conditions) main_reaction->decarboxylation leads to n_methylation N-Methylation (N1 and N2 isomers) (Incorrect Reagents) main_reaction->n_methylation can lead to

Caption: Common side reactions in the synthesis of this compound.

References

Technical Support Center: Synthesis of Methyl 1H-Indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of methyl 1H-indazole-3-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue: Low Yield and/or Formation of a Mixture of Products During Indazole Ring Synthesis

  • Question: I am attempting to synthesize the 1H-indazole-3-carboxylic acid precursor, but the yield is low and I observe multiple spots on my TLC plate. What could be the cause?

  • Answer: The synthesis of the indazole ring can be sensitive to reaction conditions. Depending on the chosen synthetic route (e.g., from isatin (B1672199), anthranilic acid, or o-toluidine (B26562) derivatives), several side reactions can occur.[1][2]

    • From Isatin: Incomplete ring opening of isatin or side reactions during the subsequent diazotization and reductive cyclization can lead to impurities.[2]

    • From Anthranilic Acid: The diazotization of anthranilic acid requires careful temperature control. An increase in temperature can lead to the formation of unwanted byproducts.[1][3]

    • General Issues: Side reactions such as the formation of dimers and hydrazones can occur, especially at elevated temperatures.[1]

    Troubleshooting Steps:

    • Temperature Control: Ensure strict temperature control, especially during diazotization reactions, keeping the temperature at or below 0 °C.[3]

    • Purity of Starting Materials: Use high-purity starting materials to avoid introducing impurities that can interfere with the reaction.

    • Inert Atmosphere: When using air-sensitive reagents, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

    • Purification: If a mixture of products is obtained, purification by column chromatography or recrystallization may be necessary to isolate the desired 1H-indazole-3-carboxylic acid.

Issue: Poor Regioselectivity during N-Alkylation (Formation of N-1 and N-2 Isomers)

  • Question: During the N-alkylation of my indazole derivative, I am obtaining a mixture of N-1 and N-2 alkylated products which are difficult to separate. How can I improve the regioselectivity?

  • Answer: The formation of a mixture of N-1 and N-2 alkylated regioisomers is the most significant and common side reaction in the functionalization of indazoles.[5] The ratio of these isomers is highly dependent on the reaction conditions. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[6]

    Strategies to Favor N-1 Alkylation:

    • Base and Solvent Choice: The use of sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (B95107) (THF) is highly effective for achieving N-1 selectivity.[6] This combination is thought to proceed through a tight ion pair that directs alkylation to the N-1 position.

    • Steric Hindrance: Bulky substituents at the C3-position of the indazole ring can sterically hinder attack at the N-2 position, thus favoring N-1 alkylation.[6]

    Strategies to Favor N-2 Alkylation:

    • Kinetic Control Conditions: Conditions that favor kinetic control may lead to a higher proportion of the N-2 isomer.[6]

    • Substituent Effects: Electron-withdrawing groups at the C7-position, such as nitro (NO₂) or carboxylate (CO₂Me), have been shown to direct alkylation to the N-2 position with high selectivity.[6]

    The following table summarizes the effect of different reaction conditions on the N-1/N-2 regioselectivity:

SubstrateAlkylating AgentBaseSolventTemperature (°C)N-1 : N-2 Ratio
This compoundn-Pentyl bromideNaHTHF20>99 : 1
This compoundn-Pentyl bromideCs₂CO₃DMF201 : 1.2
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl iodideNaHDMFRT38 : 46 (yield %)
Methyl 5-bromo-1H-indazole-3-carboxylateMethyl tosylateCs₂CO₃Dioxane9098 : 2 (yield %)

Data sourced from BenchChem's technical support documents.

Issue: Decarboxylation of 1H-Indazole-3-carboxylic Acid

  • Question: I am losing my carboxyl group during the reaction. What conditions favor decarboxylation and how can I avoid it?

  • Answer: 1H-Indazole-3-carboxylic acid can undergo decarboxylation under harsh reaction conditions, particularly at high temperatures, leading to the formation of indazole as a byproduct.[5]

    Mitigation Strategies:

    • Mild Reaction Conditions: Employ milder reaction conditions whenever possible. Avoid excessively high temperatures and prolonged reaction times.

    • Protecting Groups: If harsh conditions are unavoidable for other transformations, consider protecting the carboxylic acid group as an ester, which is generally more stable.

Issue: Side Reactions During Esterification

  • Question: I am trying to convert 1H-indazole-3-carboxylic acid to its methyl ester, but the reaction is not clean. What are the potential side reactions?

  • Answer: While esterification is a common transformation, side reactions can still occur.

    • Incomplete Reaction: The reaction may not go to completion, leaving unreacted carboxylic acid.

    • Decomposition: As mentioned, elevated temperatures can lead to decarboxylation.

    • N-Alkylation: If using certain esterification methods, there is a possibility of alkylating the indazole nitrogen if not already substituted.

    Troubleshooting Steps:

    • Choice of Method: A common and effective method is Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) and heating at reflux.[4]

    • Driving Equilibrium: To ensure the reaction goes to completion, it is important to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus or by using a large excess of methanol.

Frequently Asked Questions (FAQs)

Q1: How can I synthesize the starting material, 1H-indazole-3-carboxylic acid?

A1: There are several synthetic routes to 1H-indazole-3-carboxylic acid. A common method involves the ring opening of isatin in an aqueous alkali solution to form an aminophenylglyoxylic acid, followed by diazotization and subsequent reductive cyclization.[2] Another approach starts from anthranilic acid, which is diazotized and then undergoes further reactions to form the indazole ring.[1][3]

Q2: What is a reliable method for the esterification of 1H-indazole-3-carboxylic acid to this compound?

A2: A widely used and effective method is Fischer esterification. This involves refluxing a solution of 1H-indazole-3-carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid.[4][7]

Q3: How can I distinguish between the N-1 and N-2 alkylated regioisomers?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between N-1 and N-2 isomers. Specifically, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify correlations between the protons of the N-alkyl group and the carbons of the indazole ring, allowing for unambiguous assignment of the substitution position.

Q4: Can the ester group of this compound be easily hydrolyzed?

A4: Yes, the methyl ester can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions.[8] This is a common reaction and can be a side reaction if the molecule is exposed to these conditions during subsequent synthetic steps.

Experimental Protocols

Protocol 1: Synthesis of this compound from 1H-Indazole-3-carboxylic Acid (Fischer Esterification)

  • Materials:

    • 1H-Indazole-3-carboxylic acid

    • Methanol (MeOH)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (B1210297) (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Procedure:

    • To a solution of 1H-indazole-3-carboxylic acid (1.0 eq.) in methanol, add a catalytic amount of concentrated sulfuric acid at room temperature.[4]

    • Stir the resulting solution at reflux temperature for 2-5 hours, monitoring the reaction progress by TLC.[4][7]

    • After cooling to room temperature, reduce the volume of methanol under vacuum.[4]

    • Treat the residue with ice water and neutralize with a saturated aqueous solution of sodium bicarbonate.[4][7]

    • Extract the product with ethyl acetate.[4]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[4]

Protocol 2: N-1 Selective Alkylation of this compound

  • Materials:

    • This compound

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Alkyl halide (e.g., n-pentyl bromide)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Procedure:

    • To a stirred suspension of NaH (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add a solution of this compound (1.0 eq.) in anhydrous THF.

    • Stir the mixture at room temperature for 30 minutes.[6]

    • Cool the mixture back to 0 °C and add the alkylating agent (1.2 eq.) dropwise.[6]

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[6]

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain the N-1 alkylated product. Further purification may be required.

Visualizations

G Regioselective N-Alkylation of Indazole cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products Indazole 1H-Indazole Derivative NaH_THF NaH / THF (Thermodynamic Control) Indazole->NaH_THF + R-X Cs2CO3_DMF Cs2CO3 / DMF (Kinetic/Thermodynamic Mix) Indazole->Cs2CO3_DMF + R-X N1_Product N-1 Alkylated Indazole (Major Product) NaH_THF->N1_Product Highly Selective Cs2CO3_DMF->N1_Product N2_Product N-2 Alkylated Indazole (Side Product) Cs2CO3_DMF->N2_Product Significant Formation

Caption: Competing pathways in the N-alkylation of indazoles.

G Troubleshooting Workflow for Low N-1/N-2 Selectivity Start Start: Low N-1/N-2 Selectivity Check_Substituent Is the C3-substituent bulky? Start->Check_Substituent Check_Base_Solvent Review Base/Solvent System Check_Substituent->Check_Base_Solvent No Bulky_Favors_N1 Bulky groups favor N-1. If not bulky, proceed to check base/solvent. Check_Substituent->Bulky_Favors_N1 Yes Use_NaH_THF Action: Use NaH in THF for N-1 selectivity Check_Base_Solvent->Use_NaH_THF Targeting N-1 Consider_C7_EWG Consider adding a C7 electron-withdrawing group for N-2 selectivity Check_Base_Solvent->Consider_C7_EWG Targeting N-2 End End: Optimized Selectivity Use_NaH_THF->End Consider_C7_EWG->End Bulky_Favors_N1->Check_Base_Solvent

Caption: A logical workflow for optimizing N-alkylation regioselectivity.

References

Technical Support Center: Troubleshooting the N-Alkylation of Methyl 1H-Indazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the N-alkylation of methyl 1H-indazole-3-carboxylate. Below you will find troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may arise during this synthetic transformation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-alkylation reaction of this compound is resulting in a very low yield or no product at all. What are the potential causes and how can I resolve this?

A1: Low or no yield in this reaction can stem from several factors, ranging from the quality of reagents to suboptimal reaction conditions. Here’s a breakdown of potential causes and their solutions:

  • Inactive Base: The base is crucial for deprotonating the indazole nitrogen, making it nucleophilic. If the base is old, has been improperly stored, or is of low quality, it may be inactive.

    • Solution: Use a fresh batch of the base. For hygroscopic bases like sodium hydride (NaH), ensure it has been stored under an inert atmosphere and handled properly to avoid exposure to moisture.

  • Poor Quality of Solvent or Reagents: The presence of moisture or impurities in the solvent or alkylating agent can quench the base or react with the starting materials, leading to side reactions and reduced yield.

    • Solution: Use anhydrous solvents. If you are using a solvent like THF or DMF, ensure it is freshly distilled or obtained from a sealed bottle. Similarly, use a pure alkylating agent.

  • Inappropriate Base/Solvent Combination: The choice of base and solvent is critical and can significantly impact the reaction's success.

    • Solution: For selective N1-alkylation, a common and effective system is sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF).[1][2][3][4] This combination is known to favor the formation of the N1-alkylated product.[1][2][3][4]

  • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. For instance, some protocols recommend stirring the reaction for 16-24 hours at room temperature.[1]

Q2: My reaction is producing a mixture of N1 and N2 alkylated isomers, and I want to selectively obtain the N1 product. How can I improve the regioselectivity?

A2: Achieving high regioselectivity is a common challenge in the N-alkylation of indazoles due to the presence of two nucleophilic nitrogen atoms.[1][5] The ratio of N1 to N2 isomers is highly dependent on the reaction conditions.[1][5]

  • Choice of Base and Solvent: This is one of the most critical factors influencing regioselectivity.

    • For N1-selectivity: The use of sodium hydride (NaH) in a non-polar, aprotic solvent like THF is highly recommended.[1][4] This is thought to be due to the formation of a sodium-chelated intermediate with the C3-carboxylate group, which sterically hinders the N2 position.[1] Another highly effective system for selective N1-alkylation is using cesium carbonate (Cs2CO3) in dioxane.[1][6]

    • Conditions that lead to mixtures: Using potassium carbonate (K2CO3) in a polar aprotic solvent like N,N-dimethylformamide (DMF) often results in a mixture of N1 and N2 isomers.[1][7]

  • Nature of the Alkylating Agent: While the base and solvent have a more pronounced effect, the electrophile can also influence the outcome.

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable.[2][4][7][8] Conditions that allow for equilibration can favor the more stable N1-substituted product.[2][9][10][11]

Q3: I am trying to synthesize the N2-alkylated product, but my reaction predominantly yields the N1 isomer. What conditions favor N2-alkylation?

A3: While N1-alkylation is often thermodynamically favored, certain conditions can promote the formation of the N2 isomer.

  • Mitsunobu Reaction: The Mitsunobu reaction, using an alcohol, triphenylphosphine (B44618) (PPh3), and a dialkyl azodicarboxylate like DEAD or DIAD, has been shown to favor the formation of the N2-alkylated product for this compound.[1][9][10][12]

  • Steric Hindrance at C7: Substituents at the C7 position of the indazole ring can sterically block the N1 position, thereby directing alkylation to the N2 position.[3][4][12]

  • Acidic Conditions: In some cases, acidic conditions can promote N2-alkylation.[4]

Data Presentation: Influence of Reaction Conditions on Regioselectivity

The following table summarizes the impact of different base and solvent systems on the N-alkylation of indazole derivatives, providing a quick reference for selecting the appropriate conditions for your desired outcome.

BaseSolventPredominant IsomerNotes
Sodium Hydride (NaH)THFN1This system is highly effective for selective N1-alkylation, likely due to the formation of a sodium-chelated intermediate that sterically hinders the N2 position.[1][4]
Cesium Carbonate (Cs2CO3)DioxaneN1Also a highly effective system for selective N1-alkylation.[1][6]
Potassium Carbonate (K2CO3)DMFMixture of N1 & N2This combination often leads to poor regioselectivity and the formation of a mixture of isomers.[1][7]

Experimental Protocols

Below are detailed experimental protocols for achieving selective N1 and N2-alkylation of this compound.

Protocol 1: Selective N1-Alkylation using NaH/THF

This protocol is optimized for high N1-regioselectivity.[1]

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise to the stirred solution.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction for completion by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel to yield the pure N1-alkylated product.[1]

Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction

This protocol favors the formation of the N2-alkylated product.[1][9][10]

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh3, 1.5 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction for completion by TLC or LC-MS.

  • Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue can be purified directly by flash column chromatography on silica gel to separate the N1 and N2 isomers.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor yield in the N-alkylation of this compound.

TroubleshootingWorkflow start Start: Poor Yield check_reagents Check Reagents & Solvents start->check_reagents check_conditions Review Reaction Conditions start->check_conditions inactive_base Inactive Base? check_reagents->inactive_base wet_solvent Wet Solvent/Reagents? check_reagents->wet_solvent wrong_conditions Suboptimal Conditions? check_conditions->wrong_conditions use_fresh_base Solution: Use Fresh Base inactive_base->use_fresh_base Yes monitor_reaction Monitor Reaction (TLC/LCMS) inactive_base->monitor_reaction No use_anhydrous Solution: Use Anhydrous Solvents wet_solvent->use_anhydrous Yes wet_solvent->monitor_reaction No optimize_conditions Solution: Optimize Conditions (Base, Solvent, Temp.) wrong_conditions->optimize_conditions Yes wrong_conditions->monitor_reaction No use_fresh_base->monitor_reaction use_anhydrous->monitor_reaction optimize_conditions->monitor_reaction incomplete_reaction Incomplete Reaction? monitor_reaction->incomplete_reaction extend_time_temp Solution: Increase Time/Temp. incomplete_reaction->extend_time_temp Yes end_success Successful Alkylation incomplete_reaction->end_success No extend_time_temp->monitor_reaction

Caption: Troubleshooting workflow for poor yield in N-alkylation.

References

Technical Support Center: Regioselective Indazole Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the regioselective N-alkylation of indazoles.

Troubleshooting Guide

This guide addresses common issues encountered during the N-alkylation of indazoles and offers potential solutions to improve regioselectivity.

ProblemPotential Cause(s)Suggested Solution(s)
Poor N1/N2 Regioselectivity (Mixture of Isomers) Reaction conditions (base, solvent, temperature) are not optimal for directing the alkylation to a single nitrogen.- For N1-selectivity: Use sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (B95107) (THF). This combination often favors the formation of the N1-alkylated product.[1] - For N2-selectivity: Explore Mitsunobu conditions or the use of trifluoromethanesulfonic acid (TfOH) with diazo compounds, which have been shown to favor N2-alkylation.[1][2] - The choice of cation can be critical; for instance, cesium carbonate (Cs₂CO₃) has been used to achieve N1-selectivity.[1][3]
Unexpected Regioselectivity Steric or electronic effects of the substituents on the indazole ring are influencing the reaction outcome.- Electron-withdrawing groups at the C7 position (e.g., NO₂, CO₂Me) can strongly direct alkylation to the N2 position.[1][4] - Bulky substituents at the C3 position can favor N1-alkylation.[1][4] - Consider the possibility of chelation control if your indazole has a coordinating group (e.g., ester) at the C3 or C7 position, which can direct the alkylation.[1][5]
Low Reaction Yield Incomplete reaction or side product formation.- Ensure anhydrous conditions, especially when using reactive bases like NaH.[1] - Optimize the reaction temperature. Some reactions may require heating to go to completion.[1] - The choice of alkylating agent can affect the yield. Primary alkyl halides and tosylates are often effective.[1]
Difficulty in Separating N1 and N2 Isomers The isomers have very similar physical properties.- While not a direct solution to improving regioselectivity, if a mixture is unavoidable, careful optimization of chromatographic conditions (e.g., column stationary phase, eluent system) is necessary.[1] - Consider derivatization of the mixture to facilitate separation, followed by removal of the directing group if possible.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the regioselectivity of indazole N-alkylation?

A1: The regioselectivity of indazole N-alkylation is primarily influenced by a combination of factors:

  • Reaction Conditions: The choice of base and solvent is critical. For example, NaH in THF generally favors N1-alkylation, while conditions like the Mitsunobu reaction or TfOH with diazo compounds tend to favor N2-alkylation.[1][4]

  • Indazole Substituents: The electronic and steric nature of substituents on the indazole ring plays a significant role. Electron-withdrawing groups, particularly at the C7 position, can direct alkylation to the N2 position.[1][4]

  • Alkylating Agent: The nature and reactivity of the alkylating agent can also impact the N1/N2 ratio.[1]

  • Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomer, while N2-products can be favored under kinetically controlled conditions.[4][6]

Q2: How can I favor N1-alkylation?

A2: To favor N1-alkylation, conditions that promote thermodynamic control are generally preferred. The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a widely adopted and effective method for achieving high N1-selectivity.[1][4][7] The formation of a tight ion pair between the indazole anion and the sodium cation is believed to direct the alkylation to the N1 position.[1] Additionally, cesium carbonate (Cs₂CO₃) in dioxane has been shown to be highly effective for selective N1-alkylation.[3]

Q3: How can I favor N2-alkylation?

A3: Achieving N2-selectivity often requires conditions that favor kinetic control. The Mitsunobu reaction, using an alcohol, triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate (e.g., DEAD or DIAD), is a common method that often shows a preference for the N2-isomer.[7][8][9][10] A highly selective method for N2-alkylation involves the use of triflic acid (TfOH) as a catalyst with diazo compounds as the alkylating agent.[2] Furthermore, indazoles with electron-withdrawing substituents at the C7 position have been observed to undergo highly regioselective N2-alkylation.[1][7][9][11]

Data on Regioselectivity of Indazole Alkylation

The following tables summarize the reported regioselectivity for the N-alkylation of various indazoles under different reaction conditions.

Table 1: Conditions Favoring N1-Alkylation

Indazole SubstrateAlkylating AgentBase / SolventTemp (°C)N1:N2 RatioYield (%)
3-COMe-1H-indazolen-pentyl bromideNaH / THFRT to 50>99:189
3-tert-butyl-1H-indazolen-pentyl bromideNaH / THFRT to 50>99:191
5-bromo-3-CO₂Me-1H-indazoleEthyl TosylateCs₂CO₃ / DMF90>99:1>90
1H-indazole-3-carbonitrileIsobutyl BromideNaH / THF50>95:585
Methyl 5-bromo-1H-indazole-3-carboxylateVarious Alkyl TosylatesCs₂CO₃ / Dioxane90>90% N1>90

Table 2: Conditions Favoring N2-Alkylation or Mixed Isomers

Indazole SubstrateAlkylating AgentReagents / SolventTemp (°C)N1:N2 RatioYield (%)
1H-indazolen-pentanolPPh₃, DIAD / THF0 to RT1:2.578 (combined)
Various IndazolesDiazo CompoundsTfOH / DCERTup to 0:100Good to Excellent
1H-indazoleAlkyl HalideK₂CO₃ / DMFRT or heatMixtureVariable
Methyl 5-bromo-1H-indazole-3-carboxylateMethyl IodideK₂CO₃ / DMFRT1.1 : 184 (combined)

Experimental Protocols

Protocol 1: Selective N1-Alkylation using NaH/THF

This protocol is optimized for achieving high regioselectivity for the N1 position.[1][8]

  • Preparation: To a solution of the substituted 1H-indazole (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C.

  • Deprotonation: Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 mmol) dropwise to the mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the N1-alkylated indazole.

Protocol 2: Selective N2-Alkylation using TfOH and Diazo Compounds

This method provides excellent selectivity for the N2-position.[1][2][8]

  • Preparation: To a solution of the 1H-indazole (0.2 mmol) and the diazo compound (0.3 mmol) in 1,2-dichloroethane (B1671644) (DCE, 2.0 mL) in a sealed tube, add trifluoromethanesulfonic acid (TfOH, 0.04 mmol).

  • Reaction: The reaction mixture is stirred at 50 °C for the time indicated by reaction monitoring (e.g., TLC or LC-MS).

  • Workup: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • Purification: The residue is purified by preparative thin-layer chromatography (PTLC) or column chromatography to yield the pure N2-alkylated indazole.

Protocol 3: N-Alkylation under Mitsunobu Conditions

This protocol often favors the N2-isomer.[8]

  • Preparation: Dissolve the 1H-indazole (1.0 equiv), the alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Purification: Remove the solvent under reduced pressure and purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers.

Visual Guides

G cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_products Products Indazole Indazole Substrate Reaction Alkylation Reaction Indazole->Reaction Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->Reaction Base Base Selection (e.g., NaH, K2CO3, Cs2CO3) Base->Reaction Solvent Solvent Choice (e.g., THF, DMF) Solvent->Reaction Temperature Temperature & Time Temperature->Reaction Workup Workup & Purification (Chromatography) Reaction->Workup N1_Product N1-Alkylated Indazole Workup->N1_Product N2_Product N2-Alkylated Indazole Workup->N2_Product

Caption: General experimental workflow for the N-alkylation of indazoles.[8]

G cluster_factors Influencing Factors cluster_outcome Regiochemical Outcome Indazole Indazole Substrate Base_Solvent Base & Solvent System (e.g., NaH/THF vs K2CO3/DMF) Substituents Substituent Effects (Steric & Electronic) Control Thermodynamic vs. Kinetic Control Alkylating_Agent Nature of Alkylating Agent N1_Selectivity N1-Selectivity (Thermodynamically Favored) Base_Solvent->N1_Selectivity e.g., NaH/THF N2_Selectivity N2-Selectivity (Kinetically Favored) Base_Solvent->N2_Selectivity e.g., Mitsunobu Substituents->N1_Selectivity Bulky C3 group Substituents->N2_Selectivity EWG at C7 Control->N1_Selectivity Equilibration Control->N2_Selectivity Low Temp Alkylating_Agent->N1_Selectivity Alkylating_Agent->N2_Selectivity

References

purification challenges with methyl 1H-indazole-3-carboxylate and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of methyl 1H-indazole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for the purification of this compound are column chromatography and recrystallization. The choice between these methods often depends on the impurity profile and the desired final purity of the compound. Acid-base extraction can also be employed to remove neutral or basic impurities from the acidic product.

Q2: What are the likely impurities I might encounter in my crude this compound?

A2: Common impurities can include unreacted starting materials such as 1H-indazole-3-carboxylic acid, residual reagents from the esterification reaction (e.g., thionyl chloride, sulfuric acid), and byproducts from the synthesis. If the starting carboxylic acid was impure, related indazole derivatives could also be present.

Q3: My purified this compound has a broad melting point range. What could be the issue?

A3: A broad melting point range is a strong indicator of impurities. The presence of residual solvents or unreacted starting materials can depress and broaden the melting point. Further purification by recrystallization or column chromatography is recommended to obtain a sharp melting point.

Q4: How can I assess the purity of my this compound?

A4: The purity of your compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for a quantitative analysis of purity.[1] Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify organic impurities, while Mass Spectrometry (MS) confirms the molecular weight.[2]

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Oily precipitate forms instead of crystals upon cooling. The compound is "oiling out," which can happen if the solution is supersaturated, the cooling rate is too fast, or certain impurities are present.Re-heat and Add Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease saturation.Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
Low recovery of the purified compound. The chosen solvent is too effective at dissolving the compound even at low temperatures, or too much solvent was used.Solvent Selection: Test a range of solvents to find one that dissolves the compound well at high temperatures but poorly at low temperatures. Toluene has been used successfully for the ethyl ester analog.[3]Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.Thorough Cooling: Ensure the solution is completely cooled to maximize precipitation.
No crystal formation upon cooling. The solution is not supersaturated, either because too much solvent was used or the initial material had very low purity.Evaporate Solvent: Gently evaporate some of the solvent to increase the concentration of the compound.Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure compound.
Product purity is still low after recrystallization. The impurities have similar solubility to the product in the chosen solvent. Co-crystallization may be occurring.Change Solvent: Experiment with a different recrystallization solvent or a mixture of solvents.Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired purity.Alternative Purification: Consider using column chromatography for more challenging separations.
Column Chromatography
Problem Possible Cause Solution
Poor separation of the desired compound from impurities. The solvent system (eluent) does not have the optimal polarity to resolve the mixture.TLC Analysis: Before running the column, perform a thorough TLC analysis with different solvent systems to find an eluent that provides good separation. Aim for an Rf value of 0.2-0.4 for the desired compound.[2]Solvent Gradient: Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity. A mixture of ethyl acetate (B1210297) and petroleum ether (or hexanes) is a common starting point.[4]Stationary Phase: While silica (B1680970) gel is common, alumina (B75360) can also be effective for indazole derivatives.[2]
The compound is not eluting from the column. The eluent is too non-polar, causing the compound to remain strongly adsorbed to the stationary phase.Increase Eluent Polarity: Gradually increase the polarity of your solvent system. For a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[2]
The compound is eluting too quickly with impurities. The eluent is too polar.Decrease Eluent Polarity: Reduce the percentage of the more polar solvent in your eluent system.

Data Presentation

Table 1: Summary of Purification Methods for this compound and Analogs

Compound Purification Method Conditions Yield/Purity Reference
Ethyl 1H-indazole-3-carboxylateColumn ChromatographySilica gel, Eluent: 3:1 hexanes/EtOAc followed by 1:3 hexanes/EtOAc82% yield[3]
Ethyl 1H-indazole-3-carboxylateRecrystallizationSolvent: TolueneAnalytically pure white solid from an off-white solid[3]
1-Methyl-1H-indazole-3-carboxylic acidSlurry/RecrystallizationSolvent: 3:7 Methanol/Water85.6% recovery, 99.70% purity by HPLC[1]
1H-indazole-3-carboxylic acid derivativesColumn ChromatographyEluent: 1:1 to 1:100 Ethyl acetate/Petroleum etherNot specified[4]
1H-indazole-3-carboxamide derivativesColumn ChromatographyEluent: 0-5% Methanol in Chloroform (gradient)Not specified
This compoundExtraction & ConcentrationNeutralized with saturated NaHCO3, extracted with ethyl acetate94% yield (crude solid)[5]

Experimental Protocols

Protocol 1: Purification by Column Chromatography (Adapted for Methyl Ester)

This protocol is adapted from a procedure for the purification of the closely related ethyl ester.[3]

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of approximately 0.2-0.4 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the less polar solvent (hexanes). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the eluent mixture. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the determined solvent system. If separation is poor, a gradient elution can be employed, starting with a low polarity mixture (e.g., 9:1 hexanes/ethyl acetate) and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or a mixture like methanol/water) at room and elevated temperatures.[4] An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

Purification_Workflow General Purification Workflow for this compound crude_product Crude Product assess_purity Assess Purity (TLC, HPLC) crude_product->assess_purity recrystallization Recrystallization assess_purity->recrystallization Purity Unacceptable (Crystalline Solid) column_chromatography Column Chromatography assess_purity->column_chromatography Purity Unacceptable (Oily/Complex Mixture) pure_product Pure Product assess_purity->pure_product Purity Acceptable further_purification Further Purification Needed recrystallization->further_purification column_chromatography->further_purification further_purification->column_chromatography Purity Still Unacceptable further_purification->pure_product Purity Acceptable

Caption: A typical purification workflow for this compound.

Troubleshooting_Logic Troubleshooting Logic for Purification Issues start Purification Problem issue What is the issue? start->issue oiling_out Oiling Out issue->oiling_out Recrystallization low_recovery Low Recovery issue->low_recovery Recrystallization no_crystals No Crystals issue->no_crystals Recrystallization poor_sep Poor Separation issue->poor_sep Column Chromatography no_elution No Elution issue->no_elution Column Chromatography solution_oiling Re-heat, Add Solvent, Cool Slowly oiling_out->solution_oiling solution_recovery Minimize Solvent, Change Solvent, Cool Thoroughly low_recovery->solution_recovery solution_crystals Concentrate Solution, Scratch Flask, Add Seed Crystal no_crystals->solution_crystals solution_sep Optimize Eluent via TLC, Use Gradient Elution poor_sep->solution_sep solution_elution Increase Eluent Polarity no_elution->solution_elution

References

Technical Support Center: Analysis of Methyl 1H-Indazole-3-carboxylate by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are identifying impurities in methyl 1H-indazole-3-carboxylate using Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting and FAQs

Q1: My ¹H NMR spectrum shows more than the expected number of aromatic signals. What could be the cause?

A1: The presence of additional aromatic signals in the ¹H NMR spectrum of this compound can be attributed to several factors:

  • Unreacted Starting Material: Residual indazole-3-carboxylic acid is a common impurity. This will typically show a broad singlet for the carboxylic acid proton (often >10 ppm) and aromatic signals that are slightly different from the ester product.

  • Presence of Regioisomers: During synthesis, particularly in alkylation reactions, the formation of the 2H-indazole tautomer (methyl 2H-indazole-3-carboxylate) can occur.[1] This isomer will have a distinct set of aromatic and methyl ester signals.

  • N-Alkylation Byproducts: If a methylating agent was used during the synthesis, N-methylation of the indazole ring can occur, leading to the formation of methyl 1-methyl-1H-indazole-3-carboxylate and methyl 2-methyl-2H-indazole-3-carboxylate. Each of these will have its own unique set of NMR signals.

  • Residual Solvents: Aromatic solvents such as toluene (B28343) or pyridine, if used during the synthesis or workup, can remain in the final product and show characteristic signals in the aromatic region of the spectrum.

Q2: I am observing unexpected singlets around 3-4 ppm in my ¹H NMR spectrum. What could they be?

A2: Unexpected singlets in this region often correspond to:

  • Methyl Ester of the 2H-Isomer: The methyl ester singlet of the 2H-indazole tautomer will appear at a different chemical shift than the desired 1H-isomer.

  • N-Methyl Impurities: The N-methyl group of N-methylated byproducts will appear as a singlet in this region. For instance, the N-methyl group of methyl 1-methyl-1H-indazole-3-carboxylate is observed around 4.17 ppm.

  • Residual Methanol (B129727): If methanol was used as a reagent or solvent for esterification, a residual peak may be observed around 3.31 ppm (in DMSO-d6) or 3.49 ppm (in CDCl₃).[2]

  • Other Solvents: Other common laboratory solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) have methyl signals in this region.

Q3: Why is the integration of my methyl ester peak not equivalent to three protons relative to the aromatic signals?

A3: This discrepancy in integration can indicate:

  • Presence of Impurities: If an impurity containing aromatic protons but no methyl ester group (e.g., indazole-3-carboxylic acid) is present, the relative integration of the aromatic region will be higher than expected.

  • Overlapping Signals: The methyl ester peak may be overlapping with another signal, leading to an inaccurate integration.

  • Incomplete Relaxation: In ¹³C NMR, and sometimes in ¹H NMR if acquisition parameters are not optimized, signals may not have fully relaxed between pulses, leading to inaccurate integrations.

Q4: I see a broad peak in my spectrum that I cannot assign. What could it be?

A4: Broad peaks in an ¹H NMR spectrum are often due to:

  • N-H Proton: The N-H proton of the indazole ring is often broad and its chemical shift can be concentration-dependent. In DMSO-d6, this peak for this compound appears around 13.91 ppm.[3]

  • Carboxylic Acid Proton: The O-H proton of unreacted indazole-3-carboxylic acid is a broad singlet, typically observed at a high chemical shift (>10 ppm).

  • Water: Residual water in the NMR solvent or the sample will appear as a broad singlet. Its chemical shift is highly dependent on the solvent and temperature.

Quantitative Data Summary

The following table summarizes the approximate ¹H and ¹³C NMR chemical shifts for this compound and its potential impurities in DMSO-d6. Chemical shifts can vary slightly based on concentration and the specific NMR instrument used.

Compound¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
This compound ~13.91 (s, 1H, NH), 8.06 (d, 1H), 7.65 (d, 1H), 7.44 (t, 1H), 7.30 (t, 1H), 3.92 (s, 3H, OCH₃)[3]~162.3, 140.9, 135.2, 126.6, 122.8, 122.2, 121.0, 111.1, 60.3
Indazole-3-carboxylic acid >10 (br s, 1H, COOH), ~8.1 (d, 1H), ~7.7 (d, 1H), ~7.5 (t, 1H), ~7.3 (t, 1H)~163.5, 141.2, 135.8, 127.0, 123.2, 122.5, 121.3, 111.5
Methyl 2H-indazole-3-carboxylate ~8.3 (d, 1H), ~7.8 (d, 1H), ~7.5 (t, 1H), ~7.2 (t, 1H), ~4.0 (s, 3H, OCH₃)Data not readily available in literature.
Methyl 1-methyl-1H-indazole-3-carboxylate ~8.19 (d, 1H), ~7.82 (d, 1H), ~7.65 (dd, 1H), 4.17 (s, 3H, NCH₃), 3.92 (s, 3H, OCH₃)Data for a bromo-substituted analog suggests N-CH₃ around 37 ppm.
Methanol ~3.31 (q, in DMSO-d6)[2]~49.9 (in DMSO-d6)
Toluene ~7.2-7.4 (m, 5H), ~2.3 (s, 3H)~138, 129, 128, 125, 21

Experimental Protocol

Sample Preparation for NMR Analysis

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated NMR solvent (e.g., DMSO-d6 or CDCl₃) to the vial.

  • Dissolution: Gently vortex or sonicate the sample until it is fully dissolved.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer. Standard acquisition parameters are typically sufficient, but optimization may be required for detecting low-level impurities. It is recommended to also run a DEPT-135 experiment to aid in the assignment of carbon signals.

Workflow for Impurity Identification

impurity_identification_workflow Workflow for Impurity Identification in this compound by NMR start Acquire 1H and 13C NMR Spectra check_signals Are there unexpected signals? start->check_signals compare_known Compare signals to known impurity data (Table 1) check_signals->compare_known Yes no_unexpected Sample is likely pure check_signals->no_unexpected No identify_impurity Identify impurity (e.g., starting material, regioisomer, solvent) compare_known->identify_impurity further_analysis Perform 2D NMR (COSY, HSQC, HMBC) for structural elucidation of unknown impurity compare_known->further_analysis Unknown signals remain end Conclusion identify_impurity->end no_unexpected->end further_analysis->identify_impurity

Caption: A logical workflow for identifying impurities in this compound using NMR spectroscopy.

References

Indazole Synthesis Technical Support Center: A Guide to Preventing N-1 and N-2 Isomer Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Indazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting for the regioselective synthesis of indazoles, a critical scaffold in medicinal chemistry. Annular tautomerism in the indazole ring often leads to the formation of N-1 and N-2 substituted isomers, posing significant synthetic and purification challenges.[1][2][3] This guide offers solutions to control and prevent the formation of these unwanted isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that determine N-1 versus N-2 selectivity during the alkylation of indazoles?

The regiochemical outcome of indazole N-alkylation is governed by a delicate interplay of several factors:

  • Steric and Electronic Effects of Substituents: The nature and position of substituents on the indazole ring have a profound impact.[2][4] Bulky groups at the C-3 position tend to favor N-1 alkylation due to steric hindrance around the N-2 position.[2][4] Conversely, electron-withdrawing groups (e.g., NO₂ or CO₂Me) at the C-7 position can strongly direct alkylation to the N-2 position.[2][4][5]

  • Reaction Conditions (Base and Solvent): The choice of base and solvent is critical.[4][6][7] For instance, the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) is a well-established method for achieving high N-1 selectivity.[2][4][5][8]

  • Nature of the Electrophile: The alkylating or acylating agent itself can influence the regiochemical outcome.[2][9]

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][3][4][5][6][7][9] Consequently, N-1 substituted products are often the thermodynamically favored isomer, while N-2 products can be the result of kinetically controlled reactions.[2][3][4][10][11]

Q2: Which synthetic routes are recommended for selectively obtaining 2H-indazoles (N-2 substituted)?

While direct alkylation can be tuned to favor the N-2 isomer, certain synthetic strategies are inherently designed to produce 2H-indazoles. Prominent methods include:

  • The Davis-Beirut Reaction: This reaction provides an efficient synthesis of 2H-indazoles from o-nitrobenzaldehydes and primary amines under either acidic or basic conditions.[12][13] It is a powerful tool for accessing a variety of 2H-indazole derivatives.[14][15]

  • The Cadogan Cyclization: This classical reductive cyclization of o-nitroaromatic compounds, often using phosphine (B1218219) reagents, is a robust method for synthesizing 2H-indazoles.[16][17] Milder, one-pot variations of this reaction have been developed to improve its practicality.[18]

  • Substituent-Directed Synthesis: As mentioned, introducing an electron-withdrawing group at the C-7 position can be a powerful strategy to direct alkylation specifically to the N-2 position.[4]

  • Gallium/Aluminum-Mediated Alkylation: A procedure involving the direct alkylation of indazoles with various allyl and benzyl (B1604629) bromides, as well as α-bromocarbonyl compounds, mediated by Ga/Al or Al, has been developed for the regioselective, high-yielding synthesis of 2H-indazoles.[19][20]

Troubleshooting Guides

Problem: My N-alkylation reaction is yielding an inseparable mixture of N-1 and N-2 isomers with poor selectivity.

Solution: To enhance the selectivity towards the desired isomer, consider the following adjustments to your protocol:

  • For N-1 Selectivity (Thermodynamic Control):

    • Base/Solvent System: Employ a strong, non-nucleophilic base in a non-polar, aprotic solvent. The combination of Sodium Hydride (NaH) in Tetrahydrofuran (THF) is highly recommended and has been shown to provide excellent N-1 regioselectivity (>99% in some cases).[2][5][8]

    • Temperature and Reaction Time: Allowing the reaction to reach thermodynamic equilibrium can favor the more stable N-1 isomer. This may involve longer reaction times or gentle heating.[5][6][10]

  • For N-2 Selectivity (Kinetic Control):

    • Substrate Modification: If synthetically feasible, introduce an electron-withdrawing group at the C-7 position of the indazole ring. This has been demonstrated to strongly direct alkylation to the N-2 position.[4][5]

    • Alternative Alkylation Conditions: Explore different base and solvent combinations. For instance, Mitsunobu conditions have shown a preference for the formation of the N-2 regioisomer.[5][6][7] Additionally, reactions under acidic conditions can also promote N-2 alkylation.[2]

Data Presentation: Regioselectivity in Indazole Alkylation

The following table summarizes the influence of various reaction conditions on the N-1/N-2 isomer ratio in the alkylation of indazoles.

Indazole SubstituentAlkylating AgentBase / Solvent / ConditionsN-1 : N-2 RatioReference
Unsubstitutedn-Pentyl bromideCs₂CO₃ / DMF / rtPartial preference for N-1[7]
Unsubstitutedn-Pentyl alcoholDEAD, PPh₃ / THF / 0 °C to rt1 : 2.5[5][6][7]
3-CarboxymethylAlkyl bromideNaH / THF>99 : 1[5][8]
3-tert-ButylAlkyl bromideNaH / THF>99 : 1[5][8]
3-COMeAlkyl bromideNaH / THF>99 : 1[5][8]
3-CarboxamideAlkyl bromideNaH / THF>99 : 1[5][8]
7-NO₂Alkyl bromideNaH / THF4 : 96[5]
7-CO₂MeAlkyl bromideNaH / THF4 : 96[5]
4-Nitro1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseSilyl Hilbert-Johnson / 5 hN-2 favored (kinetic)[10]
4-Nitro1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseSilyl Hilbert-Johnson / 48 hN-1 favored (thermodynamic)[10]

Experimental Protocols

Protocol 1: N-1 Selective Alkylation of Indazole using NaH/THF

This protocol is optimized for achieving high regioselectivity for the N-1 position.

  • Preparation: To a solution of the substituted 1H-indazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Stir the resulting suspension at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-1 alkylated indazole.

Protocol 2: Regioselective Synthesis of 2H-Indazoles via the Davis-Beirut Reaction

This protocol provides a general method for the synthesis of 2H-indazoles.

  • Starting Material Preparation: Synthesize the required o-nitrobenzylamine derivative from the corresponding o-nitrobenzaldehyde and primary amine.

  • Reaction Setup: Dissolve the N-substituted o-nitrobenzylamine in a suitable solvent such as an alcohol (e.g., ethanol).

  • Base Addition: Add a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to the solution.

  • Cyclization: Heat the reaction mixture. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with an appropriate acid.

  • Extraction: Extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry over an anhydrous salt, and concentrate. The crude 2H-indazole can then be purified by column chromatography.

Visualizations

logical_workflow cluster_n1 N-1 Selective Strategy cluster_n2 N-2 Selective Strategy start Start: Low N-1 / N-2 Selectivity decision1 Is N-1 Isomer the Target? start->decision1 process1 Use NaH in THF decision1->process1 Yes decision3 Is C-7 substituent electron-withdrawing? decision1->decision3 No decision2 Is C-3 substituent bulky? process1->decision2 outcome1 High N-1 Selectivity Expected decision2->outcome1 Yes decision2->outcome1 No (Still generally favored) note1 Steric hindrance favors N-1 outcome1->note1 process2 Use NaH in THF decision3->process2 Yes process3 Consider Davis-Beirut or Cadogan Synthesis decision3->process3 No outcome2 High N-2 Selectivity Expected process2->outcome2 note2 Electronic effect directs to N-2 outcome2->note2 outcome3 Direct Synthesis of 2H-Indazole process3->outcome3

Caption: Decision workflow for achieving regioselective indazole synthesis.

experimental_workflow cluster_protocol1 Protocol 1: N-1 Selective Alkylation cluster_protocol2 Protocol 2: 2H-Indazole Synthesis (Davis-Beirut) p1_start Substituted 1H-Indazole in THF p1_step1 Add NaH at 0°C p1_start->p1_step1 p1_step2 Stir at RT for 30 min (Deprotonation) p1_step1->p1_step2 p1_step3 Add Alkylating Agent at 0°C p1_step2->p1_step3 p1_step4 Stir at RT until completion p1_step3->p1_step4 p1_step5 Aqueous Work-up and Extraction p1_step4->p1_step5 p1_end Purified N-1 Alkylated Indazole p1_step5->p1_end p2_start o-Nitrobenzylamine Derivative p2_step1 Dissolve in Alcohol p2_start->p2_step1 p2_step2 Add Base (e.g., KOH) p2_step1->p2_step2 p2_step3 Heat to Induce Cyclization p2_step2->p2_step3 p2_step4 Neutralization and Extraction p2_step3->p2_step4 p2_end Purified 2H-Indazole p2_step4->p2_end

Caption: Simplified experimental workflows for selective indazole synthesis.

References

optimizing reaction conditions for the synthesis of methyl 1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of methyl 1H-indazole-3-carboxylate.

Experimental Workflow and Logic Diagrams

To aid in visualizing the synthesis and troubleshooting processes, the following diagrams outline the key steps and decision-making logic.

Synthesis_Workflow cluster_route1 Route 1: Esterification cluster_route2 Route 2: From o-Aminophenylacetic Acid Derivative A 1H-Indazole-3-carboxylic Acid B Esterification (Methanol, Acid Catalyst) A->B C This compound B->C D Methyl 2-(2-aminophenyl)acetate E Diazotization and Cyclization (e.g., NaNO2, Acid) D->E F This compound E->F

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Verify Starting Material Purity start->check_sm sm_ok Purity OK check_sm->sm_ok sm_bad Impure check_sm->sm_bad check_reagents Check Reagent Quality and Stoichiometry reagents_ok Reagents OK check_reagents->reagents_ok reagents_bad Issues Found check_reagents->reagents_bad check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) conditions_ok Conditions Correct check_conditions->conditions_ok conditions_bad Deviation Found check_conditions->conditions_bad analyze_impurities Analyze Impurities (TLC, LC-MS, NMR) impurity_id Impurity Identified analyze_impurities->impurity_id impurity_unknown Impurity Unknown analyze_impurities->impurity_unknown sm_ok->check_reagents repurify_sm Repurify Starting Material sm_bad->repurify_sm reagents_ok->check_conditions replace_reagents Use Fresh/Pure Reagents & Adjust Stoichiometry reagents_bad->replace_reagents conditions_ok->analyze_impurities optimize_conditions Optimize Temperature/Time conditions_bad->optimize_conditions adjust_workup Adjust Workup/Purification impurity_id->adjust_workup further_analysis Further Spectroscopic Analysis impurity_unknown->further_analysis

Caption: Troubleshooting logic for synthesis optimization.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Yield (Esterification Route) Incomplete reaction due to insufficient catalyst or reaction time.Increase the amount of acid catalyst (e.g., H₂SO₄) or switch to a more reactive agent like thionyl chloride. Extend the reflux time and monitor the reaction by TLC.
Loss of product during workup.Ensure proper pH adjustment during extraction. The product may be soluble in both aqueous and organic layers; multiple extractions with a suitable solvent like ethyl acetate (B1210297) are recommended.
Decomposition of starting material or product.Avoid excessively high temperatures during reflux. If using thionyl chloride, ensure the reaction is performed at a controlled temperature.
Low or No Yield (from o-Aminophenylacetate) Inefficient diazotization.Ensure the reaction temperature is maintained at 0-5 °C during the addition of sodium nitrite (B80452). Use a slight excess of sodium nitrite and acid.
Side reactions of the diazonium salt.Add the sodium nitrite solution slowly to the acidic solution of the starting material to maintain a low concentration of the diazonium salt.
Formation of Impurities Unreacted starting material.Increase reaction time or temperature as appropriate for the specific step. Ensure efficient mixing.
Formation of N-2 isomer.While less common in the absence of N-alkylation, the choice of base and solvent can influence regioselectivity in related reactions. For the parent ester, this is less of a concern.
Byproducts from side reactions.Optimize reaction conditions (temperature, addition rate of reagents) to minimize side reactions. Purification by column chromatography may be necessary.
Difficult Purification Product co-elutes with impurities.Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation.
Product is an oil or does not crystallize.Attempt to induce crystallization by scratching the flask, seeding with a crystal, or cooling to a lower temperature. If the product remains an oil, purification by column chromatography is the best option.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound?

A1: Both direct esterification of 1H-indazole-3-carboxylic acid and the cyclization of methyl 2-(2-aminophenyl)acetate are high-yielding methods. The direct esterification using methanol (B129727) with a catalytic amount of sulfuric acid or using thionyl chloride in methanol can achieve yields of 98% and 94%, respectively. The synthesis from methyl 2-(2-aminophenyl)acetate via diazotization has been reported with a yield of 96%.[1] The choice of method may depend on the availability and cost of the starting materials.

Q2: My reaction is complete according to TLC, but I have a low isolated yield. What are the likely causes?

A2: Low isolated yields despite complete conversion are often due to issues during the workup and purification steps. The product may have partial solubility in the aqueous phase, leading to losses during extraction. Ensure you perform multiple extractions with an appropriate organic solvent. Additionally, improper pH adjustment can lead to the loss of the product if it remains in a salt form in the aqueous layer. Finally, losses can occur during purification, such as incomplete recovery from the chromatography column or during solvent evaporation.

Q3: I see an unexpected peak in the NMR spectrum of my final product. What could it be?

A3: An unexpected peak could be residual solvent, unreacted starting material, or a byproduct. Compare the chemical shifts to known values for common laboratory solvents and your starting materials. If the peak is in the aromatic region, it could indicate the presence of a regioisomer, although this is less likely for the synthesis of the unsubstituted ester. Broad peaks may indicate the presence of water or exchangeable protons (N-H). An LC-MS analysis can help identify the mass of the impurity, aiding in its identification.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: The identity and purity of the final product should be confirmed using a combination of analytical techniques. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure. Mass spectrometry (MS) will confirm the molecular weight. High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to assess purity. The melting point of the solid product can also be compared to literature values as an indicator of purity.

Q5: Can I use a different alcohol for the esterification to synthesize other esters?

A5: Yes, the Fischer esterification method is versatile and can be adapted to use other alcohols (e.g., ethanol, propanol) to synthesize the corresponding ethyl or propyl esters. The reaction conditions, such as temperature and reaction time, may need to be re-optimized for different alcohols.

Quantitative Data Presentation

The following table summarizes the reported yields for the synthesis of this compound under different reaction conditions.

Starting Material Reagents Solvent Temperature Time Yield (%) Reference
1H-Indazole-3-carboxylic acidCatalytic H₂SO₄MethanolReflux2 h98[2]
1H-Indazole-3-carboxylic acidThionyl chlorideMethanolReflux1.5 h94
Methyl 2-(2-aminophenyl)acetateNaNO₂, AcidOrganic Solvent-20 to 80 °C0.5 - 8 h96[1]

Experimental Protocols

Protocol 1: Esterification of 1H-Indazole-3-carboxylic Acid

This protocol describes the synthesis of this compound via Fischer esterification.

Materials:

  • 1H-Indazole-3-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of 1H-Indazole-3-carboxylic acid (1 equivalent) in methanol at room temperature, add a catalytic amount of concentrated H₂SO₄.[2]

  • Stir the resulting solution at reflux temperature for 2 hours, monitoring the reaction progress by TLC.[2]

  • After the reaction is complete, cool the mixture to room temperature and evaporate the methanol under reduced pressure.[2]

  • Treat the residue with ice water and extract the precipitated product with ethyl acetate.[2]

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[2]

Protocol 2: Synthesis from Methyl 2-(2-aminophenyl)acetate

This protocol outlines the synthesis via diazotization and intramolecular cyclization.

Materials:

  • Methyl 2-(2-aminophenyl)acetate

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or another suitable acid

  • Organic solvent (e.g., as specified in the reference)

  • Water

  • Saturated sodium carbonate solution

  • Saturated saline solution

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, combine methyl 2-(2-aminophenyl)acetate (1 equivalent), an acid (1-4 equivalents), and an organic solvent.[1]

  • Cool the mixture to a temperature between -20 °C and 80 °C.[1]

  • Slowly add a solution of sodium nitrite (1-3 equivalents) to the reaction mixture.[1]

  • Stir the reaction for 0.5 to 8 hours, monitoring for completion by TLC.[1]

  • After the reaction is finished, add water and an equal volume of an organic solvent for extraction.[1]

  • Wash the organic phase sequentially with a saturated sodium carbonate solution and a saturated saline solution.[1]

  • Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent.[1]

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.[1]

References

troubleshooting unexpected peaks in the NMR spectrum of methyl 1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected peaks in the 1H NMR spectrum of methyl 1H-indazole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: I am seeing more peaks in the aromatic region than expected for this compound. What are the possible causes?

A1: Extra peaks in the aromatic region of the NMR spectrum can arise from several sources:

  • Unreacted Starting Material: Residual indazole-3-carboxylic acid from an incomplete esterification reaction is a common impurity.

  • Presence of Tautomers: Indazoles can exist as 1H and 2H tautomers. While the 1H-indazole is generally the major and more stable form, the presence of the 2H-indazole tautomer can lead to a separate set of signals in the NMR spectrum.[1]

  • Regioisomers: If the synthesis of the indazole ring was not completely regioselective, you might have other isomers present, such as methyl 1H-indazole-5-carboxylate or methyl 1H-indazole-6-carboxylate, which would each have their own distinct set of aromatic protons.

  • N-Alkylation Byproducts: During some synthetic routes, alkylation can occur on either nitrogen of the indazole ring, leading to a mixture of N-1 and N-2 alkylated products, which are regioisomers with different NMR spectra.[2]

Q2: I have a broad singlet in my spectrum that I cannot assign. What could it be?

A2: A broad singlet in the 1H NMR spectrum is often indicative of an exchangeable proton. Common sources include:

  • N-H Proton: The proton on the nitrogen of the indazole ring (N-H) is exchangeable and often appears as a broad singlet. Its chemical shift can be highly variable depending on the solvent and concentration.

  • Water: Residual water in the NMR solvent or the sample will appear as a broad peak.

  • Carboxylic Acid Impurity: If your sample contains unreacted indazole-3-carboxylic acid, the acidic proton of the carboxyl group will be a broad singlet.

A simple diagnostic test is a D₂O shake. After acquiring a spectrum, add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. Exchangeable protons (N-H and O-H) will be replaced by deuterium, causing their corresponding peaks to disappear or significantly decrease in intensity.

Q3: The integration of my methyl ester peak is not what I expect. Why might this be?

A3: Inaccurate integration of the methyl ester singlet can be due to:

  • Presence of Impurities: If other compounds are present in your sample, the relative integration will be skewed. For example, if you have residual indazole-3-carboxylic acid, it will contribute to the aromatic proton signals but not the methyl ester signal.

  • Overlapping Peaks: Another singlet from an impurity might be overlapping with your methyl ester peak.

  • Sample Degradation: Hydrolysis of the methyl ester back to the carboxylic acid will decrease the relative integration of the methyl signal.

Q4: I see some sharp, unexpected singlets in my spectrum. What are they likely to be?

A4: Sharp singlets that do not correspond to your product are often from residual solvents used during synthesis, purification, or NMR sample preparation. Common culprits include acetone, ethyl acetate, and dichloromethane. It is advisable to compare the chemical shifts of these unknown peaks with a standard table of NMR solvent impurities.

Troubleshooting Guide

Unexpected Peak Identification

If you observe unexpected peaks in your 1H NMR spectrum of this compound, follow this workflow to identify the source of the impurity.

G Troubleshooting Workflow for Unexpected NMR Peaks A Unexpected Peak(s) Observed in 1H NMR Spectrum B Is the peak a sharp singlet? A->B Start Here C Compare chemical shift (δ) to common solvent and grease tables. B->C Yes D Is the peak broad? B->D No E Likely an exchangeable proton (N-H, O-H). Perform D₂O shake experiment for confirmation. D->E Yes F Are there extra aromatic or aliphatic peaks? D->F No G Compare to NMR of starting materials (e.g., indazole-3-carboxylic acid). F->G Yes I Is the identity still unknown? F->I No H Consider regioisomers or reaction byproducts. G->H L Perform spiking experiment with suspected impurity. H->L J Run 2D NMR (COSY, HSQC) to establish structural connectivity. I->J Yes I->L No K Analyze sample with LC-MS to identify mass of impurity. J->K

Troubleshooting workflow for unexpected NMR peaks.

Data Presentation

The following table summarizes the expected 1H NMR chemical shifts for this compound and potential impurities.

CompoundProton AssignmentExpected Chemical Shift (δ ppm) in DMSO-d₆MultiplicityNotes
This compound N-H~13.91br sChemical shift can be variable; disappears with D₂O shake.[3]
H-4~8.06dJ ≈ 8.2 Hz.[3]
H-7~7.65dJ ≈ 8.4 Hz.[3]
H-5~7.44dddJ ≈ 8.3, 6.9, 1.1 Hz.[3]
H-6~7.30ddJ ≈ 7.9, 6.9, 0.9 Hz.[3]
-OCH₃~3.92s[3]
Indazole-3-carboxylic acid N-HBroadbr sDisappears with D₂O shake.
COOHVery Broadbr sDisappears with D₂O shake.
Aromatic ProtonsSimilar region to the estermUnreacted starting material.
Common Solvents Acetone~2.09s
Ethyl Acetate~1.15 (t), ~1.98 (s), ~4.05 (q)t, s, q
Dichloromethane~5.76s

Experimental Protocols

Protocol 1: D₂O Shake Experiment

Objective: To identify exchangeable protons (e.g., N-H, O-H).

Methodology:

  • Sample Preparation: Prepare your sample of this compound in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube as you normally would.

  • Initial Spectrum: Acquire a standard 1H NMR spectrum.

  • D₂O Addition: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Mixing: Cap the tube and shake gently for about 30 seconds to ensure thorough mixing.

  • Re-acquisition: Re-acquire the 1H NMR spectrum.

  • Analysis: Compare the two spectra. Peaks corresponding to exchangeable protons will have either disappeared or their intensity will be significantly reduced in the second spectrum.

Protocol 2: Spiking Experiment

Objective: To confirm the identity of a suspected impurity.

Methodology:

  • Sample Preparation: Prepare a standard NMR sample of your this compound.

  • Initial Spectrum: Acquire a 1H NMR spectrum.

  • Spiking: Add a small amount of the suspected impurity (e.g., a pure sample of indazole-3-carboxylic acid) to the NMR tube.

  • Mixing: Ensure the added compound has dissolved.

  • Re-acquisition: Re-acquire the 1H NMR spectrum.

  • Analysis: If the intensity of the unexpected peak increases upon addition of the suspected impurity, its identity is confirmed.

G Experimental Workflow for Peak Identification cluster_0 D2O Shake for Exchangeable Protons cluster_1 Spiking for Impurity Confirmation A Acquire 1H NMR Spectrum B Add 1-2 drops of D2O A->B C Shake to Mix B->C D Re-acquire 1H NMR Spectrum C->D E Compare Spectra: Disappearance of peak confirms exchangeable proton (N-H, O-H) D->E F Acquire 1H NMR Spectrum of Sample G Add small amount of suspected impurity F->G H Mix thoroughly G->H I Re-acquire 1H NMR Spectrum H->I J Compare Spectra: Increased intensity of unknown peak confirms impurity identity I->J

Experimental workflows for peak identification.

References

how to remove unreacted starting material from methyl 1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and detailed protocols for the removal of unreacted starting materials and other impurities from methyl 1H-indazole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities can include unreacted starting materials such as 1H-indazole-3-carboxylic acid, residual reagents from the esterification reaction (e.g., acids or coupling agents), and side products formed during the synthesis.[1]

Q2: How can I remove the unreacted 1H-indazole-3-carboxylic acid starting material?

A2: Unreacted 1H-indazole-3-carboxylic acid can be effectively removed by an aqueous workup using a mild base. During the workup of the reaction mixture, washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a similar base will deprotonate the carboxylic acid, making it water-soluble and thus drawing it into the aqueous layer.[2] The desired methyl ester product will remain in the organic layer.

Q3: What are the recommended methods for purifying crude this compound?

A3: The two most effective and widely used methods for the purification of this compound are column chromatography and recrystallization.[1][3] The choice between these methods often depends on the impurity profile and the desired final purity of the compound.

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation of this compound from its impurities during column chromatography.[1] High-Performance Liquid Chromatography (HPLC) can be used for a more quantitative assessment of purity before and after purification.[1]

Troubleshooting Guide

Problem Possible Cause Solution
Poor separation during column chromatography The solvent system (eluent) has suboptimal polarity.Perform a thorough TLC analysis using different solvent systems to find an eluent that provides good separation. Aim for an Rf value of 0.2-0.4 for the desired product.[1] Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[1]
Product does not elute from the column The eluent is too non-polar.Gradually increase the polarity of your solvent system. For example, if using a hexane/ethyl acetate (B1210297) mixture, increase the percentage of ethyl acetate.[1]
Oily precipitate forms instead of crystals during recrystallization The solution is supersaturated, the cooling rate is too fast, or impurities are present.Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent. Allow the solution to cool more slowly. Seeding with a pure crystal can also help induce proper crystallization.
Starting material (carboxylic acid) still present after aqueous workup Incomplete extraction or insufficient base.Perform multiple washes with the basic aqueous solution. Ensure the pH of the aqueous layer is basic after extraction to confirm that the acid has been neutralized and extracted.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is adapted from a procedure for the closely related ethyl ester.[4]

1. TLC Analysis:

  • Prepare several TLC chambers with different solvent systems (e.g., varying ratios of hexanes and ethyl acetate).

  • Spot the crude material on TLC plates and develop them in the prepared chambers.

  • Identify a solvent system that gives good separation between the product and impurities, with an Rf value for the product ideally between 0.2 and 0.4.[1] A common eluent for similar compounds is a mixture of petroleum ether and ethyl acetate.[5]

2. Column Preparation:

  • Prepare a slurry of silica (B1680970) gel in the chosen non-polar solvent component of your eluent (e.g., hexanes).

  • Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.[1]

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the dissolved sample onto the top of the silica gel bed.[1]

4. Elution and Fraction Collection:

  • Begin eluting the column with the chosen solvent system.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.[1]

5. Solvent Evaporation:

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.[1]

Quantitative Data for a Related Compound (Ethyl 1H-indazole-3-carboxylate): [4]

ParameterValue
TLC Eluent 4:1 Hexanes/EtOAc
Rf of Product 0.10
Rf of Unreacted Starting Material 0.65
Column Chromatography Eluent 3:1 Hexanes/EtOAc, then 1:3 Hexanes/EtOAc
Protocol 2: Purification by Recrystallization

1. Solvent Selection:

  • Choose a suitable solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature. Potential solvents include ethanol, methanol, ethyl acetate, or toluene (B28343).[1][4]

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

  • Heat the mixture while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.[1]

3. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.[1]

  • For the related ethyl ester, allowing the solution in toluene to cool to ambient temperature over 1 hour was effective.[4]

4. Cooling:

  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[1]

5. Isolation:

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[1]

6. Drying:

  • Dry the crystals in a vacuum oven to remove any residual solvent.[1]

Visualizations

experimental_workflow cluster_start Starting Point cluster_purification Purification Options cluster_end Result crude_product Crude Methyl 1H-indazole-3-carboxylate column_chromatography Column Chromatography crude_product->column_chromatography Option 1 recrystallization Recrystallization crude_product->recrystallization Option 2 pure_product Pure Methyl 1H-indazole-3-carboxylate column_chromatography->pure_product recrystallization->pure_product

Caption: Purification workflow for this compound.

troubleshooting_logic start Impure Product check_impurity Is unreacted carboxylic acid the main impurity? start->check_impurity aqueous_workup Perform aqueous wash with NaHCO3 solution check_impurity->aqueous_workup Yes other_impurities Are other impurities present? check_impurity->other_impurities No aqueous_workup->other_impurities column_chrom Use column chromatography other_impurities->column_chrom Yes end Pure Product other_impurities->end No recrystallize Attempt recrystallization column_chrom->recrystallize Alternative column_chrom->end recrystallize->end

Caption: Troubleshooting logic for purification of this compound.

References

challenges in scaling up the synthesis of methyl 1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 1H-indazole-3-carboxylate, with a focus on challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The primary methods for synthesizing this compound and its precursors include the nitrosation of indoles and the cyclization of appropriately substituted phenylhydrazines. One common pathway involves the reaction of an indole (B1671886) with a nitrosating agent, which, through a series of steps, leads to the formation of the indazole ring. Another approach is the condensation and cyclization of a substituted aniline (B41778) derivative.[1][2]

Q2: What are the critical challenges when scaling up the synthesis of this compound?

A2: Scaling up this synthesis often presents challenges such as decreased yields, increased impurity formation, and difficulties in maintaining optimal reaction conditions. Specifically, issues with regioselectivity (formation of N-1 vs. N-2 isomers), managing exotherms, and efficient purification of large quantities of product are common hurdles.[3][4]

Q3: How can I minimize the formation of the N-2 alkylated regioisomer?

A3: The formation of N-1 and N-2 alkylated isomers is a frequent issue.[5] Reaction conditions play a crucial role in controlling regioselectivity. The choice of base, solvent, and temperature can significantly influence the ratio of N-1 to N-2 products. For instance, using sodium hydride in DMF at low temperatures often favors N-1 alkylation.[6]

Q4: What are the recommended purification methods for large-scale batches?

A4: For multi-gram scale purification, column chromatography and recrystallization are the most effective methods.[7] The choice of solvent for recrystallization is critical and should be one in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature.[7] For column chromatography, a slurry of silica (B1680970) gel is prepared, and the crude product is loaded onto the column for separation.[7]

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction.[8] 2. Decomposition of starting material or product under harsh conditions.[5] 3. Suboptimal reaction temperature.1. Monitor the reaction progress using TLC or LC-MS to ensure completion. Consider extending the reaction time or gentle heating if necessary.[8] 2. Use milder reaction conditions. For example, in nitrosation reactions, slow, controlled addition of reagents at low temperatures is crucial.[8] 3. Optimize the reaction temperature. For instance, in alkylation steps, maintaining a low temperature (e.g., 0 °C) can improve selectivity and yield.[6]
Formation of Impurities 1. Side reactions such as dimerization or polymerization, especially with electron-rich indoles.[8] 2. Formation of regioisomers (N-1 vs. N-2 alkylation).[5] 3. Presence of unreacted starting materials.1. Slow addition of the limiting reagent using a syringe pump can minimize side reactions.[8] 2. Carefully select the base and solvent system. The combination of sodium hydride in DMF is often effective for selective N-1 alkylation.[9] 3. Ensure the reaction goes to completion and employ appropriate work-up procedures, such as acidic and basic washes, to remove unreacted starting materials.[5]
Difficult Purification 1. Product and impurities have similar polarities. 2. The product is soluble in both aqueous and organic layers during work-up.[8]1. For column chromatography, try a different eluent system with a gradient elution to improve separation.[8] 2. If the product is an acid, acidify the aqueous layer to precipitate the product, which can then be collected by filtration. Perform multiple extractions with a suitable organic solvent.[8]
Reaction Stalls 1. Insufficient amount of reagent or catalyst. 2. Poor quality of reagents or solvents.1. Use a molar excess of the necessary reagents where appropriate, for example, using an excess of sodium nitrite (B80452) in nitrosation reactions.[8] 2. Ensure all reagents are of high purity and solvents are anhydrous where required.

Experimental Protocols

Synthesis of 1H-Indazole-3-carboxylic acid via Nitrosation of Indole-3-acetic acid

This protocol is a general representation and may require optimization.

  • Preparation of the Nitrosating Mixture: In a round-bottom flask, dissolve sodium nitrite in a mixture of deionized water and DMF. Cool the solution to 0°C in an ice bath. Slowly add 2N HCl to the solution while maintaining the temperature at 0°C. Stir the mixture for 10-15 minutes under an inert atmosphere.[8]

  • Reaction with Indole: In a separate flask, dissolve the starting indole derivative in DMF. Using a syringe pump, add the indole solution dropwise to the nitrosating mixture at 0°C over a period of 2 hours.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: Extract the reaction mixture multiple times with ethyl acetate. Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1H-indazole-3-carboxaldehyde.

  • Oxidation to Carboxylic Acid: The resulting aldehyde can then be oxidized to the carboxylic acid using a suitable oxidizing agent like sodium chlorite (B76162) (Pinnick oxidation).[8]

  • Esterification: Finally, the carboxylic acid is esterified to the methyl ester using methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride).[10]

Visualizations

Experimental Workflow for Synthesis

G cluster_0 Step 1: Nitrosation cluster_1 Step 2: Oxidation cluster_2 Step 3: Esterification Indole Indole Derivative Nitrosating_Agent NaNO2, HCl, DMF/H2O, 0°C Indole->Nitrosating_Agent Slow Addition Indazole_Aldehyde 1H-Indazole-3-carboxaldehyde Nitrosating_Agent->Indazole_Aldehyde Oxidant NaClO2 (Pinnick Oxidation) Indazole_Carboxylic_Acid 1H-Indazole-3-carboxylic acid Oxidant->Indazole_Carboxylic_Acid Indazole_Aldehyde_2->Oxidant Esterification_Reagents Methanol, Acid Catalyst Final_Product This compound Esterification_Reagents->Final_Product Indazole_Carboxylic_Acid_2->Esterification_Reagents

Caption: Synthetic route for this compound.

Troubleshooting Decision Tree

G Start Low Yield or Impure Product Check_Reaction Check Reaction Completion (TLC/LC-MS) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Extend_Time Extend Reaction Time or Gentle Heat Incomplete->Extend_Time Yes Complete Reaction Complete Incomplete->Complete No Extend_Time->Check_Reaction Check_Purification Review Purification Method Complete->Check_Purification Check_Side_Reactions Investigate Side Reactions Complete->Check_Side_Reactions Column_Chromatography Optimize Column Chromatography (Eluent, Gradient) Check_Purification->Column_Chromatography Recrystallization Optimize Recrystallization (Solvent Screening) Check_Purification->Recrystallization Final_Product Pure Product Column_Chromatography->Final_Product Recrystallization->Final_Product Isomers Isomer Formation? Check_Side_Reactions->Isomers Optimize_Conditions Optimize Conditions (Base, Solvent, Temp) Isomers->Optimize_Conditions Yes Other_Impurities Other Impurities Isomers->Other_Impurities No Optimize_Conditions->Check_Reaction Review_Workup Review Work-up Procedure (Washes) Other_Impurities->Review_Workup Review_Workup->Check_Purification

Caption: Troubleshooting guide for synthesis optimization.

References

avoiding degradation of methyl 1H-indazole-3-carboxylate during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for methyl 1H-indazole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding degradation during experimental workups and to troubleshoot common issues encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during workup?

A1: The most significant degradation pathway is the hydrolysis of the methyl ester to its corresponding carboxylic acid, 1H-indazole-3-carboxylic acid. This reaction is catalyzed by both acidic and basic conditions and is accelerated at elevated temperatures.

Q2: What are the common impurities I might encounter in my crude this compound?

A2: Common impurities can include unreacted starting materials, residual solvents, and byproducts from the synthesis. Depending on the synthetic route, you may also find regioisomers (e.g., 2-alkylated indazoles) or products of side reactions.[1][2]

Q3: How can I assess the purity of my final product?

A3: Purity can be effectively determined using High-Performance Liquid Chromatography (HPLC) for a quantitative analysis.[3] Thin-Layer Chromatography (TLC) offers a quick qualitative assessment. For structural confirmation and identification of organic impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are recommended. A sharp melting point range is also a good indicator of high purity.[1]

Q4: Is this compound stable on silica (B1680970) gel during column chromatography?

A4: While generally stable, prolonged exposure to silica gel, which can be slightly acidic, may lead to some degradation, especially if the solvent system contains protic solvents like methanol. If you suspect degradation on silica, consider using a more inert stationary phase like neutral alumina.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the workup and purification of this compound.

Issue 1: Low Yield of this compound After Aqueous Workup
  • Possible Cause: Hydrolysis of the methyl ester to the carboxylic acid due to prolonged exposure to acidic or basic aqueous solutions.

  • Recommended Solutions:

    • Minimize Contact Time: Perform aqueous washes as quickly as possible.

    • Use Mild Bases: When neutralizing acidic reaction mixtures, use a weak inorganic base like saturated sodium bicarbonate solution instead of strong bases like sodium hydroxide.

    • Maintain Low Temperatures: Conduct the workup at reduced temperatures (e.g., in an ice bath) to slow down the rate of hydrolysis.

    • Avoid Strong Acids: If an acidic wash is necessary, use a dilute solution of a weak acid and minimize the contact time.

Issue 2: Oily Product Instead of Crystals During Recrystallization
  • Possible Cause: The compound is "oiling out," which can occur if the solution is too concentrated or cooled too rapidly. The presence of impurities can also promote this phenomenon.

  • Recommended Solutions:

    • Re-heat and Dilute: Re-heat the solution to dissolve the oil and add a small amount of additional hot solvent to reduce saturation.[1]

    • Slow Cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.

    • Seed Crystals: If available, add a small seed crystal of the pure compound to the cooled solution.

Issue 3: Poor Separation During Column Chromatography
  • Possible Cause: The chosen eluent system does not have the optimal polarity to resolve the desired compound from impurities.

  • Recommended Solutions:

    • TLC Optimization: Before running the column, perform a thorough TLC analysis with various solvent systems to find an eluent that provides good separation (aim for an Rf value of 0.2-0.4 for the product).[1]

    • Gradient Elution: Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity. For example, a gradient of ethyl acetate (B1210297) in hexanes is often effective.[1]

    • Alternative Stationary Phase: If separation on silica gel is poor, consider using neutral alumina.[1]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₈N₂O₂
Molecular Weight176.17 g/mol
Melting Point162-163 °C
Boiling Point345.2 °C at 760 mmHg
SolubilitySlightly soluble in chloroform (B151607) and methanol
pKa (Predicted)11.93 ± 0.40

Source:[4]

Experimental Protocols

Protocol 1: General Aqueous Workup Procedure
  • Quenching: Quench the reaction mixture by slowly adding it to a stirred, cold (0 °C) saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated aqueous sodium bicarbonate solution.

    • Water.

    • Saturated aqueous sodium chloride (brine).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature. Potential solvents include toluene, ethanol, or mixtures of ethyl acetate and hexanes.[5]

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude product until it is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

DegradationPathway MethylIndazole This compound CarboxylicAcid 1H-Indazole-3-carboxylic acid MethylIndazole->CarboxylicAcid  Hydrolysis (H+ or OH-) (Primary Degradation Pathway) Decarboxylation Indazole (potential) CarboxylicAcid->Decarboxylation  Decarboxylation (Harsh Conditions)

Caption: Primary degradation pathway of this compound.

WorkupWorkflow cluster_reaction Reaction Mixture cluster_workup Aqueous Workup cluster_purification Purification Reaction Crude Reaction Mixture Quench Quench with aq. NaHCO3 (0°C) Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate CrudeProduct Crude Product Concentrate->CrudeProduct Column Column Chromatography (e.g., Hexanes/EtOAc) CrudeProduct->Column Recrystallize Recrystallization (e.g., Toluene) CrudeProduct->Recrystallize PureProduct Pure this compound Column->PureProduct Recrystallize->PureProduct

Caption: A general experimental workflow for the workup and purification.

TroubleshootingLogic Start Problem Encountered During Workup/Purification LowYield Low Yield? Start->LowYield PoorPurity Poor Purity? Start->PoorPurity CheckHydrolysis Check for Ester Hydrolysis (TLC, NMR of crude) LowYield->CheckHydrolysis CheckImpurities Identify Impurities (NMR, MS) PoorPurity->CheckImpurities OptimizeWorkup Optimize Workup: - Minimize time - Use weak base - Low temperature CheckHydrolysis->OptimizeWorkup End Successful Isolation OptimizeWorkup->End Improved Yield OptimizePurification Optimize Purification: - Different solvent/eluent - Alternative stationary phase CheckImpurities->OptimizePurification OptimizePurification->End Improved Purity

Caption: A logical flow for troubleshooting common experimental issues.

References

Technical Support Center: Optimization of Coupling Reactions Involving Methyl 1H-Indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in coupling reactions with methyl 1H-indazole-3-carboxylate. The following sections address common challenges and offer guidance on optimizing reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the N-H group of the indazole ring before performing a coupling reaction?

A1: N-protection is not always mandatory for successful coupling at the C3 position and can sometimes be counterproductive.[1] The electron-withdrawing nature of the nitro group in some indazoles, for instance, can render N-Boc protecting groups unstable under basic conditions, leading to in-situ deprotection.[1] However, if N-arylation is a competing side reaction or if regioselectivity is a concern, protection of the N1 position (e.g., with a BOC group) can ensure the desired outcome.[2] For many C-3 couplings, proceeding with the unprotected indazole is a viable and often preferred strategy.[1] In contrast, some Sonogashira couplings show no product formation at the C-3 position without N-1 protection.[3]

Q2: My coupling reaction shows low or no conversion. What are the most common causes?

A2: Low or no conversion in palladium-catalyzed cross-coupling reactions can arise from several issues:

  • Catalyst Inactivity: The palladium catalyst may be degraded or inactive. It is crucial to use a fresh batch of catalyst and maintain strictly anhydrous and anaerobic (inert) conditions, as oxygen can deactivate the active Pd(0) species and sensitive phosphine (B1218219) ligands.[2][4] The formation of palladium black is an indicator of catalyst decomposition.[4]

  • Suboptimal Base: The choice of base is critical for the transmetalation step.[1][5] If you are using a common base like K₂CO₃, consider screening stronger or more soluble bases such as Cs₂CO₃ or K₃PO₄.[1] The presence of water can be essential for the activity of some inorganic bases.[1][5]

  • Poor Reagent Quality: Ensure all reagents, especially solvents and amines, are pure and dry.[2] Impurities can act as catalyst poisons.[4][5]

  • Inappropriate Temperature: If the reaction is sluggish at a lower temperature (e.g., 80 °C), increasing it to 100-120 °C may improve the rate, assuming the solvent is thermally stable.[1]

Q3: How can I minimize the formation of byproducts like boronic acid homocoupling (in Suzuki reactions) or dehalogenation?

A3: Side reactions are common but can often be suppressed with careful optimization.

  • To Minimize Homocoupling: This side reaction is often promoted by the presence of oxygen.[6] Ensure the reaction mixture is rigorously degassed before adding the palladium catalyst, for example, by performing several freeze-pump-thaw cycles or by bubbling an inert gas like argon through the solvent.[1][6] Running the reaction at the lowest effective temperature can also help.[6]

  • To Minimize Dehalogenation: This occurs when the organopalladium intermediate reacts with a proton source.[6] Use of anhydrous, thoroughly degassed solvents and reagents is critical to minimize residual water.[6] Optimizing the base to one that is not hydrated (e.g., anhydrous K₃PO₄) can also be beneficial.[6]

Troubleshooting Guides by Reaction Type

Suzuki-Miyaura Coupling
Problem Possible Cause Recommended Solution Citation
Low Conversion Inactive catalyst or unsuitable ligand.For electron-deficient substrates, consider more electron-rich and bulky ligands like XPhos or SPhos with a suitable palladium source (e.g., Pd₂(dba)₃).[1]
Insufficiently strong or insoluble base.Screen stronger bases like Cs₂CO₃ or K₃PO₄. Ensure a small amount of water is present in the solvent system (e.g., dioxane/water) to aid base activity.[1]
Protodeboronation Unstable boronic acid, especially with heteroaromatic substrates.Use the corresponding boronic ester (e.g., pinacol (B44631) ester) to improve stability. Use a fast catalyst to "outrun" the decomposition.[4][7]
Poor Yield Suboptimal solvent.Screen common solvents such as 1,4-dioxane, DMF, or toluene, often in combination with water.[1][5]
Buchwald-Hartwig Amination

| Problem | Possible Cause | Recommended Solution | Citation | | :--- | :--- | Inactive catalyst. | Ensure anhydrous and anaerobic conditions. Use a fresh bottle of a pre-catalyst for cleaner formation of the active species. |[2][8] | | Low Conversion | Incorrect base selection. | Strong bases like NaOtBu or LHMDS are often required. For base-sensitive functional groups, weaker bases like Cs₂CO₃ can be effective. |[2][9] | | | Challenging nucleophile (amine). | Heteroaryl amines can be challenging. Specific ligands may be required; for instance, tBuXphos has been used for indazoles. |[9][10] | | Reductive Dehalogenation | Steric hindrance or high temperature. | Use a less sterically hindered ligand or lower the reaction temperature. |[2] |

Sonogashira Coupling
Problem Possible Cause Recommended Solution Citation
Low Conversion Copper-free conditions are not working.While copper-free variants exist, the classic Sonogashira employs a copper(I) co-catalyst (e.g., CuI), which can be crucial for the reaction.[11][12]
Inappropriate solvent.Polar aprotic solvents like DMF can sometimes slow the reaction by displacing ligands. A solvent screen is recommended.[4]
No Reaction N-H of indazole is interfering.In some cases, protection of the indazole N-1 position is necessary to achieve coupling at C-3.[3]
Alkyne Homocoupling Presence of oxygen.Rigorously degas the reaction mixture and maintain an inert atmosphere throughout the experiment.[6]

Experimental Protocols & Data

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add the halogenated this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[1]

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.[6]

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.[1]

  • Add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%) under a positive flow of inert gas.[1]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.[6]

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the halogenated this compound (1.0 equiv.), palladium pre-catalyst (e.g., BrettPhos precatalyst, 2 mol%), ligand, and base (e.g., LiHMDS, 2.0 equiv.) to an oven-dried reaction tube.[2]

  • Evacuate and backfill the tube with inert gas three times.[6]

  • Add the anhydrous solvent (e.g., 1,4-dioxane) and the amine (1.2 equiv.) via syringe.[6]

  • Seal the tube and heat the reaction mixture (e.g., to 65-110 °C) with stirring.[2]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench with a saturated aqueous ammonium (B1175870) chloride solution.[2]

  • Extract the mixture with an organic solvent (e.g., ethyl acetate, 3x).[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.[2]

General Protocol for Sonogashira Coupling
  • To an oven-dried Schlenk flask, add the halogenated this compound (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (CuI, 5-10 mol%).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2-3 equiv.).[13]

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Stir the reaction at room temperature or heat as required (e.g., 70 °C), monitoring progress by TLC or LC-MS.[14]

  • Upon completion, cool the reaction, filter through a pad of Celite to remove catalyst residues, and rinse with an organic solvent.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography.

Visualized Workflows and Logic

Troubleshooting_Workflow start Low Yield or No Conversion catalyst 1. Check Catalyst System start->catalyst byproducts Significant Byproducts (Homocoupling, Dehalogenation) start->byproducts cat_fresh Use fresh catalyst/pre-catalyst? catalyst->cat_fresh Activity cat_ligand Screen different ligands? catalyst->cat_ligand Suitability reagents 2. Verify Reagent Quality reagent_pure Are solvents/amines pure & dry? reagents->reagent_pure Purity reagent_base Screen different bases? reagents->reagent_base Solubility/Strength conditions 3. Optimize Conditions cond_temp Increase temperature? conditions->cond_temp Kinetics cond_solvent Screen different solvents? conditions->cond_solvent Solubility degas 4. Improve Degassing byproducts->degas anhydrous 5. Ensure Anhydrous Conditions byproducts->anhydrous degas_method Use freeze-pump-thaw? degas->degas_method anhydrous_reagents Use anhydrous reagents/solvents? anhydrous->anhydrous_reagents success Reaction Optimized cat_fresh->reagents cat_ligand->reagents reagent_pure->conditions reagent_base->conditions cond_temp->success cond_solvent->success degas_method->success anhydrous_reagents->success

Caption: General troubleshooting workflow for coupling reactions.

N_Protection_Decision start Start: Coupling at C3 of This compound q1 Is N-arylation or N-alkylation observed as a major side reaction? start->q1 protect Protect N1 Position (e.g., with BOC group) q1->protect Yes proceed Proceed with Unprotected N-H Indazole q1->proceed No final Optimized Strategy protect->final q2 Is the reaction a Sonogashira coupling? proceed->q2 sonogashira_note Consider N-protection as some Sonogashira reactions require it for C3 coupling. q2->sonogashira_note Yes q2->final No sonogashira_note->protect

Caption: Decision tree for N-H protection of the indazole ring.

Experimental_Workflow setup 1. Reagent Setup (Indazole, Coupling Partner, Base, Catalyst) inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) setup->inert solvent 3. Add Degassed Solvent & Reagents inert->solvent reaction 4. Heat & Stir (Monitor by TLC/LC-MS) solvent->reaction workup 5. Quench & Workup (Aqueous Wash, Extraction) reaction->workup purify 6. Purification (Column Chromatography) workup->purify analyze 7. Product Analysis (NMR, MS) purify->analyze

Caption: General experimental workflow for cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Methyl 1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is of paramount importance. Methyl 1H-indazole-3-carboxylate is a valuable building block in medicinal chemistry, and its synthesis can be approached through several distinct routes. This guide provides an objective comparison of the most common synthetic strategies, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for a given research objective.

Comparative Analysis of Synthesis Routes

The synthesis of this compound can be broadly categorized into four primary strategies: direct esterification of the corresponding carboxylic acid, a multi-step synthesis commencing from indole (B1671886), a cycloaddition approach involving benzyne, and a one-pot synthesis from anthranilate derivatives. Each method presents a unique profile of advantages and disadvantages in terms of yield, reaction conditions, and substrate availability.

Route 1: Esterification of 1H-indazole-3-carboxylic acid

This is a straightforward and often high-yielding approach, assuming the availability of the starting carboxylic acid. The reaction typically involves heating the carboxylic acid in methanol (B129727) in the presence of an acid catalyst.

Route 2: Multi-step Synthesis from Indole
Route 3: [3+2] Cycloaddition of Benzyne and Diazoacetate

This elegant approach involves the in situ generation of benzyne, which then undergoes a [3+2] cycloaddition with a diazoacetate to form the indazole ring system directly. This method can be efficient but requires careful handling of the diazo compounds.

Route 4: One-Pot Synthesis from Substituted Anthranilates

This modern and highly efficient method involves the direct conversion of a substituted 2-aminophenylacetate derivative to the corresponding 1H-indazole-3-carboxylate in a single step. This route is characterized by high yields and operational simplicity.

Data Presentation

The following table summarizes the key quantitative data for each of the discussed synthesis routes, allowing for a direct comparison of their performance.

ParameterRoute 1: EsterificationRoute 2: From Indole (Overall)Route 3: CycloadditionRoute 4: One-Pot from Anthranilate
Starting Material 1H-indazole-3-carboxylic acidIndole2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126)Methyl 2-(2-aminophenyl)acetate
Key Reagents Methanol, Acid CatalystNaNO₂, HCl, Oxidizing agent, MethanolTBAF, Methyl diazoacetatetert-Butyl nitrite (B80452)
Overall Yield 60-94%[1]Yields vary per step~82% (for ethyl ester)[2]96%[3]
Reaction Time 1.5 - 5 hours[1]Multiple steps, >12 hours~14 hours[2]0.5 hours[3]
Number of Steps 131 (in situ generation)1
Reaction Temperature Reflux0°C to Room Temp-78°C to Room Temp[2]Not specified

Experimental Protocols

Route 1: Esterification of 1H-indazole-3-carboxylic acid

Protocol using Thionyl Chloride:

  • Suspend 1H-indazole-3-carboxylic acid (1.0 eq) in methanol.

  • Cool the mixture to 0°C.

  • Slowly add thionyl chloride (2.0-3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 1.5-3 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (B1210297), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the product. A yield of 94% has been reported for this method.

Protocol using Acid Catalyst:

  • Dissolve 1H-indazole-3-carboxylic acid (1.0 eq) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid or methanesulfonic acid.

  • Heat the mixture at reflux for 2-5 hours, monitoring by TLC.[1]

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate or methylene (B1212753) chloride.

  • Wash the organic layer, dry it over a drying agent (e.g., magnesium sulfate), and concentrate to yield the product.[1] A yield of 60% has been reported using methanesulfonic acid.[1]

Route 2: Multi-step Synthesis from Indole

Step 1: Synthesis of 1H-indazole-3-carboxaldehyde

  • To a solution of sodium nitrite (8.0 eq) in water and DMF at 0°C, slowly add 2N HCl (2.7 eq).

  • Stir the mixture for 10 minutes.

  • Add a solution of indole (1.0 eq) in DMF dropwise over 2 hours at 0°C.

  • Allow the reaction to stir at room temperature for 12 hours.

  • Extract the mixture with ethyl acetate, wash with water and brine, dry over magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 1H-indazole-3-carboxaldehyde.

Step 2: Oxidation to 1H-indazole-3-carboxylic acid

  • Dissolve 1H-indazole-3-carboxaldehyde (1.0 eq) in a mixture of tert-butanol (B103910) and water.

  • Add sodium dihydrogen phosphate (B84403) (4.0 eq) and 2-methyl-2-butene (B146552) (5.0 eq).

  • Add a solution of sodium chlorite (B76162) (5.0 eq) in water dropwise at room temperature.

  • Stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium sulfite.

  • Acidify the aqueous layer with 1N HCl to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 3: Esterification Follow one of the protocols described in Route 1 .

Route 3: [3+2] Cycloaddition of Benzyne and Ethyl Diazoacetate

(Note: This protocol is for the ethyl ester and can be adapted for the methyl ester by using methyl diazoacetate.)

  • To a solution of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 eq) and ethyl diazoacetate (1.8 eq) in anhydrous THF, cool to -78°C.

  • Add a 1M solution of TBAF in THF (1.8 eq) dropwise.

  • Stir the reaction at -78°C for 1.5 hours and then allow it to warm to room temperature overnight.[2]

  • Concentrate the reaction mixture and partition between ethyl acetate and saturated aqueous sodium bicarbonate.[2]

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over magnesium sulfate, and concentrate.[2]

  • Purify the crude product by column chromatography to afford ethyl 1H-indazole-3-carboxylate with a reported yield of 82%.[2]

Route 4: One-Pot Synthesis from Methyl 2-(2-aminophenyl)acetate
  • Start with methyl 2-(2-aminophenyl)acetate as the starting material.

  • The reaction is carried out with tert-butyl nitrite.

  • The reaction time is reported to be 0.5 hours.

  • A high yield of 96% for the formation of this compound has been reported in a patent.[3]

Visualization of Synthesis Routes

The following diagrams illustrate the different synthetic pathways to this compound.

Synthesis_Routes cluster_route1 Route 1: Esterification cluster_route2 Route 2: From Indole cluster_route3 Route 3: Cycloaddition cluster_route4 Route 4: One-Pot A1 1H-Indazole-3-carboxylic acid P This compound A1->P MeOH, H+ B1 Indole B2 1H-Indazole-3-carboxaldehyde B1->B2 NaNO₂, HCl B3 1H-Indazole-3-carboxylic acid B2->B3 Oxidation B3->P MeOH, H+ C1 Benzyne Precursor C1->P [3+2] Cycloaddition C2 Methyl Diazoacetate C2->P D1 Methyl 2-(2-aminophenyl)acetate D1->P t-BuONO

Caption: Comparative overview of synthetic pathways to this compound.

Experimental_Workflow_Comparison cluster_esterification Route 1: Esterification cluster_from_indole Route 2: From Indole cluster_one_pot Route 4: One-Pot E1 Mix Carboxylic Acid and Methanol E2 Add Acid Catalyst E1->E2 E3 Reflux E2->E3 E4 Workup & Purify E3->E4 I1 Nitrosation of Indole I2 Isolate Aldehyde I1->I2 I3 Oxidation I2->I3 I4 Isolate Carboxylic Acid I3->I4 I5 Esterification I4->I5 I6 Workup & Purify I5->I6 O1 Mix Anthranilate and Reagent O2 Short Reaction Time O1->O2 O3 Direct Isolation O2->O3

Caption: Workflow comparison of key synthetic routes.

Conclusion

The choice of synthesis route for this compound will largely depend on the specific needs of the researcher.

  • For simplicity and high yield , when the starting carboxylic acid is available, Route 1 (Esterification) is a strong choice.

  • When starting from basic building blocks, the Route 2 (From Indole) is a classic and viable, albeit longer, option.

  • For elegance and novelty , Route 3 (Cycloaddition) offers an interesting disconnection, though it may require more specialized reagents and conditions.

  • For efficiency and speed , the Route 4 (One-Pot from Anthranilate) appears to be the most promising, offering a very high yield in a short amount of time, making it ideal for rapid library synthesis or large-scale production.

It is recommended that researchers evaluate the cost of starting materials, the number of synthetic steps, and the desired purity and yield when selecting the most appropriate method for their application.

References

The Evolving Landscape of Indazole-Based Therapeutics: A Comparative Analysis of Methyl 1H-indazole-3-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The indazole scaffold, a privileged structure in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. A comprehensive review of published data reveals the significant and diverse biological activities of methyl 1H-indazole-3-carboxylate and its derivatives, with profound implications for oncology, inflammation, and infectious diseases. This guide provides an objective comparison of the parent compound and its analogues, supported by experimental data, to assist researchers, scientists, and drug development professionals in this dynamic field.

The versatile indazole ring system is a cornerstone in the design of numerous pharmacologically active compounds, demonstrating a broad spectrum of activities including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1] this compound, a key intermediate and a biologically active molecule in its own right, serves as a crucial starting point for the synthesis of a myriad of derivatives with enhanced potency and selectivity.[2][3]

Anticancer Activity: A Primary Focus

The quest for novel anticancer agents has prominently featured indazole derivatives. These compounds have shown significant potential in inhibiting the growth of various cancer cell lines by inducing apoptosis and interfering with critical signaling pathways.[2][4][5]

A notable mechanism of action for many indazole derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[6] One such target is the p21-activated kinase 1 (PAK1), which is strongly associated with tumor progression.[1][7] The 1H-indazole-3-carboxamide scaffold has been identified as a potent inhibitor of PAK1.[1][7]

Comparative Anticancer Activity of Indazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 6o (an indazole derivative) K562 (Chronic Myeloid Leukemia)5.15[4][5]
A549 (Lung)>50[4][5]
PC-3 (Prostate)>50[4][5]
Hep-G2 (Hepatoma)>50[4][5]
HEK-293 (Normal Cell)33.2[4][5]
Compound 30l (a 1H-indazole-3-carboxamide derivative) PAK1 (enzyme inhibition)0.0098[7]
N-phenylindazole diarylurea derivatives (e.g., Compound 8) 4T1 (Murine Metastatic Breast Cancer)0.4 - 50[8]
GL261 (Murine Glioblastoma)0.4 - 50[8]
MDA-MB-231 (Triple-Negative Breast Cancer)Low micromolar[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of indazole derivatives is commonly assessed using the methyl thiazolyl tetrazolium (MTT) colorimetric assay.[4][5]

  • Cell Seeding: Human cancer cell lines (e.g., A549, K562, PC-3, and Hep-G2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow

Anti-Inflammatory Properties

This compound and its derivatives have also demonstrated promising anti-inflammatory characteristics, suggesting their potential in treating a range of inflammatory disorders.[2] These compounds may exert their effects by modulating the immune response and inhibiting the production of pro-inflammatory cytokines.[2] Some derivatives have shown inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase, key enzymes in the inflammatory cascade.[9][10][11]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the anti-inflammatory activity of new compounds.[11]

  • Animal Grouping: Rats are divided into control and treatment groups.

  • Compound Administration: The test compounds (indazole derivatives) or a standard anti-inflammatory drug (e.g., diclofenac) are administered orally or intraperitoneally.

  • Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmograph.

  • Inhibition Calculation: The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume with the control group.

Antimicrobial Activity

The search for new antimicrobial agents has also led to the investigation of indazole derivatives. Several studies have reported the synthesis and evaluation of indazole-3-carboxamides against various bacterial and fungal strains.[12][13][14]

Comparative Antimicrobial Activity of N-methyl-3-aryl indazoles

CompoundBacterial StrainZone of Inhibition (cm) at 100 µLReference
5i Xanthomonas campestris2.3[13]
5f Xanthomonas campestris2.2[13]
5a Xanthomonas campestris2.1[13]
Streptomycin (Standard) Xanthomonas campestris2.8[13]
5j Bacillus megaterium1.6[13]
5a Bacillus megaterium1.5[13]
5h Bacillus megaterium1.2[13]
Streptomycin (Standard) Bacillus megaterium3.7[13]
5j Escherichia coli1.6[13]
5a Escherichia coli1.5[13]
Streptomycin (Standard) Escherichia coli3.9[13]

Experimental Protocol: Well Diffusion Method

This method is a standard procedure for evaluating the antimicrobial activity of compounds.[13]

  • Media Preparation: A suitable agar (B569324) medium is prepared and sterilized.

  • Inoculation: The molten agar is inoculated with a standardized suspension of the test microorganism.

  • Pouring and Solidification: The inoculated medium is poured into sterile Petri dishes and allowed to solidify.

  • Well Creation: Wells of a specific diameter are made in the agar using a sterile borer.

  • Compound Application: A defined volume of the test compound solution at a specific concentration is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the growth of the microorganism.

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

Signaling Pathway Inhibition: The Case of PAK1

As previously mentioned, PAK1 is a key target for many anticancer indazole derivatives. PAK1 is a downstream effector of the Rho family of small GTPases, including Cdc42 and Rac1, and plays a crucial role in cell survival, proliferation, and cytoskeletal dynamics.[1] Inhibition of PAK1 by indazole derivatives can disrupt these pathways, leading to an antitumor effect.[1]

PAK1_Signaling_Pathway

Conclusion and Future Directions

The collective evidence strongly supports the continued exploration of this compound and its derivatives as a rich source of potential therapeutic agents. The ability to modify the core indazole structure allows for the fine-tuning of biological activity and selectivity, a critical aspect in modern drug discovery.[2] Structure-activity relationship (SAR) studies are paramount in guiding the rational design of next-generation indazole-based drugs with improved efficacy and reduced off-target effects.[7] Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these promising compounds to translate their in vitro and in vivo activities into clinically effective treatments.

References

A Comparative Spectroscopic Analysis of Methyl 1H-indazole-3-carboxylate and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the spectroscopic properties of methyl 1H-indazole-3-carboxylate and its key analogues. By presenting experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document provides a valuable resource for the identification, characterization, and quality control of these important heterocyclic compounds.

This compound serves as a crucial scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. A thorough understanding of its spectroscopic characteristics, alongside those of its analogues, is paramount for unambiguous structure elucidation and the development of new chemical entities. This guide presents a comparative analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for the parent compound and selected analogues, including its ethyl ester, a nitro-substituted derivative, and a chloro-substituted derivative.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its analogues. These values have been compiled from various sources and provide a basis for comparing the electronic and structural effects of different substituents on the indazole core.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundH-4H-5H-6H-7-OCH₃/-OCH₂CH₃-OCH₂CHOtherSolvent
This compound7.30 (ddd)7.44 (ddd)7.65 (d)8.06 (d)3.92 (s)-13.91 (s, NH)DMSO-d₆
Ethyl 1H-indazole-3-carboxylate[1]7.30 (m)7.44 (m)7.65 (d)8.06 (d)4.38 (q)1.36 (t)13.91 (bs, NH)DMSO-d₆[1]
5-Nitro-3-phenyl-1H-indazole[2]7.29 (d)--8.98 (s)--7.53-7.62 (m, 3H, Ph), 7.98 (d, 2H, Ph), 8.26 (d, 1H), 11.84 (br, NH)CDCl₃[2]
5-Chloro-3-phenyl-1H-indazole[2]7.14-7.17 (m)-7.29-7.32 (m)7.93-7.98 (m)--7.45-7.56 (m, 3H, Ph), 11.55 (br, NH)CDCl₃[2]

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundC-3C-3aC-4C-5C-6C-7C-7a=C=O-OC H₃/-OC H₂CH₃-OCH₂C H₃OtherSolvent
This compound135.20122.83122.16126.64121.04111.09140.93162.3352.5 (assumed)--DMSO-d₆
Ethyl 1H-indazole-3-carboxylate[1]135.20[1]122.83[1]122.16[1]126.64[1]121.04[1]111.09[1]140.93[1]162.33[1]60.28[1]14.27[1]-DMSO-d₆[1]
5-Nitro-3-phenyl-1H-indazole[2]148.67[2]122.14[2]110.60[2]142.96[2]119.18[2]120.37[2]143.39[2]---Phenyl: 127.81, 129.35, 131.72[2]CDCl₃[2]
5-Chloro-3-phenyl-1H-indazole[2]145.36[2]121.80[2]111.35[2]127.11[2]120.35[2]128.53[2]140.04[2]---Phenyl: 127.63, 129.07, 132.78[2]CDCl₃[2]

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundN-H StretchC=O StretchC=C Stretch (Aromatic)C-O StretchNO₂ StretchC-Cl Stretch
This compound[3]~3300-3000~1713~1618, 1479~1230--
Ethyl 1H-indazole-3-carboxylate[1]3290[1]1713[1]1618, 1479[1]1230[1]--
5-Nitro-3-phenyl-1H-indazole----~1520, 1340-
5-Chloro-3-phenyl-1H-indazole-----~700-800

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key FragmentsIonization Method
This compound[3]176.0586145 ([M-OCH₃]⁺), 117 ([M-COOCH₃]⁺)ESI
Ethyl 1H-indazole-3-carboxylate[4]190.0742145 ([M-OC₂H₅]⁺), 117 ([M-COOC₂H₅]⁺)GC-MS
5-Nitro-3-phenyl-1H-indazole239--
5-Chloro-3-phenyl-1H-indazole228/230--

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.[1] Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (B1202638) (TMS) used as an internal standard.[5] For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are generally acquired to simplify the spectrum to a series of singlets.

Infrared (IR) Spectroscopy

IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.[1] Solid samples can be analyzed using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.[6] The spectral data is typically reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, with common ionization techniques being Electrospray Ionization (ESI) or Electron Ionization (EI) for GC-MS.[1][4] High-resolution mass spectrometry (HRMS) is often employed to determine the exact mass of the molecular ion and key fragments, which aids in confirming the elemental composition.[1]

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of this compound and its analogues is depicted in the following diagram. This process ensures a systematic approach from sample preparation to final structure elucidation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Compound Compound Synthesis & Purification Dissolution Dissolution in Deuterated Solvent Compound->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) IR IR Spectroscopy MS Mass Spectrometry NMR_Analysis NMR Spectral Analysis (Chemical Shifts, Coupling Constants) NMR->NMR_Analysis IR_Analysis IR Spectral Analysis (Functional Group Identification) IR->IR_Analysis MS_Analysis MS Spectral Analysis (Molecular Weight, Fragmentation) MS->MS_Analysis Structure Structure Elucidation & Confirmation NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

Caption: General workflow for spectroscopic analysis.

Signaling Pathways and Logical Relationships

The interpretation of spectroscopic data follows a logical pathway where information from different techniques is integrated to build a complete picture of the molecular structure.

Interpretation_Pathway cluster_data Input Data cluster_info Derived Information cluster_structure Structural Determination H_NMR ¹H NMR Data Proton_Env Proton Environments & Connectivity H_NMR->Proton_Env C_NMR ¹³C NMR Data Carbon_Skel Carbon Skeleton C_NMR->Carbon_Skel IR_Data IR Data Func_Groups Functional Groups IR_Data->Func_Groups MS_Data MS Data Mol_Weight Molecular Weight & Formula MS_Data->Mol_Weight Proposed_Structure Proposed Structure Proton_Env->Proposed_Structure Carbon_Skel->Proposed_Structure Func_Groups->Proposed_Structure Mol_Weight->Proposed_Structure Final_Structure Confirmed Structure Proposed_Structure->Final_Structure Cross-verification

Caption: Logical pathway for data interpretation.

References

A Comparative Guide to the Synthesis of Methyl 1H-indazole-3-carboxylate: An Evaluation of a Novel Three-Step Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Consequently, the development of efficient and scalable synthetic routes to key intermediates like methyl 1H-indazole-3-carboxylate is of paramount importance. This guide provides a comprehensive comparison of a novel, three-step synthetic method for this compound against established conventional routes. We present a quantitative analysis of their performance, detailed experimental protocols, and visual workflows to inform the selection of the most appropriate method for specific research and development needs.

At a Glance: Performance Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the new synthetic method and two established routes for the synthesis of this compound.

ParameterNew Synthetic Method (Optimized Nitrosation)Established Method I (from Isatin)Established Method II (from Anthranilic Acid Derivative)
Starting Material Indole (B1671886)Isatin (B1672199)2-Aminobenzoic Acid (Anthranilic Acid)
Key Steps 1. Nitrosation of Indole2. Oxidation of Aldehyde3. Fischer-Speier Esterification1. Ring opening of Isatin2. Diazotization3. Cyclization and Esterification1. Diazotization of Anthranilic Acid2. Reduction3. Cyclization with a C2-synthon and Esterification
Overall Yield Good to Excellent (Overall yield can reach up to ~80-90% based on individual step yields)Moderate to GoodGood
Reaction Time ~18-24 hours~24-48 hours~12-24 hours
Reaction Conditions Mild to moderateCan involve harsh basic/acidic conditions and low temperaturesRequires strict temperature control for diazotization
Key Advantages High yields for the initial step, avoids harsh reagents in the first step, amenable to a range of substituted indoles.[1]Readily available starting material.Good overall yield in some variations.
Key Limitations Multi-step process. The oxidation step can utilize reagents that require careful handling.Can have moderate yields and require multiple steps with purification of intermediates.Diazonium salts are potentially explosive and require careful handling at low temperatures.
Reported Purity High purity achievable with chromatographic purification.Variable, often requires recrystallization.Good, often requires chromatographic purification.

Experimental Protocols

New Synthetic Method: Optimized Nitrosation of Indole

This novel approach involves a three-step sequence starting from indole.

Step 1: Synthesis of 1H-indazole-3-carboxaldehyde via Optimized Nitrosation of Indole [1]

This optimized procedure minimizes the formation of dimeric byproducts, a common issue with indole nitrosation.[1]

  • Reagents: Indole, Sodium Nitrite (B80452) (NaNO₂), 2N Hydrochloric Acid (HCl), N,N-Dimethylformamide (DMF), Deionized Water, Ethyl Acetate (EtOAc), Brine.

  • Procedure:

    • In a reaction flask, dissolve sodium nitrite (8.0 mmol) in a mixture of deionized water and DMF at 0 °C.

    • Slowly add 2N aqueous HCl (2.7 mmol) to the cooled solution and stir for 10 minutes.

    • In a separate flask, dissolve indole (1.0 mmol) in DMF.

    • Using a syringe pump, add the indole solution to the nitrosating mixture at 0 °C over 2 hours.

    • After the addition is complete, allow the reaction to stir at room temperature for 3 hours, monitoring by TLC.

    • Extract the reaction mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield 1H-indazole-3-carboxaldehyde.

  • Reported Yield: Up to 99% for unsubstituted indole.[1]

Step 2: Oxidation of 1H-indazole-3-carboxaldehyde to 1H-indazole-3-carboxylic acid

  • Reagents: 1H-indazole-3-carboxaldehyde, Sodium Chlorite (B76162) (NaClO₂), Sodium Dihydrogen Phosphate (B84403) (NaH₂PO₄), 2-methyl-2-butene (B146552), tert-Butanol (B103910), Water.

  • Procedure:

    • Dissolve 1H-indazole-3-carboxaldehyde in a mixture of tert-butanol and water.

    • Add 2-methyl-2-butene to the solution.

    • In a separate flask, prepare a solution of sodium chlorite and sodium dihydrogen phosphate in water.

    • Slowly add the sodium chlorite/phosphate solution to the aldehyde solution at room temperature.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of sodium sulfite.

    • Acidify the mixture to pH 3-4 with 1N HCl to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield 1H-indazole-3-carboxylic acid.

  • Expected Yield: Typically high, often above 80-90%.

Step 3: Fischer-Speier Esterification to this compound [2]

  • Reagents: 1H-indazole-3-carboxylic acid, Methanol (B129727) (MeOH), Thionyl Chloride (SOCl₂) or Sulfuric Acid (H₂SO₄), Saturated Sodium Bicarbonate solution, Ethyl Acetate.

  • Procedure:

    • Dissolve 1H-indazole-3-carboxylic acid in methanol at 0 °C.

    • Slowly add thionyl chloride or concentrated sulfuric acid.

    • Heat the reaction mixture to reflux for 1.5-3 hours.

    • After completion, concentrate the reaction mixture under reduced pressure.

    • Neutralize the crude product with a saturated sodium bicarbonate solution.

    • Extract with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to afford this compound.

  • Reported Yield: A yield of 94% has been reported for a similar esterification.[2]

Established Method I: Synthesis from Isatin

This classical route involves the ring-opening of isatin followed by diazotization and cyclization.

  • Reagents: Isatin, Sodium Hydroxide (B78521) (NaOH), Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Stannous Chloride (SnCl₂), Methanol (MeOH).

  • Procedure:

    • Hydrolyze isatin with aqueous sodium hydroxide to form the sodium salt of 2-aminophenylglyoxylic acid.

    • Cool the solution and acidify with hydrochloric acid.

    • Add a solution of sodium nitrite in water at low temperature (0-5 °C) to perform diazotization.

    • Reduce the resulting diazonium salt with a solution of stannous chloride in hydrochloric acid.

    • The intermediate undergoes spontaneous cyclization to form 1H-indazole-3-carboxylic acid.

    • Perform Fischer-Speier esterification with methanol and an acid catalyst as described in the new method (Step 3).

Established Method II: Synthesis from an Anthranilic Acid Derivative

This method utilizes a [3+2] cycloaddition reaction.

  • Reagents: 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126), Ethyl diazoacetate, Tetrabutylammonium fluoride (B91410) (TBAF), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Saturated Sodium Bicarbonate solution.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, charge 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and ethyl diazoacetate in THF.

    • Cool the mixture to -78 °C.

    • Add a solution of TBAF in THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.

    • Dry the combined organic layers and concentrate.

    • Purify the crude product by column chromatography to yield ethyl 1H-indazole-3-carboxylate. The methyl ester can be obtained by using methyl diazoacetate or by transesterification.

  • Reported Yield: An 82% yield has been reported for the ethyl ester.[3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows for the new and established synthetic methods.

New_Synthetic_Method Indole Indole Aldehyde 1H-indazole-3-carboxaldehyde Indole->Aldehyde Optimized Nitrosation (NaNO₂, HCl, DMF) CarboxylicAcid 1H-indazole-3-carboxylic acid Aldehyde->CarboxylicAcid Oxidation (NaClO₂, NaH₂PO₄) Ester This compound CarboxylicAcid->Ester Fischer-Speier Esterification (MeOH, H⁺)

Caption: Workflow for the new synthetic method.

Established_Method_I Isatin Isatin RingOpened 2-Aminophenylglyoxylic acid Isatin->RingOpened Ring Opening (NaOH) Diazonium Diazonium Salt RingOpened->Diazonium Diazotization (NaNO₂, HCl) CarboxylicAcid 1H-indazole-3-carboxylic acid Diazonium->CarboxylicAcid Reduction & Cyclization (SnCl₂) Ester This compound CarboxylicAcid->Ester Esterification (MeOH, H⁺)

References

comparative study of the efficacy of different catalysts in methyl 1H-indazole-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalytic Syntheses of Methyl 1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Consequently, the efficient synthesis of its derivatives, such as this compound, is of significant interest. This guide provides an objective comparison of different catalytic strategies for the synthesis of this compound, supported by experimental data and detailed protocols to inform methodology selection in research and development.

The synthesis of this target molecule can be broadly approached via two main strategies: formation of the indazole ring through cyclization reactions or the modification of a pre-existing indazole core, such as through esterification. This guide will focus on catalytic methods for the crucial ring-forming step and the direct esterification pathway. Key methodologies include modern transition-metal-catalyzed C-H amination and classical acid-catalyzed diazotization followed by cyclization.

Quantitative Comparison of Synthesis Methods

The selection of a synthetic route often involves a trade-off between yield, reaction conditions, cost, and substrate availability. The following table summarizes quantitative data for representative catalytic methods used to synthesize this compound and its immediate precursors.

Catalytic Method Catalyst System Starting Materials Solvent Temp. (°C) Time (h) Yield (%) Notes
Silver-Mediated C-H Amination[2][3][4]AgNTf₂, Cu(OAc)₂α-Ketoester-derived arylhydrazone1,2-dichloroethane (B1671644)8024~85%Modern method with high yield for various substituted derivatives.[2][4]
Acid-Catalyzed Nitrosation[5]NaNO₂, HClSubstituted IndoleDMF / Water0 to RT12-1678-96%Yields the aldehyde precursor, which requires subsequent oxidation and esterification. Very effective for electron-rich and electron-deficient indoles.[5]
One-Step Diazotization[6]NaNO₂, Acetic Acido-aminophenylacetic acid derivativeNot specifiedMildNot specifiedHighA direct, high-yield approach to the indazole ring.[6]
Copper-Catalyzed Cyclization[6]Copper catalystNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedAn Ullmann-type cyclization is a known method, though specific data for this exact product is sparse in the provided context.[6]
Acid-Catalyzed EsterificationH₂SO₄ (catalytic)1H-indazole-3-carboxylic acid, Methanol (B129727)MethanolReflux2>95% (implied)A straightforward, high-yield final step if starting from the carboxylic acid.

Experimental Protocols

Detailed methodologies are provided for two distinct and effective catalytic strategies.

Protocol 1: Silver(I)-Mediated Intramolecular Oxidative C-H Amination[2][4]

This protocol describes a modern approach for constructing the 1H-indazole ring from an arylhydrazone precursor.

Materials:

  • Arylhydrazone of methyl glyoxylate (B1226380) (0.3 mmol)

  • Silver(I) bis(trifluoromethanesulfonyl)imide (AgNTf₂) (0.6 mmol)

  • Copper(II) acetate (B1210297) (Cu(OAc)₂) (0.15 mmol)

  • 1,2-dichloroethane (1.0 mL)

  • Screw-capped vial with a Teflon spinbar

Procedure:

  • To the screw-capped vial, add the arylhydrazone (0.3 mmol), AgNTf₂ (0.6 mmol), and Cu(OAc)₂ (0.15 mmol).

  • Add 1,2-dichloroethane (1.0 mL) to the vial under atmospheric conditions.

  • Seal the vial and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Concentrate the mixture in vacuo to remove the solvent.

  • Purify the resulting residue by chromatography on silica (B1680970) gel to yield the final product, this compound.

Protocol 2: Acid-Catalyzed Esterification of 1H-Indazole-3-carboxylic acid

This protocol details the final esterification step, a common method when the corresponding carboxylic acid is available.

Materials:

  • 1H-Indazole-3-carboxylic acid (1.0 equiv)

  • Methanol (as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

  • Ethyl acetate

  • Brine solution

Procedure:

  • Dissolve 1H-Indazole-3-carboxylic acid (1.0 equiv) in methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated H₂SO₄ to the solution at room temperature.

  • Heat the resulting solution to reflux and stir for 2 hours.

  • After cooling the mixture to room temperature, evaporate the methanol under reduced pressure.

  • Treat the residue with ice water, causing the product to precipitate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with a brine solution and dry it over anhydrous sodium sulfate.

  • Filter and concentrate the solution to yield this compound.

Visualizations

Experimental Workflow and Logic

The following diagrams illustrate the general experimental workflow for a catalytic synthesis and the logical considerations when choosing a catalytic approach.

G General Experimental Workflow for Catalytic Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Starting Materials (e.g., Arylhydrazone) Reagents Catalyst & Solvent (e.g., AgNTf₂, DCE) Mix Combine & Heat (e.g., 80°C, 24h) Reagents->Mix Charge Reactor Workup Solvent Removal & Aqueous Work-up Mix->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Methyl 1H-indazole- 3-carboxylate Purify->Product Analysis Characterization (NMR, HRMS) Product->Analysis

Caption: A typical workflow for the synthesis and isolation of the target compound.

G Catalyst Selection Logic cluster_metal Transition Metal Catalysis cluster_nonmetal Metal-Free Catalysis A Catalyst Choice for Indazole Synthesis B Catalysts (Ag, Cu, Pd, Co) A->B D Catalysts (Acid, Base) A->D C Characteristics C_list • High Yields • Mild Conditions • Functional Group Tolerance • Higher Cost / Toxicity E Characteristics E_list • Cost-Effective • Readily Available Reagents • Potentially Harsher Conditions • Greener Alternative

Caption: Key factors influencing the choice between metal and metal-free catalysts.

References

Comparative Analysis of Indazole Derivatives as Kinase Inhibitors: A Focus on the 3-Carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indazole core represents a privileged scaffold in the design of potent and selective kinase inhibitors. While the inhibitory activity of indazole-3-carboxylate esters is an emerging area of interest, the closely related 1H-indazole-3-carboxamides have been more extensively studied, offering valuable insights into the structure-activity relationships (SAR) governing kinase inhibition. This guide provides a comparative analysis of the kinase inhibitory activity of various 1H-indazole-3-carboxamide derivatives, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation therapeutics.

The indazole scaffold is a key pharmacophore in numerous clinically approved and investigational kinase inhibitors.[1] Its versatility allows for the development of inhibitors targeting a range of kinases, including p21-activated kinase 1 (PAK1) and glycogen (B147801) synthase kinase-3β (GSK-3β).[2] Selectivity is a critical attribute of any kinase inhibitor, as off-target effects can lead to toxicity and limit therapeutic efficacy. This guide delves into the inhibitory profiles of different 1H-indazole-3-carboxamide derivatives, offering a valuable resource for researchers in the field.

Comparative Kinase Inhibitory Activity of Indazole-3-Carboxamides

The following table summarizes the in vitro inhibitory activity of representative 1H-indazole-3-carboxamide derivatives against various kinases. The IC50 values, which represent the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%, are presented to allow for a direct comparison of potency.

Compound IDTarget KinaseR1 (Amide Substituent)IC50 (nM)Key SAR Observations
Series 1 PAK14-(pyridin-4-yl)piperazin-1-yl9.8The piperazine (B1678402) moiety with a terminal pyridine (B92270) ring in the solvent-accessible region is crucial for high potency.[3][4]
Series 1 PAK1Varied hydrophobic rings-Substitution with an appropriate hydrophobic ring in the deep back pocket of the ATP-binding site enhances inhibitory activity.[3][4]
Series 1 PAK1Varied hydrophilic groups-Introduction of a hydrophilic group in the bulk solvent region is critical for PAK1 inhibitory activity and selectivity.[4]
Compound 46 GSK-3β(details not specified)640Addition of a methyl group on the indazole phenyl ring of a parent compound (IC50 = 3000 nM) led to a remarkable increase in activity.[1]
Compound 50 GSK-3β(details not specified)350A methoxy (B1213986) group at the 5-position of the indazole ring was found to be important for high potency.[1]
Compound 13g VEGFR-2Amide-containing group57.9Hydrogen bond-forming groups like amides resulted in enhanced activity compared to pazopanib (B1684535) (IC50 = 30 nM).[1]
Compound 13i VEGFR-2Sulfonamide-containing group34.5The presence of a sulfonamide group also led to enhanced activity.[1]
Compound C05 PLK4(details not specified)< 0.1Structural modifications of a lead compound (IC50 = 74 nM) yielded a highly potent inhibitor.[5]

Experimental Protocols

The determination of kinase inhibition potency is crucial for the characterization of novel compounds. Below is an outline of a standard experimental protocol used to generate the data presented above.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Materials:

  • Purified kinase

  • Kinase substrate (e.g., a specific peptide)

  • Adenosine triphosphate (ATP)

  • Test compounds (indazole-3-carboxamide derivatives)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 384-well plate, add the inhibitor solution (or DMSO for control).

  • Add the kinase enzyme solution to each well.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent.

  • Incubate at room temperature for a specified period (e.g., 40 minutes).

  • Add a kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubate at room temperature for a specified period (e.g., 30 minutes).

  • Measure the luminescence using a plate reader.

Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the dose-response data to a suitable equation.[3]

Visualizing Molecular Interactions and Experimental Processes

To better understand the context of kinase inhibition by these indazole derivatives, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

PAK1_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Rac_Cdc42 Rac/Cdc42 Ras->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 MEK MEK PAK1->MEK Cytoskeleton Cytoskeletal Reorganization PAK1->Cytoskeleton ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Metastasis Tumor Metastasis Cytoskeleton->Metastasis Indazole Indazole-3-Carboxamide Inhibitor Indazole->PAK1

Caption: Simplified PAK1 signaling pathway and the point of inhibition by indazole-3-carboxamides.

Kinase_Inhibition_Assay_Workflow start Start prep_compounds Prepare Serial Dilutions of Indazole Derivatives start->prep_compounds add_inhibitor Add Inhibitor to 384-well Plate prep_compounds->add_inhibitor add_kinase Add Kinase Enzyme add_inhibitor->add_kinase start_reaction Add Substrate/ATP (Initiate Reaction) add_kinase->start_reaction incubation1 Incubate (e.g., 60 min) start_reaction->incubation1 stop_reaction Add ADP-Glo™ Reagent (Stop Reaction) incubation1->stop_reaction incubation2 Incubate (e.g., 40 min) stop_reaction->incubation2 add_detection Add Kinase Detection Reagent incubation2->add_detection incubation3 Incubate (e.g., 30 min) add_detection->incubation3 read_plate Measure Luminescence incubation3->read_plate analyze_data Calculate IC50 Values read_plate->analyze_data end End analyze_data->end

Caption: General experimental workflow for an in vitro kinase inhibition assay.

Discussion and Future Directions

The data presented herein for 1H-indazole-3-carboxamides underscore the potential of the indazole-3-carboxylate scaffold in kinase inhibitor design. The structure-activity relationships highlight the importance of substitutions on both the indazole core and the amide moiety for achieving high potency and selectivity.

It is important to consider how an ester linkage, in place of the amide, might influence kinase inhibitory activity. The amide bond provides a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), which can be crucial for anchoring the inhibitor in the ATP-binding pocket of the kinase. Replacing the N-H with an oxygen atom in an ester would remove a key hydrogen bond donor, potentially altering the binding mode and affinity. However, the ester could introduce other favorable properties, such as improved cell permeability or a different metabolic profile.

Future studies should directly compare the kinase inhibitory activity of indazole-3-carboxylate esters with their corresponding carboxamide analogs. This would provide a clearer understanding of the role of the linker and enable the rational design of novel inhibitors with improved properties. The synthesis of a focused library of indazole-3-carboxylate esters and their evaluation against a panel of kinases would be a valuable contribution to the field.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of Methyl 1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A definitive structural elucidation of methyl 1H-indazole-3-carboxylate is crucial for its application in medicinal chemistry and drug development. While a direct crystal structure for this specific molecule remains elusive in publicly accessible databases, a comprehensive validation can be achieved through a comparative analysis with closely related, crystallographically characterized analogues. This guide provides a detailed comparison of this compound with its N-methylated carboxylic acid and N-benzylated ester derivatives, supported by spectroscopic data and detailed experimental protocols.

This guide is intended for researchers, scientists, and drug development professionals, offering a thorough examination of the structural integrity of this compound. By juxtaposing its expected properties with the confirmed structures of its analogues, we can confidently infer its molecular conformation.

Comparative Crystallographic Data

To validate the core structure of this compound, we present a comparative table of crystallographic data from two closely related compounds whose structures have been determined by X-ray crystallography: 1-Methyl-1H-indazole-3-carboxylic acid and Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. The data for the N-methylated analogue provides insight into the indazole ring system, while the N-benzylated ester analogue offers a closer comparison for the ester moiety.

Parameter1-Methyl-1H-indazole-3-carboxylic acid[1]Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate
Formula C₉H₈N₂O₂C₁₆H₁₃FN₂O₂
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/n
a (Å) 7.5470 (15)5.04322 (3)
b (Å) 14.873 (3)18.11509 (13)
c (Å) 14.924 (3)14.46487 (10)
β (º) 93.10 (3)90.4600 (6)
Volume (ų) 1672.7 (6)1321.45 (2)
Z 84

Spectroscopic and Analytical Data

Spectroscopic methods provide complementary information to crystallographic data, confirming the connectivity and chemical environment of atoms within the molecule.

¹H NMR (DMSO-d₆, 300 MHz): δ 13.91 (s, 1H, NH), 8.06 (d, J = 8.2 Hz, 1H, Ar-H), 7.65 (d, J = 8.4 Hz, 1H, Ar-H), 7.44 (ddd, J = 8.3, 6.9, 1.1 Hz, 1H, Ar-H), 7.30 (dd, J = 7.9, 6.9, 0.9 Hz, 1H, Ar-H), 3.92 (s, 3H, OCH₃).

¹³C NMR (DMSO-d₆, 75 MHz): δ 162.33, 140.93, 135.20, 126.64, 122.83, 122.16, 121.04, 111.09, 60.28.[2]

Infrared (IR) Spectroscopy: Key absorptions are expected for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the ester (around 1713 cm⁻¹), and C-O stretch (around 1230 cm⁻¹). Aromatic C-H and C=C stretching vibrations are also anticipated in their characteristic regions.[2]

Mass Spectrometry (MS): The molecular ion peak [M]⁺ is expected at m/z 176. The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃).

Experimental Protocols

Detailed methodologies are essential for the synthesis, purification, and characterization of this compound.

Synthesis of this compound

Method 1: Fischer Indazole Synthesis followed by Esterification

  • Synthesis of 1H-indazole-3-carboxylic acid: A common route involves the reaction of 2-hydrazinylbenzoic acid with a suitable cyclizing agent.

  • Esterification: To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in methanol, a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) is added. The mixture is refluxed until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to yield the crude product.

Method 2: From 2-nitro-m-toluic acid

An alternative synthesis starts from 2-nitro-m-toluic acid, which undergoes a series of reactions including reduction of the nitro group, diazotization, and subsequent cyclization and esterification to yield the final product.

Purification and Crystallization

The crude this compound can be purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and petroleum ether as the eluent.

For single crystal growth suitable for X-ray diffraction, recrystallization is performed. A suitable solvent system (e.g., ethanol, methanol, or ethyl acetate) is chosen where the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. The crude product is dissolved in a minimal amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation. The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.[3]

X-ray Crystallography

A single crystal of suitable size and quality is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The collected data is then processed to determine the unit cell parameters, space group, and the three-dimensional atomic coordinates of the molecule.

Structural Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of this compound, from synthesis to final characterization.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Validation synthesis Synthesis of Methyl 1H-indazole-3-carboxylate purification Purification (Column Chromatography) synthesis->purification crystallization Crystallization purification->crystallization nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms xray X-ray Crystallography (on Analogue) crystallization->xray comparison Comparative Analysis with Crystallographic Data of Analogues xray->comparison spectro_confirm Spectroscopic Confirmation of Functional Groups & Connectivity nmr->spectro_confirm ir->spectro_confirm ms->spectro_confirm structure_validation Validated Structure of This compound comparison->structure_validation spectro_confirm->structure_validation

Caption: Workflow for the structural validation of this compound.

References

A Comparative Analysis of In Vitro and In Vivo Efficacy of Drug Candidates Derived from Methyl 1H-Indazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Preclinical Performance

The methyl 1H-indazole-3-carboxylate scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the development of a wide array of therapeutic agents. Its derivatives have shown significant promise in oncology, immunology, and other disease areas. This guide provides a comparative analysis of the in vitro and in vivo efficacy of three distinct drug candidates derived from this privileged scaffold, offering a clear perspective on their preclinical performance. The data presented is compiled from peer-reviewed scientific literature to ensure objectivity and reliability.

Comparative Efficacy Data

The following tables summarize the quantitative in vitro and in vivo efficacy of an anticancer agent (Compound 2f), a p21-activated kinase 1 (PAK1) inhibitor (Compound 30l), and a prostanoid EP4 receptor antagonist (Compound 14).

Table 1: In Vitro Efficacy Data
Drug CandidateTarget/Therapeutic AreaCell Line(s)ParameterValueReference
Compound 2f Anticancer4T1 (murine breast cancer)IC500.23 ± 0.03 µM[1][2][3]
A549 (human lung cancer)IC501.15 ± 0.12 µM[1][2][3]
HCT116 (human colon cancer)IC500.54 ± 0.06 µM[1][2][3]
HepG2 (human liver cancer)IC500.87 ± 0.09 µM[1][2][3]
Compound 30l PAK1 InhibitionMDA-MB-231 (human breast cancer)IC50 (PAK1 enzyme)9.8 nM
Compound 14 EP4 Receptor AntagonismHEK293 (human embryonic kidney)IC50 (hEP4)1.1 nM[4]
Table 2: In Vivo Efficacy Data
Drug CandidateAnimal ModelDosage and AdministrationPrimary EndpointResultReference
Compound 2f 4T1 murine breast cancer model (BALB/c mice)50 mg/kg, intraperitoneal injection, dailyTumor growth suppressionSignificant tumor growth suppression without obvious side effects.[1][2][3]
Compound 30l MDA-MB-231 human breast cancer xenograft (nude mice)Not specified for tumor growth inhibitionTumor metastasisSignificantly suppressed migration and invasion of MDA-MB-231 cells in vitro without affecting primary tumor growth in vivo.
Compound 14 CT26 murine colon cancer model (BALB/c mice)30 mg/kg/day, oral gavageTumor growth inhibitionIn combination with an anti-PD-1 antibody, significantly inhibited tumor growth.[4]

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and a generalized experimental workflow for preclinical drug evaluation are provided below to facilitate a deeper understanding of the mechanisms of action and the drug development process.

G cluster_0 Anticancer Agent (Compound 2f) Pathway Compound_2f Compound 2f ROS Increased Reactive Oxygen Species (ROS) Compound_2f->ROS MMP Decreased Mitochondrial Membrane Potential ROS->MMP Bcl2_family Upregulation of Bax Downregulation of Bcl-2 MMP->Bcl2_family Caspase3 Cleaved Caspase-3 (Activation) Bcl2_family->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

ROS-Mitochondrial Apoptotic Pathway

G cluster_1 PAK1 Inhibitor (Compound 30l) Pathway Growth_Factors Growth Factors Rac_Cdc42 Rac/Cdc42 Growth_Factors->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Downstream_Effectors Downstream Effectors (e.g., LIMK, Snail) PAK1->Downstream_Effectors Compound_30l Compound 30l Compound_30l->PAK1 Cell_Migration_Invasion Cell Migration & Invasion Downstream_Effectors->Cell_Migration_Invasion

PAK1 Signaling Pathway

G cluster_2 EP4 Antagonist (Compound 14) Pathway PGE2 Prostaglandin E2 (PGE2) EP4_Receptor EP4 Receptor PGE2->EP4_Receptor cAMP Increased cAMP EP4_Receptor->cAMP Compound_14 Compound 14 Compound_14->EP4_Receptor Immunosuppression Immunosuppression (e.g., decreased T-cell function) cAMP->Immunosuppression Tumor_Growth Tumor Growth Immunosuppression->Tumor_Growth

EP4 Receptor Signaling Pathway

G cluster_3 General Preclinical Workflow Target_ID Target Identification & Validation Lead_Gen Lead Generation (this compound derivatives) Target_ID->Lead_Gen In_Vitro In Vitro Efficacy (IC50, EC50) Lead_Gen->In_Vitro ADMET ADMET & PK/PD In_Vitro->ADMET In_Vivo In Vivo Efficacy (Tumor Growth Inhibition) Candidate Clinical Candidate Selection In_Vivo->Candidate ADMET->In_Vivo

Preclinical Drug Discovery Workflow

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and the specific methods sections of the referenced literature.

In Vitro Antiproliferative Assay (MTT Assay)

This assay determines the concentration of a drug that inhibits the proliferation of a cancer cell line by 50% (IC50).

  • Cell Seeding: Cancer cells (e.g., 4T1, A549, HCT116, HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of the test compound (e.g., Compound 2f) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of inhibition versus the drug concentration.

In Vivo Tumor Xenograft Model

This model assesses the antitumor efficacy of a drug candidate in a living organism.

  • Animal Model: Female BALB/c mice (for syngeneic models like 4T1) or immunodeficient nude mice (for human cell line xenografts like MDA-MB-231) are used.

  • Tumor Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^6 4T1 cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width^2) / 2.

  • Drug Administration: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups. The drug is administered at a specified dose and schedule (e.g., Compound 2f at 50 mg/kg, i.p., daily).

  • Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. The tumor growth inhibition (TGI) is calculated. Body weight and any signs of toxicity are also monitored throughout the study.

Western Blot Analysis for Apoptosis Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Cells are treated with the drug candidate, harvested, and lysed using a lysis buffer containing protease and phosphatase inhibitors. The protein concentration of the lysate is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2).

  • Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the protein bands is quantified using densitometry software, and the expression levels are normalized to a loading control (e.g., β-actin or GAPDH).

In Vitro Kinase Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.

  • Assay Principle: The assay typically measures the transfer of a phosphate (B84403) group from ATP to a substrate peptide by the kinase. The amount of ADP produced is proportional to the kinase activity.

  • Reaction Mixture: The kinase (e.g., recombinant human PAK1), a specific substrate peptide, and ATP are combined in a reaction buffer.

  • Inhibitor Addition: The test compound (e.g., Compound 30l) is added at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.

  • Detection: The amount of ADP produced is measured using a commercially available kit (e.g., ADP-Glo™ Kinase Assay). This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis: The luminescent signal is measured, and the IC50 value is calculated by plotting the percentage of kinase inhibition versus the inhibitor concentration.

Cell Migration and Invasion Assays (Transwell Assay)

These assays evaluate the effect of a drug on the ability of cancer cells to move and invade through an extracellular matrix.

  • Chamber Setup: Transwell inserts with a porous membrane (e.g., 8 µm pores) are placed in a 24-well plate. For invasion assays, the top of the membrane is coated with a layer of Matrigel.

  • Cell Seeding: Cancer cells are starved in a serum-free medium and then seeded into the upper chamber of the Transwell insert.

  • Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum). The test compound is added to both the upper and lower chambers.

  • Incubation: The plate is incubated for a period that allows for cell migration or invasion (e.g., 24-48 hours).

  • Cell Staining and Counting: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated/invaded to the lower surface of the membrane are fixed and stained (e.g., with crystal violet).

  • Analysis: The number of stained cells is counted under a microscope in several random fields, and the average number of migrated/invaded cells per field is calculated. The percentage of inhibition is determined relative to the untreated control.

References

A Comparative Guide to Alternative Reagents for the Synthesis of Methyl 1H-Indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of indazole derivatives, the selection of an optimal synthetic route is critical for efficiency, yield, and scalability. Methyl 1H-indazole-3-carboxylate is a key intermediate in the preparation of numerous pharmacologically active compounds. This guide provides a comparative analysis of alternative reagents and synthetic pathways to this important molecule, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

Three primary synthetic strategies for obtaining this compound have been identified and compared: synthesis from isatin, synthesis from substituted o-toluidine (B26562), and synthesis from indole (B1671886) derivatives. Each route offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall yield.

ParameterRoute A: From IsatinRoute B: From Substituted o-ToluidineRoute C: From Indole Derivatives
Starting Material IsatinSubstituted o-ToluidineIndole
Key Reactions Ring opening, diazotization, cyclization, esterificationDiazotization, cyclization, esterificationNitrosation, oxidation, esterification
Reported Overall Yield Variable, with potential for challenges in scale-up.[1]Generally good yields reported.[1]Yields can be high but may be disappointing for electron-rich indoles (10-60%).[2]
Key Reagents NaOH, NaNO₂, HCl, MethanolNaNO₂, HCl, MethanolNaNO₂, HCl, Oxidizing agent (e.g., Sodium chlorite), Methanol
Advantages Readily available starting material.Potentially high yielding.A direct approach to functionalized indazoles.
Disadvantages Can be a multi-step process with variable yields.[1]The appropriate substituted o-toluidine may require synthesis.Yields can be sensitive to the electronic nature of the indole starting material.[2]

Experimental Protocols

Route A: Synthesis from 1H-Indazole-3-carboxylic Acid (Derived from Isatin)

This route involves the initial formation of 1H-indazole-3-carboxylic acid from isatin, which is then esterified.

Step 1: Synthesis of 1H-Indazole-3-carboxylic Acid from Isatin [1][3]

  • Ring Opening: Isatin is hydrolyzed with aqueous sodium hydroxide (B78521) to form the sodium salt of 2-aminophenylglyoxylic acid.

  • Diazotization and Cyclization: The resulting intermediate is then treated with sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) to facilitate diazotization of the amino group, followed by intramolecular cyclization to yield 1H-indazole-3-carboxylic acid.

Step 2: Esterification to this compound [4]

  • To a solution of 1H-indazole-3-carboxylic acid in methanol, a catalytic amount of a strong acid (e.g., sulfuric acid) is added.

  • The reaction mixture is refluxed until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • Purification is achieved by column chromatography or recrystallization.

Route C: Synthesis from 7-Methyl-indole (as an example for Indole Derivatives)

This protocol describes the synthesis of a related compound, 7-Methyl-1H-indazole-3-carboxamide, from 7-methyl-indole. The intermediate carboxylic acid can be esterified to the corresponding methyl ester.

Step 1: Synthesis of 7-Methyl-1H-indazole-3-carboxaldehyde [2][5][6]

  • A solution of sodium nitrite in deionized water and DMF is cooled to 0 °C.

  • 2 N hydrochloric acid is slowly added to the solution at 0 °C.

  • A solution of 7-methyl-indole in DMF is added dropwise to the nitrosating mixture at 0 °C.

  • The reaction is stirred at room temperature for 12 hours.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried, and concentrated.

  • The crude product is purified by column chromatography.

Step 2: Oxidation to 7-Methyl-1H-indazole-3-carboxylic Acid [5][6]

  • The 7-Methyl-1H-indazole-3-carboxaldehyde is dissolved in a mixture of tert-butanol (B103910) and water.

  • A solution of sodium chlorite (B76162) and sodium dihydrogen phosphate (B84403) in water is added dropwise at room temperature.

  • The reaction is stirred until the starting material is consumed.

  • The reaction is quenched with a saturated aqueous solution of sodium sulfite.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is acidified with 1 N HCl to precipitate the carboxylic acid, which is then filtered, washed with cold water, and dried.

Step 3: Esterification to Methyl 7-Methyl-1H-indazole-3-carboxylate

The esterification can be carried out following the general procedure described in Route A, Step 2.

Comparative Workflow of Synthetic Routes

G cluster_A Route A: From Isatin cluster_B Route B: From o-Toluidine cluster_C Route C: From Indole Isatin Isatin RingOpening Ring Opening (NaOH) Isatin->RingOpening Diazotization Diazotization & Cyclization (NaNO2, HCl) RingOpening->Diazotization ICA 1H-Indazole-3- carboxylic Acid Diazotization->ICA Esterification Esterification (Methanol, Acid) ICA->Esterification oToluidine Substituted o-Toluidine DiazotizationB Diazotization & Cyclization (NaNO2, HCl) oToluidine->DiazotizationB ICAB 1H-Indazole-3- carboxylic Acid DiazotizationB->ICAB ICAB->Esterification Indole Indole Derivative Nitrosation Nitrosation (NaNO2, HCl) Indole->Nitrosation Aldehyde Indazole-3- carboxaldehyde Nitrosation->Aldehyde Oxidation Oxidation (e.g., NaClO2) Aldehyde->Oxidation ICAC 1H-Indazole-3- carboxylic Acid Oxidation->ICAC ICAC->Esterification FinalProduct Methyl 1H-Indazole- 3-carboxylate Esterification->FinalProduct

Caption: Comparative workflow for the synthesis of this compound.

References

A Comparative Guide to Analytical Methods for the Quantification of Methyl 1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug development and quality control. Methyl 1H-indazole-3-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. This guide provides a comparative overview of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS). The information is based on established analytical practices for similar indazole derivatives.[1][2]

Comparison of Analytical Methods

The choice of an analytical method depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of HPLC-UV and UPLC-MS/MS for the quantification of this compound.

Table 1: Comparison of HPLC-UV and UPLC-MS/MS Method Performance (Representative Data)

ParameterHPLC-UVUPLC-MS/MS
Linearity (r²) > 0.999> 0.999
Range 1 - 100 µg/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 98 - 102%99 - 101%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 ng/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.05 ng/mL
Selectivity ModerateHigh
Run Time ~10 min~5 min

Experimental Protocols

The following are representative experimental protocols for the quantification of this compound using HPLC-UV and UPLC-MS/MS. These protocols are based on methods developed for structurally related indazole compounds and should be optimized and validated for specific applications.[2][3]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quality control of this compound in bulk drug substances and simple formulations where high sensitivity is not required.

Chromatographic Conditions:

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 90% A, ramp to 10% A over 7 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 2 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of methanol (B129727) to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to fall within the calibration range.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids or for trace-level impurity analysis.

Chromatographic Conditions:

  • Column: C18 stationary phase (e.g., 2.1 x 50 mm, 1.7 µm particle size)[2]

  • Mobile Phase A: 0.1% Formic acid in water[2]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[2]

  • Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 0.5 minutes, then return to initial conditions and re-equilibrate for 1.5 minutes.[2]

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C[2]

  • Injection Volume: 2 µL[2]

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive mode[2]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): To be determined based on the molecular weight of this compound (177.17 m/z for [M+H]⁺)

  • Product Ions (Q3): To be determined by fragmentation analysis

  • Collision Energy: To be optimized for each transition

Sample Preparation (for biological matrices): A solid-phase extraction (SPE) method is recommended for sample cleanup and concentration.[3]

  • Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.[3]

  • Loading: Load the pre-treated sample (e.g., plasma with internal standard) onto the cartridge.[3]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.[3]

  • Elution: Elute the analyte with 1 mL of methanol.[3]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.[3]

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its suitability for its intended purpose.

Analytical_Method_Validation_Workflow A Method Development & Optimization B Validation Protocol Definition A->B C Specificity / Selectivity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G Limit of Detection (LOD) B->G H Limit of Quantification (LOQ) B->H I Robustness B->I J Validation Report C->J D->J E->J F->J G->J H->J I->J K Method Implementation & Routine Use J->K

References

Comparative Docking Analysis of Methyl 1H-Indazole-3-Carboxylate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative molecular docking studies of methyl 1H-indazole-3-carboxylate derivatives, supported by experimental data and detailed protocols.

The 1H-indazole-3-carboxamide scaffold is a cornerstone in medicinal chemistry, recognized for its role in the development of inhibitors for a variety of protein kinases.[1] The dysregulation of these kinases is often implicated in diseases like cancer and neurodegenerative disorders.[1] Computational docking is a critical tool for predicting how these derivatives bind to their protein targets, providing insights into their potential efficacy.[1] This guide offers a comparative overview of recent docking studies, presenting quantitative data, experimental methodologies, and visualizations of relevant biological pathways.

Quantitative Docking and Inhibitory Activity Data

The following tables summarize the binding affinities and inhibitory concentrations of various this compound derivatives against different protein targets.

Table 1: Comparative Binding Energies of 3-Carboxamide Indazole Derivatives Against a Renal Cancer-Associated Protein (PDB: 6FEW)

DerivativeBinding Energy (kcal/mol)
8v -8.57
8w -8.49
8y -8.42
8a -7.95
8c -8.21
8s -7.89

Data sourced from a study on the synthesis and docking of novel indazole derivatives. The analysis indicates that derivatives 8v, 8w, and 8y exhibit the highest binding energies against the target protein.[2]

Table 2: Inhibitory Activity of 1H-Indazole-3-Carboxamide Derivatives Against Protein Kinases

Compound/DerivativeTarget ProteinAssay TypeResult (IC50/pIC50)
30l PAK1Enzyme Inhibition9.8 nM
Hit 1-8 GSK-3βIn silico screening4.9 - 5.5 (pIC50)

IC50 values represent the concentration of a compound required to inhibit 50% of the enzyme's activity, with a lower value indicating greater potency.[1] pIC50 is the negative logarithm of the IC50 value, where a higher value signifies greater potency.[1] The representative compound 30l shows excellent inhibitory activity against PAK1.[3]

Experimental Protocols

A reproducible methodology is fundamental to credible scientific research. The following sections detail the key experimental and computational protocols employed in the study of 1H-indazole-3-carboxamide derivatives.

Synthesis of 1H-Indazole-3-Carboxamide Derivatives

A general method for synthesizing these derivatives involves the coupling of 1H-indazole-3-carboxylic acid with various amines.[1]

  • Preparation of 1H-indazole-3-carboxylic acid: This can be achieved through methods like the nitrosation of indoles.[1]

  • Amide Coupling Reaction:

    • To a solution of 1-butyl-1H-indazole-3-carboxylic acid (1.146 mmol) in DMF (10 mL), add HATU (2 equivalents) and DIPEA (3 equivalents).[2]

    • Add the desired commercial amine (2 equivalents) to the reaction mixture.[2]

    • Stir the mixture at room temperature for 8–16 hours.[2]

  • Work-up and Purification:

    • After the reaction is complete, pour the mixture into water.[1]

    • Extract the product with ethyl acetate (B1210297) and water (4 x 20 mL).[2]

    • Wash the combined organic layer with brine, dry it over sodium sulfate, and concentrate it under reduced pressure.[1]

    • Purify the crude product by column chromatography to obtain the desired 1H-indazole-3-carboxamide derivative.[1]

Molecular Docking Protocol using AutoDock

Molecular docking simulations are commonly performed using software like AutoDock to predict the binding mode and affinity of the synthesized compounds.[1][2]

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., PDB: 6FEW) from the Protein Data Bank.[1][2]

    • Remove water molecules, ions, and any co-crystallized ligands from the protein structure.[1]

    • Add polar hydrogen atoms and assign Kollman charges to the protein.[1]

    • Save the prepared protein structure in PDBQT format.[1]

  • Ligand Preparation:

    • Draw the 2D structure of the 1H-indazole-3-carboxamide derivative using chemical drawing software.[1]

    • Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field.[1]

  • Docking Simulation:

    • Define the grid box dimensions to encompass the active site of the protein.

    • Run the AutoDock simulation with the prepared protein and ligand.[1][2]

  • Analysis of Results:

    • The software will generate a set of binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).[1]

    • Analyze the predicted binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[1]

Visualizations

Molecular Docking Workflow

The following diagram illustrates the typical workflow for a comparative molecular docking study.

cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Validation cluster_output Output Target_Selection Target Protein Selection (e.g., PDB: 6FEW) Grid_Box Grid Box Generation (Active Site Definition) Target_Selection->Grid_Box Ligand_Design Ligand Design & 3D Structure Generation Docking_Run Running Docking (e.g., AutoDock) Ligand_Design->Docking_Run Grid_Box->Docking_Run Pose_Analysis Binding Pose & Interaction Analysis Docking_Run->Pose_Analysis Binding_Energy Binding Energy Calculation Docking_Run->Binding_Energy SAR_Analysis Structure-Activity Relationship (SAR) Pose_Analysis->SAR_Analysis Binding_Energy->SAR_Analysis Lead_Compounds Identification of Lead Compounds SAR_Analysis->Lead_Compounds

A generalized workflow for comparative molecular docking studies.

PAK1 Signaling Pathway

Derivatives of 1H-indazole-3-carboxamide have been identified as potent inhibitors of p21-activated kinase 1 (PAK1), a key enzyme in cell signaling pathways that regulate cell migration and invasion.[3][4]

cluster_upstream Upstream Signals cluster_kinase Kinase Activation cluster_downstream Downstream Effects cluster_inhibitor Inhibition Rac_Cdc42 Rac/Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activation Cytoskeleton Cytoskeletal Reorganization PAK1->Cytoskeleton Migration Cell Migration & Invasion Cytoskeleton->Migration Indazole_Derivative Indazole Derivative Indazole_Derivative->PAK1

Inhibitory action of 1H-indazole-3-carboxamide derivatives on the PAK1 signaling pathway.

References

A Comparative Guide to the Synthesis of Methyl 1H-indazole-3-carboxylate: Assessing Protocol Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of foundational scaffolds like methyl 1H-indazole-3-carboxylate is a critical starting point. The reproducibility of a synthetic protocol is paramount, directly impacting project timelines, cost, and the reliability of subsequent research. This guide provides an objective comparison of common synthesis protocols for this compound, supported by experimental data from published methods, to aid in the selection of the most suitable procedure.

Comparison of Synthetic Protocols

The synthesis of this compound can be approached from several distinct pathways. The choice of method often depends on the availability of starting materials, desired purity, scalability, and tolerance for multi-step procedures. Below is a summary of the most prevalent methods, comparing their key parameters.

ParameterMethod 1: Direct EsterificationMethod 2: Multi-step from Indole (B1671886)Method 3: Cyclization of Phenylacetate Derivative
Starting Material 1H-Indazole-3-carboxylic acidIndoleMethyl 2-(2-aminophenyl)acetate
Number of Steps 13 (Nitrosation, Oxidation, Esterification)1
Key Reagents H₂SO₄ or SOCl₂, Methanol (B129727)1. NaNO₂, HCl2. NaClO₂, NaH₂PO₄3. H₂SO₄, MethanolSodium Nitrite (B80452), Acid
Typical Reaction Time 1.5 - 16 hours[1]> 24 hours (cumulative)0.5 - 1 hour[2]
Reported Yield (%) ~93-94%[1]~50-65% (overall)~96%[2]
Reproducibility Notes High reproducibility, simple procedure.The initial nitrosation step can have variable yields (10-72%), especially with electron-rich indoles, affecting overall reproducibility.[3][4]High yield and short reaction time suggest good reproducibility under optimized conditions.[2]

Experimental Workflow Visualization

The following diagram illustrates the distinct synthetic pathways discussed in this guide, highlighting the starting materials and key transformations.

Synthesis_Pathways Start1 1H-Indazole-3-carboxylic Acid Product This compound Start1->Product Method 1: Esterification (H₂SO₄ / MeOH) Start2 Indole Intermediate1 1H-Indazole-3-carboxaldehyde Start2->Intermediate1 Nitrosation (NaNO₂ / HCl) Start3 Methyl 2-(2-aminophenyl)acetate Start3->Product Method 3: Cyclization (NaNO₂ / Acid) Intermediate2 1H-Indazole-3-carboxylic Acid Intermediate1->Intermediate2 Oxidation (Pinnick) Intermediate2->Product Esterification (H₂SO₄ / MeOH)

Caption: Synthetic routes to this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key synthetic transformations.

Method 1: Direct Esterification of 1H-Indazole-3-carboxylic Acid

This is the most direct route to the target compound. Two common variations are presented.

Protocol 1A: Sulfuric Acid Catalysis

  • Dissolve 1H-indazole-3-carboxylic acid (1.0 eq) in methanol (approx. 20 mL per gram of acid).[1]

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).[1][5]

  • Heat the solution to reflux and maintain for 2 to 16 hours, monitoring the reaction by TLC.[1][5]

  • After completion, cool the mixture and concentrate it under reduced pressure.[1]

  • Partition the residue between ethyl acetate (B1210297) and water.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.[1]

  • Dry the organic phase over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo to yield the product.[1] A reported yield for this method is approximately 94%.[1]

Protocol 1B: Thionyl Chloride

  • Cool a suspension of 1H-indazole-3-carboxylic acid (1.0 eq) in methanol (10 mL per gram of acid) to 0 °C.[1]

  • Slowly add thionyl chloride (excess, e.g., 5 mL per gram of acid) dropwise to the suspension.[1]

  • After the addition is complete, heat the mixture to reflux for 1.5 hours.[1]

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the crude product with a saturated aqueous solution of sodium bicarbonate.[1]

  • Extract the product with ethyl acetate (3x).[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the final product.

Method 2: Multi-step Synthesis from Indole

This pathway involves the conversion of an indole into the corresponding indazole derivative through a ring-opening and re-closure mechanism.

Step 1: Nitrosation of Indole to 1H-Indazole-3-carboxaldehyde

  • Prepare a solution of sodium nitrite (8.0 eq) in a mixture of deionized water and DMF (e.g., 4 mL H₂O, 3 mL DMF per mmol of indole) and cool to 0 °C.[4]

  • Slowly add 2N hydrochloric acid (2.7 eq) to the nitrite solution at 0 °C and stir for 10 minutes.[4]

  • In a separate flask, dissolve the starting indole (1.0 eq) in DMF (3 mL per mmol).[4]

  • Using a syringe pump, add the indole solution to the nitrosating mixture at 0 °C over a period of 2 hours.[3][4] This slow addition is critical to minimize side reactions, especially with electron-rich indoles.[3]

  • After the addition, allow the reaction to stir at room temperature for 12 hours.[3]

  • Extract the mixture three times with ethyl acetate. Wash the combined organic layers with water and brine, then dry over magnesium sulfate, filter, and concentrate.[3]

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the 1H-indazole-3-carboxaldehyde. Expected yields can range from 10-72%.[3][4]

Step 2: Oxidation to 1H-Indazole-3-carboxylic Acid (Pinnick Oxidation)

  • Dissolve the 1H-indazole-3-carboxaldehyde (1.0 eq) in a mixture of tert-butanol (B103910) and water.[3]

  • Add 2-methyl-2-butene (B146552) (5.0 eq) to the solution.[3]

  • In a separate flask, prepare a solution of sodium chlorite (B76162) (1.5 eq) and sodium dihydrogen phosphate (B84403) (1.5 eq) in water.[3]

  • Slowly add the sodium chlorite/phosphate solution to the aldehyde solution at room temperature and stir until the starting material is consumed (monitor by TLC).[3]

  • Quench the reaction with a saturated aqueous solution of sodium sulfite.

  • Acidify the mixture to pH 3-4 with 1N HCl and extract the product with ethyl acetate.[3]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.[3] Yields for this step are typically high (>80%).[3]

Step 3: Esterification

  • Follow Protocol 1A or 1B using the carboxylic acid obtained from Step 2.

Method 3: Cyclization of Methyl 2-(2-aminophenyl)acetate

This modern approach offers a highly efficient, one-step synthesis.

  • Prepare a solution of methyl 2-(2-aminophenyl)acetate as the starting material.

  • The reaction involves an in-situ diazotization followed by cyclization.[2]

  • A specific protocol involves reacting the starting material with sodium nitrite in an acidic medium.[2]

  • The reaction is reported to be complete in as little as 0.5 hours.[2]

  • Following a standard aqueous workup and extraction, the product is isolated.

  • This method has been reported to produce this compound in a 96% yield.[2]

References

side-by-side comparison of different purification techniques for methyl 1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of synthesized compounds is paramount. Methyl 1H-indazole-3-carboxylate, a key building block in the synthesis of various therapeutic agents, often requires rigorous purification to remove byproducts and unreacted starting materials. This guide provides a side-by-side comparison of the two most common purification techniques for this compound: column chromatography and recrystallization, supported by detailed experimental protocols and data.

Performance Comparison

The choice between column chromatography and recrystallization depends on the specific requirements of the researcher, including the initial purity of the crude product, the desired final purity, and the scale of the purification. Below is a summary of typical results obtained for each technique in the purification of this compound.

ParameterColumn ChromatographyRecrystallization
Purity (by HPLC) >99%98-99%
Typical Yield 80-95%70-90%
Time Requirement 4-8 hours2-4 hours (active time)
Solvent Consumption HighModerate
Scalability Less scalableMore scalable
Applicability Effective for complex mixtures with multiple componentsBest for removing small amounts of impurities from a mostly pure compound

Experimental Methodologies

Column Chromatography

Column chromatography is a highly effective method for separating compounds with different polarities. For this compound, a silica (B1680970) gel stationary phase is commonly employed with a gradient elution system.

Protocol:

  • Slurry Preparation: A slurry is prepared by mixing silica gel with a non-polar solvent, such as hexane (B92381).

  • Column Packing: The slurry is poured into a glass column and the silica gel is allowed to settle, ensuring a uniform and air-bubble-free stationary phase.

  • Sample Loading: The crude this compound is dissolved in a minimal amount of the eluent or a slightly more polar solvent and carefully loaded onto the top of the silica gel bed.

  • Elution: The separation is achieved by passing a solvent system (eluent) through the column. A common eluent system is a gradient of ethyl acetate (B1210297) in hexane or methanol (B129727) in chloroform[1]. The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired compound.

  • Fraction Collection: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the pure product. An Rf value of 0.2-0.4 for the desired compound is often targeted for good separation[1].

  • Solvent Evaporation: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling. The impurities remain in the solvent.

Protocol:

  • Solvent Selection: A suitable solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature. Potential solvents include ethanol, methanol, and ethyl acetate[1]. A mixture of solvents can also be effective.

  • Dissolution: The crude solid is placed in an Erlenmeyer flask, and a minimal amount of the chosen solvent is added. The mixture is heated to boiling while stirring to completely dissolve the solid. More solvent is added in small portions if necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Cooling: Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation[1].

  • Isolation: The crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent.

  • Drying: The purified crystals are dried in a vacuum oven to remove any residual solvent.

Visualizing the Workflows

To better illustrate the purification processes, the following diagrams outline the experimental workflows for both column chromatography and recrystallization.

Column_Chromatography_Workflow cluster_Preparation Preparation cluster_Separation Separation cluster_Analysis_Isolation Analysis & Isolation cluster_Final_Product Final Product Crude_Sample Crude Sample Load_Sample Load Sample Crude_Sample->Load_Sample Prepare_Slurry Prepare Silica Slurry Pack_Column Pack Column Prepare_Slurry->Pack_Column Pack_Column->Load_Sample Elute Elute with Solvent Gradient Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions TLC_Analysis TLC Analysis Collect_Fractions->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Evaporate_Solvent Evaporate Solvent Combine_Fractions->Evaporate_Solvent Pure_Product Pure this compound Evaporate_Solvent->Pure_Product

Column Chromatography Workflow

Recrystallization_Workflow cluster_Dissolution Dissolution cluster_Crystallization Crystallization cluster_Isolation Isolation cluster_Final_Product Final Product Crude_Solid Crude Solid Add_Solvent Add Minimal Hot Solvent Crude_Solid->Add_Solvent Dissolve Dissolve Solid Add_Solvent->Dissolve Cool_Slowly Cool to Room Temperature Dissolve->Cool_Slowly Cool_in_Ice_Bath Cool in Ice Bath Cool_Slowly->Cool_in_Ice_Bath Vacuum_Filtration Vacuum Filtration Cool_in_Ice_Bath->Vacuum_Filtration Wash_Crystals Wash with Cold Solvent Vacuum_Filtration->Wash_Crystals Dry_Crystals Dry Crystals Wash_Crystals->Dry_Crystals Pure_Crystals Pure Crystalline Product Dry_Crystals->Pure_Crystals

Recrystallization Workflow

Logical Approach to Purification Selection

The decision of which purification method to employ, or if a combination of both is necessary, can be guided by a logical workflow.

Purification_Decision_Logic Start Crude this compound TLC_Analysis Analyze by TLC Start->TLC_Analysis Decision_Purity Is the major spot >90% of total? TLC_Analysis->Decision_Purity Decision_Separation Are impurities well-separated from the product spot? Decision_Purity->Decision_Separation No Recrystallization Perform Recrystallization Decision_Purity->Recrystallization Yes Column_Chromatography Perform Column Chromatography Decision_Separation->Column_Chromatography Yes Decision_Separation->Column_Chromatography No (Complex Mixture) Purity_Check Check Purity (HPLC, NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Final_Product Pure Product Purity_Check->Final_Product

Decision-Making for Purification

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Methyl 1H-Indazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the responsible management of chemical waste is paramount to ensuring a safe work environment and protecting the environment. Methyl 1H-indazole-3-carboxylate, a compound utilized in various research applications, must be handled and disposed of with care, following established safety protocols. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general laboratory safety principles and regulatory guidelines.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to adhere to all local, state, and federal regulations.[1] In the absence of a specific Safety Data Sheet (SDS) for this compound, it should be treated as a potentially hazardous substance.[1] Analogous compounds are often classified with hazards such as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1][2][3][4]

Personal Protective Equipment (PPE) is mandatory. Always wear appropriate chemical-resistant gloves, safety glasses with side-shields or goggles, and a laboratory coat to prevent skin and eye contact.[1][5] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1] All handling of the compound and its waste should be conducted in a certified chemical fume hood.[5]

Hazard Identification and Data Summary

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Oral Toxicity Harmful if swallowedH302[2][3][4]
Skin Corrosion/Irritation Causes skin irritationH315[2]
Serious Eye Damage/Irritation Causes serious eye irritationH319[2][4]
Specific Target Organ Toxicity May cause respiratory irritationH335[2]
Acute Inhalation Toxicity Harmful if inhaledH332

Step-by-Step Disposal Protocol

The proper disposal of this compound should follow the general principles of hazardous waste management.[1] It is critical to treat this compound as a hazardous chemical waste.[1]

  • Waste Segregation: Never mix this compound waste with non-hazardous trash or other waste streams.[5][6] It should be collected as a hazardous chemical waste. Incompatible materials must be kept separate to avoid dangerous reactions.[6][7][8]

  • Container Selection: Use a designated, compatible, and leak-proof container for collecting the waste.[1][5][9] The container must be kept securely closed except when adding waste.[1][7][10] High-density polyethylene (B3416737) (HDPE) containers are often recommended for organic chemical waste.[5]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date when the first waste was added.[1][6][7] Do not use abbreviations or chemical formulas.[6]

  • Accumulation in a Satellite Accumulation Area (SAA): Store the labeled hazardous waste container in a designated, well-ventilated, and secure SAA that is at or near the point of generation and under the control of the laboratory personnel.[7][10][11][12] The SAA should be clearly marked.[9]

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, weighing paper, and pipette tips, must also be disposed of as hazardous waste in the same container.[1][5]

  • Decontamination of Glassware: Before washing, glassware should be decontaminated. Rinse the glassware with a suitable solvent (e.g., ethanol (B145695) or acetone), and collect the rinsate as hazardous waste.[5] After this initial rinse, the glassware can be washed according to standard laboratory procedures.[5]

  • Final Disposal: The final disposal of the hazardous waste must be handled by your institution's EHS department or a licensed hazardous waste disposal contractor.[5][11] Do not pour this compound down the drain or dispose of it in the regular trash.[5][13] The preferred method of disposal for many organic compounds is controlled incineration in a facility equipped with flue gas scrubbing.[5]

Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Generate this compound Waste ppe Don Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood segregate Segregate as Hazardous Chemical Waste fume_hood->segregate container Use Designated, Labeled, and Sealed Container segregate->container saa Store in Satellite Accumulation Area (SAA) container->saa contact_ehs Contact Institutional EHS for Waste Pickup saa->contact_ehs end End: Professional Disposal (e.g., Incineration) contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory. Always prioritize safety and consult with your institution's EHS professionals for guidance specific to your facility.

References

Personal protective equipment for handling methyl 1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety protocols and logistical guidance for the handling and disposal of Methyl 1H-Indazole-3-Carboxylate. The following procedures are designed to minimize risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its close structural analogs are classified as hazardous substances. The primary risks include skin irritation, serious eye irritation, respiratory irritation, and harm if swallowed.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to prevent exposure.

Summary of Required Personal Protective Equipment

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Safety Goggles with Side Shields & Face ShieldSafety goggles are required to protect against splashes.[2][3] A face shield must be worn over goggles when there is a significant risk of splashing, such as during bulk transfers or heating.[2][4]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[2] Gloves must be inspected for tears or holes before each use and disposed of after handling the compound or in case of contamination.[2][5]
Body Laboratory CoatA standard, long-sleeved laboratory coat is required to protect skin and personal clothing from contamination.[2][3]
Respiratory NIOSH-Approved RespiratorRequired when handling the powder outside of a certified chemical fume hood or if dust is generated.[2][5] The specific type of respirator cartridge should be determined by a formal risk assessment.

Operational Plan: Step-by-Step Handling Protocol

All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

Preparation:

  • Verify that a certified chemical fume hood is operational.

  • Ensure that an eyewash station and safety shower are accessible and unobstructed.[1][6]

  • Gather all necessary equipment (spatulas, weigh boats, containers) and the required PPE.

  • Don all required PPE as specified in the table above before entering the handling area.

Handling the Compound:

  • Perform all manipulations, including weighing and transferring, within the fume hood.

  • Handle the solid material carefully to avoid the formation and inhalation of dust.[5][6]

  • Use appropriate tools, such as a spatula, for transferring the compound.[2]

  • Keep the container tightly closed when not in use.[1][7]

  • Avoid contact with skin and eyes.[1][5]

In Case of a Spill:

  • Evacuate the immediate area.

  • If the spill is small and you are trained for cleanup, don the appropriate PPE, including respiratory protection.

  • Carefully sweep or vacuum up the solid material, avoiding dust generation.[2][8]

  • Place the spilled material into a sealed, labeled container for hazardous waste disposal.[2]

Disposal Plan

Waste from this material is classified as hazardous and must be disposed of accordingly.

Waste Collection:

  • Solid Waste: Place unused this compound and any contaminated disposable materials (e.g., weigh boats, paper towels) into a clearly labeled, sealed hazardous waste container.

  • Contaminated PPE: Used gloves and other disposable PPE should be collected in a designated hazardous waste container. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[5]

Disposal Procedure:

  • Dispose of all waste in accordance with local, state, and federal regulations.[1]

  • Utilize a licensed professional waste disposal service for the final disposal of the chemical and its contaminated packaging.[5][8]

  • Do not empty into drains or dispose of with general laboratory trash.[1][6]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound from preparation to disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste Disposal prep_ppe Don Required PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Check Eyewash/Shower prep_hood->prep_safety handle_weigh Weigh Compound prep_safety->handle_weigh handle_transfer Transfer to Reaction handle_weigh->handle_transfer handle_seal Seal Containers handle_transfer->handle_seal clean_decontaminate Decontaminate Surfaces handle_seal->clean_decontaminate clean_doff Doff PPE Correctly clean_decontaminate->clean_doff disp_solid Segregate Solid Waste clean_doff->disp_solid disp_container Store in Sealed Hazardous Waste Container disp_solid->disp_container disp_ppe Segregate Used PPE disp_ppe->disp_container

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1H-indazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 1H-indazole-3-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.